3-Chlorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chlorophenol | |
|---|---|---|
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InChI |
InChI=1S/C6H5ClO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |
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InChI Key |
HORNXRXVQWOLPJ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC(=C1)Cl)O | |
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Molecular Formula |
C6H5ClO, Array | |
| Record name | M-CHLOROPHENOL | |
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Related CAS |
25231-12-3 | |
| Record name | Phenol, 3-chloro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4024800 | |
| Record name | 3-Chlorophenol | |
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Molecular Weight |
128.55 g/mol | |
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Physical Description |
M-chlorophenol appears as white crystals with an odor of phenol. Sinks in and slowly dissolves in water. (NTP, 1992), White solid with an odor of phenol; Discolors upon air exposure; [Hawley] Yellow solidified mass or fragments with a stench; mp = 31 deg C; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
417 °F at 760 mmHg (NTP, 1992), 214 °C | |
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Flash Point |
greater than 233.6 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C | |
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Solubility |
10 to 50 mg/mL at 59 °F (NTP, 1992), Slightly sol in chloroform; soluble in ethanol and ether; very sol in benzene, Soluble in caustic alkali, In water, 2.60X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 2.6 | |
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Density |
1.245 at 113 °F (NTP, 1992) - Denser than water; will sink, 1.245 at 45 °C, Relative density (water = 1): 1.245 | |
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Vapor Pressure |
1 mmHg at 111.6 °F ; 5 mmHg at 162 °F (NTP, 1992), 0.12 [mmHg], VP: 1 mm Hg at 44.2 °C, 0.125 mm Hg at 25 °C, Vapor pressure, Pa at 44.2 °C: 133 | |
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Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade[s] of chlorophenols. /Chlorophenols/ | |
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Color/Form |
Needles, White crystals | |
CAS No. |
108-43-0 | |
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Melting Point |
91 °F (NTP, 1992), 33.5 °C, 33 °C | |
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Foundational & Exploratory
3-Chlorophenol (CAS No. 108-43-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and safety considerations for 3-Chlorophenol (CAS No. 108-43-0). The information is curated to support research, development, and safety management in scientific and industrial settings.
Physicochemical Properties
This compound, with the chemical formula C₆H₅ClO, is a monochlorinated phenol.[1] It presents as a white to light yellow or brown crystalline solid with a distinct phenolic odor.[2][3] The compound is known to discolor when exposed to air.[4] It is combustible but does not ignite readily.[5]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 108-43-0 | [6] |
| Molecular Formula | C₆H₅ClO | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Appearance | White to light yellow/brown solid | [2][3] |
| Odor | Phenolic | [2] |
| Melting Point | 31-35 °C | [3] |
| Boiling Point | 214 °C | [3] |
| Density | 1.218 - 1.268 g/cm³ at 25-45 °C | [1][3] |
| Solubility in Water | 27.7 g/L at 20 °C | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene | [1] |
| pKa | 9.12 | [1] |
| Vapor Pressure | 1 hPa at 44 °C | [4] |
| Refractive Index (n20/D) | 1.563 | [4] |
| Flash Point | >120 °C (closed cup) | [5] |
| Autoignition Temperature | >600 °C | [7] |
| Log Kow (Octanol/Water Partition Coefficient) | 2.5 | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and quantification of this compound.
Table 2: Key Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals | Source(s) |
| ¹H NMR | Available | [8] |
| ¹³C NMR | Available | [9] |
| Mass Spectrum (EI) | m/z 128 (base peak), 65, 130 | [6] |
| Infrared (IR) Spectrum | Available | [8] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One common laboratory-scale synthesis involves the deprotection of an alkyl aryl ether under microwave irradiation.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes the synthesis of this compound from an alkyl aryl ether precursor.
Materials:
-
Alkyl aryl ether (1.0 mmol)
-
1-n-butyl-3-methylimidazolium bromide (0.65 g, 3.0 mmol)
-
1 N HCl solution
-
Ethyl acetate (B1210297)
-
Anhydrous MgSO₄
-
Argon gas
Procedure:
-
To a microwave tube, add the alkyl aryl ether and 1-n-butyl-3-methylimidazolium bromide.
-
Flush the reaction tube with argon.
-
Irradiate the mixture at 20 W for the designated time with air-flow cooling.
-
After cooling to room temperature, acidify the reaction mixture with 1 N HCl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography (ethyl acetate in n-hexane) to afford the desired this compound.[10]
Analysis of this compound
The accurate determination of this compound in various matrices is essential for environmental monitoring and quality control. High-performance liquid chromatography (HPLC) is a widely used analytical technique.
Experimental Protocol: HPLC Determination in Water
This protocol outlines a method for the determination of chlorophenols in water samples using HPLC after a pre-concentration step.
Materials:
-
Water sample
-
Mixed standard solution of chlorophenols
-
Na₂CO₃ solution (0.25 g/mL)
-
NaHCO₃ solution
-
Nitrogen gas
-
[Bmim]BF₄:acetonitrile (v:v = 3:2) as the organic phase
-
HPLC system with a suitable column and UV detector
Procedure:
-
Sample Preparation:
-
Take a known volume of the water sample.
-
Add Na₂CO₃ solution and adjust the pH to 10.70 with NaHCO₃ solution.
-
-
Solvent Sublation (Pre-concentration):
-
Transfer the solution to a solvent sublation column.
-
Bubble nitrogen gas from the bottom at a flow rate of 35 mL/min for 40 minutes.
-
The chlorophenols will be extracted into the organic phase layered on top of the aqueous solution.
-
-
HPLC Analysis:
-
Collect the organic phase.
-
Inject an aliquot into the HPLC system.
-
Separate the components using a suitable mobile phase and column.
-
Detect the chlorophenols using a UV detector.[11]
-
Applications
This compound is a versatile chemical intermediate with a range of industrial and research applications.
-
Chemical Intermediate: It serves as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals like herbicides and fungicides.[2][12]
-
Antimicrobial Agent: Due to its phenolic structure, it exhibits antimicrobial properties and is used in disinfectants and antiseptics.[2]
-
Polymer Industry: It is involved in the production of certain specialty resins and adhesives.[2]
-
Research: It is used as a model compound in studies on the biodegradation and biotransformation of phenols.[13]
Safety and Toxicology
This compound is a hazardous substance and requires careful handling.
Table 3: Toxicological Data for this compound
| Parameter | Value | Species | Route | Source(s) |
| LD₅₀ | 570 mg/kg | Rat | Oral | [3][14] |
| LC₅₀ (96h) | 3.3 - 6.1 mg/L | Fish (Oryzias latipes) | - | [14] |
| EC₅₀ (24h) | 13.8 - 17.7 mg/L | Daphnia magna (Water flea) | - | [14] |
Hazards and Handling:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4] It is corrosive and can cause burns to the skin and eyes.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or with appropriate respiratory protection.[14]
-
Incompatibilities: Incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[4]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[4]
Biodegradation Pathway
The biodegradation of this compound in the environment is a critical process for its removal. While complex and dependent on microbial consortia, a general aerobic degradation pathway involves initial hydroxylation followed by ring cleavage. One possible pathway involves the formation of chlorocatechol, which is then further degraded.
This guide provides essential technical information on this compound. For detailed experimental procedures and safety protocols, always refer to the specific Safety Data Sheet (SDS) and relevant scientific literature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Phenol, 3-chloro- [webbook.nist.gov]
- 6. This compound | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound for synthesis 108-43-0 [sigmaaldrich.com]
- 8. This compound(108-43-0) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. nbinno.com [nbinno.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of m-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of m-chlorophenol (3-chlorophenol), a significant chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. The document details its key physical constants, spectroscopic characteristics, reactivity profile, and established experimental protocols for property determination. Visualized through Graphviz diagrams are its primary synthesis route, metabolic pathways, and a standard workflow for its analytical identification. All quantitative data are presented in tabular format for clarity and ease of reference, aiming to equip researchers, scientists, and professionals in drug development with essential information for the safe handling, application, and further investigation of this compound.
Physical Properties of m-Chlorophenol
m-Chlorophenol is a colorless to white crystalline solid with a phenolic odor.[1][2] It is denser than water and exhibits moderate solubility in aqueous solutions, with increased solubility in organic solvents and alkaline solutions.[1][3]
Table 1: Physical Properties of m-Chlorophenol
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClO | [3][4] |
| Molecular Weight | 128.56 g/mol | [1][4][5] |
| Appearance | White to brown crystalline solid | [1][6] |
| Odor | Phenolic | [1][2] |
| Melting Point | 31-35 °C (88-95 °F) | [3][5][6] |
| Boiling Point | 214 °C (417 °F) at 760 mmHg | [1][5][6] |
| Density | 1.268 g/cm³ at 25 °C | |
| Specific Gravity | 1.245 at 45 °C | [1][3] |
| Vapor Pressure | 1 mmHg at 44.2 °C (111.6 °F) | [1][6] |
| Flash Point | >112 °C (>234 °F) | [2][6] |
| Water Solubility | 26 g/L at 20 °C | [2][3] |
| Solubility in Other Solvents | Soluble in ethanol, ether, benzene (B151609), chloroform, and alkaline solutions. | [2][3] |
| Acidity (pKa) | 9.08 - 9.12 | [3][5] |
| LogP (Octanol-Water Partition Coefficient) | 2.5 | [2] |
| Refractive Index (nD) | 1.5565 | [3] |
Chemical Properties and Reactivity
m-Chlorophenol exhibits reactivity typical of phenols and aryl halides. The hydroxyl group is weakly acidic, and the aromatic ring can undergo electrophilic substitution, directed by the hydroxyl and chlorine substituents.
Table 2: Chemical Properties and Hazards of m-Chlorophenol
| Property | Description | Reference(s) |
| Reactivity | Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. | [1][6] |
| Acid-Base Properties | As a weak acid, it reacts with strong bases to form phenoxide salts. | [2] |
| Decomposition | When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas. | [1][2] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Toxic to aquatic life with long-lasting effects. | [4][6][7] |
Spectroscopic Data
The structural elucidation of m-chlorophenol is typically achieved through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
-
Infrared (IR) Spectroscopy: The IR spectrum of m-chlorophenol will exhibit characteristic absorption bands for the O-H stretch (broad, around 3200-3600 cm⁻¹), C-O stretch (around 1200-1300 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C stretches (in the 1450-1600 cm⁻¹ region). The C-Cl stretch will appear in the fingerprint region (typically below 800 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a signal for the hydroxyl proton (which can be broad and its chemical shift is concentration-dependent) and distinct signals for the four aromatic protons, with splitting patterns determined by their coupling with neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbon attached to the hydroxyl group will be shifted downfield, as will the carbon bonded to the chlorine atom, though to a lesser extent.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 128. A characteristic isotopic peak (M+2) at m/z 130 with an intensity of approximately one-third of the molecular ion peak will be present due to the natural abundance of the ³⁷Cl isotope.[8]
Experimental Protocols
The following are detailed methodologies for the determination of key physical and chemical properties of m-chlorophenol.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid m-chlorophenol transitions to a liquid.
-
Sample Preparation: A small amount of finely powdered, dry m-chlorophenol is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated melting point apparatus.
-
Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has liquefied (T₂) are recorded.[10]
-
Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting range (0.5-1.0 °C) is indicative of high purity.
Boiling Point Determination (Micro Method)
This method determines the boiling point of m-chlorophenol using a small sample size.
-
Sample Preparation: A few milliliters of m-chlorophenol are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[11][12]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil in a Thiele's tube).[12]
-
Heating: The bath is heated gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11]
-
Observation: The heating is stopped when a continuous and rapid stream of bubbles is observed. The liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]
pKa Determination (Spectrophotometric Method)
This protocol leverages the difference in UV absorbance between the protonated (PhOH) and deprotonated (PhO⁻) forms of m-chlorophenol.
-
Solution Preparation:
-
A stock solution of m-chlorophenol is prepared in a suitable solvent (e.g., a 10% v/v acetonitrile-water mixture).[3]
-
A series of buffer solutions with known pH values spanning the expected pKa of m-chlorophenol (approximately pH 8 to 10) are prepared.[5][13]
-
Aliquots of the m-chlorophenol stock solution are added to each buffer solution to create a series of test solutions with the same total phenol (B47542) concentration but different pH values.[5]
-
-
Spectrophotometry:
-
Data Analysis:
-
The absorbance of each solution is measured at a wavelength where the acidic and basic forms have significantly different absorbances.[14]
-
The ratio of the concentrations of the deprotonated to protonated forms ([In⁻]/[HIn]) is calculated for each pH using the measured absorbances.
-
According to the Henderson-Hasselbalch equation, a plot of pH versus log([In⁻]/[HIn]) will yield a straight line. The pKa is the pH at which log([In⁻]/[HIn]) = 0, which corresponds to the y-intercept of the plot.[5]
-
Water Solubility Determination
This protocol provides a general method for determining the solubility of m-chlorophenol in water.
-
Sample Preparation: An excess amount of m-chlorophenol is added to a known volume of deionized water in a sealed container at a constant temperature (e.g., 20 °C).[15]
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.[15]
-
Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: A known volume of the clear, saturated solution is carefully removed. The concentration of m-chlorophenol in this aliquot is determined using an appropriate analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or by evaporating the solvent and weighing the residue.
-
Calculation: The solubility is expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).[2]
Spectroscopic Analysis Workflow
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (Thin Solid Film): A small amount of m-chlorophenol is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride). A drop of this solution is placed on a salt plate (NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[1]
-
Data Acquisition: The plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of m-chlorophenol are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.[16]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed for homogeneity, and the ¹H and ¹³C NMR spectra are acquired.[16]
-
-
Mass Spectrometry (MS):
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (Electron Impact ionization). This process forms a molecular ion (M⁺) and various fragment ions.[6][17]
-
Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic field. A detector measures the abundance of each ion.[17]
-
Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.[18]
-
Visualizations
Synthesis of m-Chlorophenol from Benzene
The following diagram illustrates a common laboratory synthesis route for m-chlorophenol starting from benzene. The process involves nitration, followed by reduction of the nitro group to an amine, diazotization, and finally hydrolysis. An alternative final step from m-chloroaniline is also shown.
Caption: Synthesis pathway of m-chlorophenol from benzene.
Metabolic Pathway of m-Chlorophenol
This diagram outlines the primary metabolic transformations of m-chlorophenol observed in animal models, including hydroxylation and conjugation reactions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. byjus.com [byjus.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sydney.edu.au [sydney.edu.au]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pennwest.edu [pennwest.edu]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. chemistry.beloit.edu [chemistry.beloit.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Solubility of 3-Chlorophenol in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-chlorophenol, a compound of significant interest in various chemical, pharmaceutical, and environmental applications. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical framework for understanding its solubility characteristics.
Quantitative Solubility of this compound
The solubility of this compound has been determined in aqueous and various organic solvents. The following tables present the available data to facilitate comparison.
Solubility in Water
The solubility of this compound in water is well-documented, with several sources providing consistent values at ambient temperature.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 20 | 20 | [1] |
| Water | 20 | 25 | [2] |
| Water | 20 | 26 | [3] |
| Water | 20 | 27.7 | [4][5] |
Solubility in Organic Solvents
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Soluble | [1][3][4] |
| Diethyl Ether | Soluble | [1][3][4] |
| Benzene | Very Soluble | [1][3] |
| Chloroform | Slightly Soluble | [3] |
| Acetone | Soluble | [6] |
| Caustic Alkali | Soluble | [3] |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure. The following section details a generalized protocol based on the widely accepted shake-flask method, followed by two common analytical techniques for quantification.
Shake-Flask Method for Solubility Determination
This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, dry vial. This step removes any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.
-
Quantification: Analyze the diluted solution using a suitable analytical method, such as UV-Vis Spectrophotometry or Gas Chromatography, to determine the concentration of this compound.
Quantification by UV-Vis Spectrophotometry
This method is suitable for rapid and straightforward quantification if this compound exhibits sufficient UV absorbance in the chosen solvent and there are no interfering substances.
Instrumentation: UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Determination of λmax: Scan a standard solution of this compound across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the same λmax.
-
Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility by taking into account the dilution factor.
Quantification by Gas Chromatography (GC)
GC offers high sensitivity and selectivity and is particularly useful for complex matrices or when derivatization is employed to enhance volatility and detection.
Instrumentation: Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).
Procedure:
-
Derivatization (Optional but Recommended): To improve the chromatographic properties of this compound, it can be derivatized. A common method is acetylation, where acetic anhydride (B1165640) is reacted with the phenol (B47542) to form the more volatile acetate (B1210297) ester.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound (or its derivative) of known concentrations in a suitable solvent (e.g., hexane (B92381) or isooctane).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: An initial temperature of around 80-100 °C, held for a few minutes, followed by a ramp up to a final temperature of 250-280 °C. The exact program should be optimized for good peak separation.
-
Detector Temperature: Typically 280-300 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Calibration Curve: Inject the standard solutions into the GC and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted and filtered sample from the shake-flask experiment (after derivatization, if performed) into the GC.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the this compound derivative in the sample. Calculate the original solubility of this compound, accounting for the dilution and the molecular weight change due to derivatization.
Visualization of Solubility Relationships
The following diagram illustrates the general solubility behavior of this compound in different types of solvents, based on the principle of "like dissolves like."
Caption: Logical relationship of this compound solubility in various solvent types.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. 108-43-0 CAS | this compound | Phenols & Derivatives | Article No. 2768D [lobachemie.com]
- 3. This compound | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 108-43-0 [chemicalbook.com]
- 5. This compound CAS#: 108-43-0 [m.chemicalbook.com]
- 6. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Synthesis of 3-Chlorophenol: A Technical Guide to Navigating Regioselectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-chlorophenol, a crucial intermediate in the manufacturing of pharmaceuticals and other fine chemicals, presents a notable challenge in regioselectivity. Direct chlorination of phenol (B47542), an ostensibly straightforward approach, overwhelmingly favors the formation of ortho- and para-substituted isomers due to the directing effects of the hydroxyl group. This guide provides a comprehensive overview of the established industrial and laboratory-scale methodologies for the targeted synthesis of this compound, bypassing the inherent limitations of direct phenol chlorination.
The Challenge of Direct Phenol Chlorination: Understanding Regioselectivity
Electrophilic aromatic substitution reactions on phenol are governed by the strong activating and ortho-, para-directing nature of the hydroxyl group. The lone pairs on the oxygen atom increase the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack. Consequently, the direct chlorination of phenol with common chlorinating agents such as chlorine gas or sulfuryl chloride yields a mixture of 2-chlorophenol (B165306) and 4-chlorophenol (B41353) as the primary products, with only trace amounts of the desired this compound.[1][2] Achieving a high yield of the meta-isomer through this route is impractical.
Established Synthetic Routes to this compound
To circumvent the challenge of regioselectivity, several indirect methods have been developed and are employed for the synthesis of this compound. These methods can be broadly categorized into industrial-scale processes and more modern, laboratory-focused techniques.
Industrial-Scale Synthesis
Two primary routes dominate the industrial production of this compound: the hydrodechlorination of polychlorophenols and a variation of the cumene (B47948) process.[3]
This process involves the selective removal of chlorine atoms from more highly chlorinated phenols.[4] Polychlorophenols, which may be available as byproducts from other chemical processes, can be catalytically hydrodechlorinated to yield this compound or 3,5-dichlorophenol (B58162) by selectively removing chlorine atoms from the ortho and para positions.[4]
Experimental Protocol: Selective Hydrodechlorination of Pentachlorophenol (B1679276) [4]
A detailed experimental protocol for the selective hydrodechlorination of pentachlorophenol to produce 3,5-dichlorophenol and this compound is described in U.S. Patent 4,410,739. In a representative experiment, 4 g (0.015 mol) of pentachlorophenol, 1 g (0.0075 mol) of aluminum trichloride, 0.5 g of a 5% palladium on charcoal catalyst, and 5 ml of benzene (B151609) are introduced into an autoclave. The autoclave is purged and then pressurized with hydrogen to a total pressure of 40 bars. The reaction mixture is heated to 190°C for 8 hours. This process resulted in 100% conversion of the pentachlorophenol.[4]
Quantitative Data:
| Starting Material | Product(s) | Yield | Reference |
| Pentachlorophenol | 3,5-Dichlorophenol | 92% | [4] |
| This compound | 6% | [4] | |
| Phenol | 2% | [4] |
An adaptation of the well-known cumene process for phenol production can be utilized to synthesize this compound.[3][5] This route begins with the Friedel-Crafts alkylation of chlorobenzene (B131634) with propylene (B89431) to produce 3-chlorocumene. This intermediate is then oxidized to 3-chlorocumene hydroperoxide, which subsequently undergoes acid-catalyzed rearrangement to yield this compound and acetone.[5]
Laboratory-Scale Synthesis
For laboratory and research purposes, the synthesis of this compound often starts from precursors that already possess the required substitution pattern.
A common and reliable laboratory method for the preparation of this compound is the diazotization of 3-chloroaniline (B41212), followed by the hydrolysis of the resulting diazonium salt. This sequence of reactions is a variation of the Sandmeyer reaction.[6]
Experimental Protocol: Diazotization of m-Chloroaniline and Hydrolysis [6]
A method for the preparation of m-chlorophenol from m-chloroaniline is detailed in a patent application. The process involves two main steps: diazotization and hydrolysis.
-
Diazotization: In a reaction kettle, 328 kg of water and 328 kg of a silica (B1680970) gel-supported sulfuric acid catalyst are added and cooled to 5°C. Then, 82 kg of m-chloroaniline and 164 kg of a 30% sodium nitrite (B80452) solution are added, with the temperature controlled at 25°C. After the addition, the mixture is cooled to below 10°C to form the diazonium salt solution.[6]
-
Hydrolysis: The pH of the diazonium salt solution is adjusted, and it is filtered. The filtrate is then added to a mixture of a silica gel-supported sulfuric acid catalyst and water and heated to induce hydrolysis. The resulting m-chlorophenol is then isolated by extraction, layering, and distillation.[6]
Quantitative Data:
The following table summarizes typical yields for the synthesis of substituted phenols from anilines via diazotization, although specific yields for this compound from the cited patent were not provided in the abstract. General literature suggests this is a high-yielding process.
| Starting Material | Reagents | Product | Typical Yield Range |
| Aromatic Amines | NaNO₂, Acid; then H₂O, Heat | Aromatic Alcohols | 70-90% |
Modern Synthetic Approaches: Palladium-Catalyzed C-H Chlorination
Recent advances in organometallic chemistry have led to the development of methods for the direct, regioselective C-H functionalization of aromatic rings. Palladium-catalyzed meta-C-H chlorination of phenol derivatives has been demonstrated as a powerful tool for accessing substitution patterns that are difficult to obtain through classical methods.[7][8] These reactions typically employ a directing group to guide the catalyst to the desired position.
Experimental Workflow: Pd-Catalyzed meta-C-H Chlorination
The general workflow for a palladium-catalyzed meta-C-H chlorination of a phenol derivative involves the following key steps:
Quantitative Data:
The yields for palladium-catalyzed meta-C-H chlorination can be moderate to good, depending on the substrate and reaction conditions.
| Substrate | Catalyst System | Product | Yield | Reference |
| Aniline/Phenol Derivatives | Pd(OAc)₂, Ligand, Norbornene Mediator | meta-chloroarenes | 50-80% | [8] |
Conclusion
The synthesis of this compound is a prime example of how indirect synthetic strategies are employed to overcome the inherent regioselectivity of electrophilic aromatic substitution. While direct chlorination of phenol is not a viable route, industrial processes such as the hydrodechlorination of polychlorophenols and a modified cumene process provide efficient large-scale production. For laboratory applications, the diazotization of 3-chloroaniline remains a robust and high-yielding method. Furthermore, modern palladium-catalyzed C-H activation techniques offer novel and direct entries to meta-substituted phenols, providing valuable tools for researchers in drug discovery and materials science. The choice of synthetic route ultimately depends on factors such as the desired scale of production, the availability of starting materials, and the specific requirements of the target application.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US4410739A - Preparation of meta-chlorophenols by selective hydrodechlorination of polychlorophenols - Google Patents [patents.google.com]
- 5. Cumene process - Wikipedia [en.wikipedia.org]
- 6. Method for preparing m-chlorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. Ligand Promoted meta-C-H Chlorination of Anilines and Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chlorophenol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-Chlorophenol. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in clearly structured tables, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding of the compound's molecular structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The data reveals four distinct signals for the aromatic protons and one for the hydroxyl proton, consistent with the molecule's structure. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.18 | t | 8.0 | H-5 |
| 6.97 | ddd | 8.0, 2.0, 1.0 | H-4 |
| 6.88 | t | 2.0 | H-2 |
| 6.78 | ddd | 8.0, 2.0, 1.0 | H-6 |
| 5.43 | s | - | -OH |
Note: The assignments are based on the analysis of chemical shifts and coupling patterns.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound, also recorded in CDCl₃, displays six unique signals, corresponding to the six carbon atoms in the aromatic ring. The chemical shifts for each carbon are detailed in Table 2.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 156.4 | C-1 |
| 135.2 | C-3 |
| 130.6 | C-5 |
| 121.3 | C-6 |
| 115.9 | C-4 |
| 113.8 | C-2 |
Note: The assignments are based on established chemical shift predictions and spectral data analysis.
Experimental Protocols
The NMR spectra were obtained using the following general protocol:
Sample Preparation: A small amount of this compound was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrum was recorded on a 90 MHz NMR spectrometer. Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: The spectrum was acquired on a 22.63 MHz NMR spectrometer using a proton-decoupled pulse sequence.
Data Processing: The raw data (Free Induction Decay - FID) was processed using Fourier transformation. The resulting spectra were phase-corrected, and the baseline was corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Structural Elucidation and Visualization
The NMR data provides a clear fingerprint of the this compound molecule. The following diagrams illustrate the molecular structure and the logical relationships of the proton and carbon signals.
Caption: Molecular structure and NMR assignments for this compound.
The following workflow illustrates the general process of obtaining and interpreting NMR data for structural elucidation.
Caption: General workflow for NMR spectroscopy from sample preparation to structural analysis.
Unveiling the Molecular Fingerprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3-chlorophenol. Designed for professionals in research and development, this document delves into the core fragmentation pathways, presents quantitative data in a structured format, and outlines detailed experimental protocols. The included visualizations of fragmentation pathways and experimental workflows offer a clear and concise understanding of the underlying principles.
Core Fragmentation Analysis of this compound
Under electron ionization (EI), this compound undergoes a series of characteristic fragmentation events, resulting in a unique mass spectrum that serves as its molecular fingerprint. The primary fragmentation processes involve the loss of chlorine, hydrogen chloride, carbon monoxide, and the formyl radical, leading to the formation of several key fragment ions.
The initial ionization of this compound (C₆H₅ClO) produces a molecular ion [M]⁺• at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion appears as a characteristic doublet, with peaks at m/z 128 and 130, in an approximate ratio of 3:1.
The fragmentation cascade proceeds through several competing pathways:
-
Loss of a Chlorine Radical: The molecular ion can lose a chlorine radical (•Cl) to form a phenoxy cation at m/z 93.
-
Elimination of Hydrogen Chloride: A neutral molecule of hydrogen chloride (HCl) can be eliminated, resulting in a benzyne (B1209423) radical cation at m/z 92.
-
Loss of Carbon Monoxide: The molecular ion can undergo rearrangement and lose a neutral carbon monoxide (CO) molecule, yielding a fragment at m/z 100.
-
Loss of a Formyl Radical: Cleavage of the C-O bond and subsequent hydrogen rearrangement can lead to the loss of a formyl radical (•CHO), producing a chlorophenyl cation at m/z 99.
Further fragmentation of these primary ions leads to the formation of smaller, yet significant, ions observed in the lower mass region of the spectrum, such as those at m/z 65, 64, and 63. These fragments arise from the cleavage of the aromatic ring.
Quantitative Fragmentation Data
The relative intensities of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The base peak, the most intense peak in the spectrum, is the molecular ion at m/z 128.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 130 | [M+2]⁺• (³⁷Cl isotope) | 32.7 |
| 128 | [M]⁺• (³⁵Cl isotope) | 100 |
| 100 | [M - CO]⁺• | 5.6 |
| 99 | [M - CHO]⁺ | 4.3 |
| 93 | [M - Cl]⁺ | 4.0 |
| 92 | [M - HCl]⁺• | - |
| 65 | [C₅H₅]⁺ | - |
| 64 | [C₅H₄]⁺• | - |
| 63 | [C₅H₃]⁺ | - |
Note: The relative intensities for m/z 92, 65, 64, and 63 for m-chlorophenol were mentioned as being present but not explicitly quantified in the initial source material.
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
Experimental Protocols
Obtaining a high-quality mass spectrum of this compound requires careful sample preparation and instrument setup. The following provides a generalized experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions
-
Injector:
-
Mode: Splitless or split (e.g., 20:1 split ratio)
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-300.
-
Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from saturating the detector.
4. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the retention time of this compound.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library spectrum (e.g., NIST) for confirmation.
Experimental Workflow
The logical flow of a typical GC-MS experiment for the analysis of this compound is depicted below.
An In-depth Technical Guide on the Environmental Fate and Transport of 3-Chlorophenol in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenol (3-CP), a halogenated organic compound, is utilized as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides.[1][2] Its introduction into the environment, whether through industrial discharge, agricultural runoff, or as a degradation product of more complex molecules, raises significant concerns due to its potential toxicity and persistence.[1][2] Understanding the environmental fate and transport of this compound in the soil compartment is critical for assessing its ecological risk, developing effective remediation strategies, and ensuring the safety of pharmaceutical and other manufactured products.
This technical guide provides a comprehensive overview of the core processes governing the behavior of this compound in soil, including biodegradation, adsorption, volatilization, and leaching. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of critical pathways and workflows to support researchers and professionals in their understanding of this compound of environmental significance.
Physicochemical Properties of this compound
The environmental behavior of this compound is largely dictated by its physicochemical properties. As a monochlorinated phenol, it exists as a white crystalline solid with a phenolic odor.[3] Its moderate water solubility and relatively low vapor pressure influence its partitioning between soil, water, and air. A crucial property is its acidity, characterized by a pKa of 9.12.[3] This indicates that in most circumneutral soils (pH 6-8), this compound will exist predominantly in its non-ionized, molecular form. However, in more alkaline soils, a significant fraction will be present as the 3-chlorophenolate anion. This ionization state profoundly impacts its adsorption and mobility in the soil environment.
Core Processes Governing the Environmental Fate and Transport of this compound in Soil
The persistence and movement of this compound in soil are governed by a complex interplay of biotic and abiotic processes. These include:
-
Biodegradation: The primary mechanism for the breakdown of this compound in soil is microbial degradation. A variety of soil microorganisms, including bacteria of the Pseudomonas genus, have been shown to utilize this compound as a carbon and energy source.[1] The rate of biodegradation is influenced by a multitude of factors, including the composition and activity of the microbial community, soil moisture, temperature, pH, and the availability of other nutrients and organic matter.
-
Adsorption and Desorption: Adsorption to soil particles can significantly retard the movement of this compound, reducing its availability for leaching and biodegradation. The primary mechanisms of adsorption include hydrophobic partitioning into soil organic matter and, to a lesser extent, interactions with clay mineral surfaces. The extent of adsorption is strongly influenced by the organic carbon content of the soil, with higher organic matter leading to greater adsorption. Soil pH also plays a critical role; as the pH approaches and exceeds the pKa of this compound (9.12), the compound becomes increasingly deprotonated to the more water-soluble 3-chlorophenolate anion, which is less strongly adsorbed to soil surfaces.[3]
-
Volatilization: Due to its relatively low vapor pressure, volatilization of this compound from moist soil surfaces is generally not considered a major dissipation pathway. However, under conditions of higher temperature and for the non-ionized form of the molecule, some losses to the atmosphere may occur.
-
Leaching: The downward movement of this compound through the soil profile with infiltrating water is known as leaching. This process is a significant concern as it can lead to the contamination of groundwater resources. The leaching potential of this compound is inversely related to its adsorption to soil particles. Therefore, in soils with low organic matter content and at higher pH values where the more mobile anionic form predominates, the risk of leaching is elevated.
Quantitative Data on the Environmental Fate of this compound in Soil
The following tables summarize available quantitative data on the degradation and sorption of this compound in soil. It is important to note that these values can vary significantly depending on the specific soil properties and environmental conditions of the study.
Table 1: Biodegradation Half-life of this compound in Soil
| Soil Type | Conditions | Half-life (days) | Reference |
| Clay Loam | Anaerobic | 160 (37% degradation) | [3] |
| Not Specified | Not Specified | 160 |
Table 2: Soil Sorption Coefficients for this compound
| Soil Property | Coefficient | Value | Mobility Class | Reference |
| Not Specified | Koc (L/kg) | 350 | Medium | [3][4] |
Experimental Protocols
Detailed and standardized methodologies are essential for accurately assessing the environmental fate and transport of this compound in soil. The following sections outline key experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Protocol for Determining the Aerobic Transformation of this compound in Soil (Adapted from OECD Guideline 307)
This protocol is designed to determine the rate and pathway of this compound degradation in soil under aerobic conditions.
1. Soil Selection and Preparation:
-
Select and characterize at least one soil type (e.g., sandy loam). Key parameters to measure include pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.
-
Air-dry the soil to a workable moisture content and sieve it through a 2 mm mesh to ensure homogeneity.
2. Test Substance Application:
-
Prepare a stock solution of this compound. The use of ¹⁴C-labeled this compound is highly recommended to facilitate a complete mass balance and track the formation of metabolites and non-extractable residues.
-
Apply the this compound solution to the soil to achieve a final concentration relevant to expected environmental concentrations. Ensure even distribution.
3. Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C).
-
Maintain the soil moisture at a consistent level, typically 40-60% of the maximum water holding capacity.
-
Use biometer flasks or a similar apparatus that allows for the trapping of evolved ¹⁴CO₂ (if using radiolabeled material) as an indicator of mineralization.
4. Sampling and Analysis:
-
Collect triplicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extract the soil samples with a suitable solvent or series of solvents to recover this compound and its transformation products.
-
Analyze the extracts using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, or Liquid Scintillation Counting (LSC) for radiolabeled compounds.
-
Quantify the amount of ¹⁴CO₂ in the trapping solution to determine the extent of mineralization.
-
Determine the amount of non-extractable (bound) residues by combusting the extracted soil.
5. Data Analysis:
-
Calculate the concentration of this compound and its major transformation products at each sampling time.
-
Determine the dissipation half-life (DT50) of this compound by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Construct a mass balance at each sampling point, accounting for the parent compound, transformation products, mineralized fraction (¹⁴CO₂), and non-extractable residues.
Protocol for Determining the Adsorption-Desorption of this compound in Soil (Adapted from OECD Guideline 106)
This protocol uses a batch equilibrium method to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of this compound.
1. Soil and Solution Preparation:
-
Use a range of soils with varying organic carbon content and pH. Characterize the soils as described in the biodegradation protocol.
-
Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution, which helps to maintain a constant ionic strength and facilitate soil flocculation.
2. Preliminary Studies:
-
Conduct preliminary experiments to determine the optimal soil-to-solution ratio, equilibration time, and to check for any abiotic degradation or adsorption to the test vessel walls.
3. Adsorption Phase:
-
Add a known mass of soil to a series of centrifuge tubes.
-
Add a known volume of this compound solution of varying concentrations to the tubes.
-
Shake the tubes at a constant temperature (e.g., 20 ± 2 °C) for the predetermined equilibration time.
-
Centrifuge the tubes to separate the soil from the aqueous phase.
-
Analyze the concentration of this compound in the supernatant.
4. Data Analysis for Adsorption:
-
Calculate the amount of this compound adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount.
-
Construct an adsorption isotherm by plotting the amount of this compound adsorbed per unit mass of soil (Cs) against the equilibrium concentration in the solution (Cw).
-
Determine the Freundlich adsorption coefficient (Kf) and the Freundlich exponent (1/n) by fitting the data to the Freundlich equation: Cs = Kf * Cw^(1/n).
-
The soil-water partition coefficient (Kd) can be calculated from the isotherm data.
-
Calculate the organic carbon-normalized partition coefficient (Koc) using the following equation: Koc = (Kd / % organic carbon) * 100.
5. Desorption Phase (Optional):
-
After the adsorption phase, remove a known amount of the supernatant and replace it with a fresh 0.01 M CaCl₂ solution.
-
Shake the tubes for the same equilibration time.
-
Centrifuge and analyze the concentration of this compound in the supernatant to determine the amount desorbed.
Protocol for Assessing the Leaching of this compound in Soil Columns (Adapted from OECD Guideline 312)
This protocol simulates the movement of this compound through a soil profile.
1. Column Preparation:
-
Pack glass or stainless steel columns with the selected soil to a defined bulk density. The soil should be sieved (2 mm) and have a known moisture content.
-
Pre-condition the soil columns by slowly saturating them from the bottom with a 0.01 M CaCl₂ solution and then allowing them to drain.
2. Application of Test Substance:
-
Apply a known amount of ¹⁴C-labeled this compound to the top of the soil column. The application should be uniform and at a rate relevant to environmental scenarios.
3. Leaching:
-
Apply a simulated rainfall (0.01 M CaCl₂ solution) to the top of the column at a constant, slow rate over a defined period (e.g., 48 hours).
-
Collect the leachate that drains from the bottom of the column in fractions at regular intervals.
4. Analysis:
-
Measure the total volume of leachate collected.
-
Analyze the concentration of ¹⁴C-activity in each leachate fraction using LSC to determine the total amount of this compound and its mobile transformation products that have leached through the column.
-
After the leaching is complete, extrude the soil column and section it into segments (e.g., every 5 cm).
-
Extract each soil segment and analyze for the parent compound and transformation products to determine their distribution within the soil profile.
-
Determine the amount of non-extractable residues in each segment.
5. Data Analysis:
-
Calculate the percentage of the applied radioactivity that is found in the leachate, in each soil segment (as extractable and non-extractable residues), and the overall mass balance.
-
This data provides a clear indication of the mobility of this compound in the specific soil type under the tested conditions.
Visualizations of Key Pathways and Workflows
To further elucidate the complex processes involved in the environmental fate and transport of this compound, the following diagrams have been generated using the Graphviz (DOT language).
Conclusion
The environmental fate and transport of this compound in soil are complex processes influenced by a combination of the compound's inherent properties and the specific characteristics of the soil environment. Biodegradation stands out as the most significant pathway for its removal, while adsorption to soil organic matter is the primary factor retarding its mobility. Leaching poses a potential risk to groundwater, particularly in soils with low organic carbon content and at alkaline pH.
This technical guide has provided a foundational understanding of these processes, supported by available quantitative data and detailed experimental protocols. The provided visualizations offer a clear conceptual framework for the key pathways and experimental workflows. It is imperative for researchers and professionals to consider the interplay of these factors when evaluating the environmental risks associated with this compound and in the development of strategies for the remediation of contaminated sites. Further research is warranted to expand the database of quantitative fate parameters for this compound across a wider range of soil types and environmental conditions to refine predictive models and enhance risk assessments.
References
The Aquatic Toxicity of 3-Chlorophenol: A Technical Guide for Researchers
An in-depth examination of the hazardous effects of 3-Chlorophenol on fish and algae, detailing toxicological endpoints, experimental methodologies, and mechanisms of action.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a halogenated aromatic organic compound, is a significant environmental contaminant primarily originating from industrial processes such as the manufacturing of pesticides, herbicides, and dyes. Its persistence and inherent toxicity pose a considerable threat to aquatic ecosystems. This technical guide provides a comprehensive overview of the aquatic toxicity of this compound, with a specific focus on its effects on fish and algae. This document summarizes key quantitative toxicity data, details standardized experimental protocols for its assessment, and explores the underlying mechanisms of its toxicity.
Quantitative Toxicity Data
The following tables summarize the acute and chronic toxicity of this compound to various fish and algae species. The data is presented to facilitate easy comparison of toxicological endpoints such as the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC).
Table 1: Acute Toxicity of this compound to Fish
| Species | Endpoint (96h LC50) (mg/L) | Test Type | Reference |
| Pimephales promelas (Fathead Minnow) | 3.8 | Static | [1] |
| Pimephales promelas (Fathead Minnow) | 4.3 | Flow-through | [2] |
| Oncorhynchus mykiss (Rainbow Trout) | 1.8 | Semi-static | |
| Lepomis macrochirus (Bluegill Sunfish) | 2.1 | Static | [3] |
Table 2: Acute and Chronic Toxicity of this compound to Algae
| Species | Endpoint | Concentration (mg/L) | Test Duration | Test Type | Reference |
| Pseudokirchneriella subcapitata | 72h EC50 (Growth Rate) | 8.1 | 72 hours | Static | [4] |
| Pseudokirchneriella subcapitata | 72h NOEC (Growth Rate) | 1.0 | 72 hours | Static | [4] |
| Chlorella vulgaris | 96h EC50 (Growth Inhibition) | 13.5 | 96 hours | Static | [5] |
| Chlorella pyrenoidosa | Not Specified | 500 | Not Specified | Static | [3] |
Experimental Protocols
The assessment of this compound's aquatic toxicity relies on standardized experimental protocols to ensure data quality and comparability. The most commonly employed methods are the OECD Guidelines for the Testing of Chemicals.
Fish Acute Toxicity Test (OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.[6][7][8]
Methodology:
-
Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebra Fish (Danio rerio), and Fathead Minnow (Pimephales promelas).[7]
-
Exposure Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.[9]
-
Test Concentrations: A geometric series of at least five concentrations is used, along with a control group.[6]
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[7]
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Algal Growth Inhibition Test (OECD Guideline 201)
This test assesses the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[10][11] The endpoint is typically the concentration that causes a 50% reduction in growth (EC50) over a 72-hour period.[12]
Methodology:
-
Test Organisms: Pseudokirchneriella subcapitata is a commonly used green alga.[12] Other species like Desmodesmus subspicatus and Chlorella vulgaris can also be used.[5]
-
Exposure Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous, uniform illumination and constant temperature.[13]
-
Test Concentrations: A minimum of five concentrations in a geometric series and a control are used, with at least three replicates per concentration.[13]
-
Growth Measurement: Algal growth is measured at least daily over 72 hours by determining cell density or another biomass surrogate (e.g., fluorescence).[14]
-
Data Analysis: The EC50 for growth rate inhibition is calculated by regression analysis. The NOEC is determined using hypothesis testing.[14]
Mechanisms of Toxicity
The toxicity of chlorophenols, including this compound, in aquatic organisms is multifaceted, primarily involving the induction of oxidative stress and endocrine disruption.[15][16]
Oxidative Stress
This compound can induce the formation of reactive oxygen species (ROS) within the cells of fish and algae.[15] This leads to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed. The excess ROS can cause significant damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cellular dysfunction and apoptosis (programmed cell death).[15]
Endocrine Disruption
Chlorophenols are recognized as endocrine-disrupting chemicals (EDCs).[17] Due to their structural similarity to natural hormones, they can interfere with the endocrine system of fish.[18] This interference can occur through various mechanisms, including binding to hormone receptors (e.g., estrogen receptors), thereby mimicking or blocking the action of endogenous hormones.[17] Such disruptions can lead to adverse effects on reproduction, development, and growth.[19]
Conclusion
This compound exhibits significant toxicity to both fish and algae at concentrations relevant to environmental contamination. The standardized testing protocols outlined in this guide are essential for accurately assessing the risks posed by this compound. The primary mechanisms of its toxicity, oxidative stress and endocrine disruption, highlight the potential for wide-ranging adverse effects on aquatic organisms, from the cellular to the population level. A thorough understanding of these toxicological aspects is crucial for environmental risk assessment and the development of effective mitigation strategies to protect aquatic ecosystems. Further research is warranted to elucidate the specific signaling pathways affected by this compound and to assess the long-term ecological consequences of its presence in aquatic environments.
References
- 1. Acute Toxicities of Organic Chemicals to Fathead Minnows (Pimephales promelas) Volume III [minds.wisconsin.edu]
- 2. ENVIRONMENTAL [oasis-lmc.org]
- 3. This compound | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxicity of chlorophenols to Pseudokirchneriella subcapitata under air-tight test environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute toxicity of chlorophenols to green algae, Selenastrum capricornutum and Chlorella vulgaris, and quantitative structure‐activity relationships | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. oecd.org [oecd.org]
- 7. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 9. eurofins.com.au [eurofins.com.au]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 13. OECD 201: Freshwater Alga and Cyanobacteria: Growth Inhibition Test [scymaris.com]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 15. researchgate.net [researchgate.net]
- 16. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Screening and Testing for Endocrine Disruption in Fish—Biomarkers As “Signposts,” Not “Traffic Lights,” in Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. awpnow.com [awpnow.com]
The Core Mechanisms of 3-Chlorophenol Toxicity in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chlorophenol (3-CP), a member of the chlorophenol family, is an environmental contaminant of concern due to its potential toxicity to mammalian systems. This technical guide provides a comprehensive overview of the core mechanisms underlying the toxic effects of chlorophenols, with a focus on 3-CP, in mammalian cells. While specific quantitative data for 3-CP is limited in the available literature, this document extrapolates from studies on closely related chlorophenols to elucidate the primary pathways of toxicity. The key mechanisms discussed include the induction of oxidative stress, mitochondrial dysfunction, apoptosis, and endoplasmic reticulum (ER) stress. Detailed experimental protocols for key assays used to investigate these toxicological endpoints are also provided, along with visual representations of the implicated signaling pathways and experimental workflows.
Introduction
Chlorophenols are a class of organic compounds that are widely used in various industrial processes, including the manufacturing of pesticides, herbicides, and pharmaceuticals.[1] Their persistence in the environment and potential for bioaccumulation raise concerns about their impact on human health.[1] this compound, in particular, is a common environmental pollutant. Understanding its mechanisms of toxicity at the cellular level is crucial for risk assessment and the development of potential therapeutic interventions. This guide synthesizes current knowledge on the subject, providing a valuable resource for researchers in toxicology and drug development.
Core Mechanisms of this compound Toxicity
The toxicity of chlorophenols, including 3-CP, in mammalian cells is a multifactorial process involving several interconnected cellular events. The primary mechanisms are detailed below.
Oxidative Stress
Exposure to chlorophenols has been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1]
-
ROS Production: Chlorophenols can stimulate the production of ROS, such as superoxide (B77818) anions and hydroxyl radicals, through various mechanisms, including the disruption of the mitochondrial electron transport chain.[1]
-
Antioxidant Depletion: These compounds can also deplete the levels of endogenous antioxidants, such as glutathione (B108866) (GSH), and inhibit the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, further exacerbating oxidative damage.[1]
-
Cellular Damage: The excess ROS can lead to oxidative damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately compromising cell function and viability.[1]
Mitochondrial Dysfunction
Mitochondria are primary targets for chlorophenol-induced toxicity.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): Chlorophenols can act as uncouplers of oxidative phosphorylation, leading to a dissipation of the mitochondrial membrane potential.[1] This disruption impairs ATP synthesis and overall mitochondrial function.
-
Induction of Mitochondrial Permeability Transition (MPT): A sustained decrease in ΔΨm can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. This event leads to the release of pro-apoptotic factors from the mitochondria into the cytosol.
Apoptosis (Programmed Cell Death)
The culmination of oxidative stress and mitochondrial dysfunction often leads to the activation of apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: The release of cytochrome c from the mitochondria, following mPTP opening, initiates the intrinsic apoptotic pathway. Cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.
-
Caspase-3 Activation: Caspase-3 is a key executioner caspase that cleaves a variety of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.
Endoplasmic Reticulum (ER) Stress
Emerging evidence suggests that chlorophenols can also induce stress in the endoplasmic reticulum, the primary site of protein folding and synthesis.
-
Unfolded Protein Response (UPR): The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). The UPR is a signaling network that aims to restore ER homeostasis but can initiate apoptosis if the stress is severe or prolonged.
-
Activation of UPR Sensors: Key ER stress sensors, such as PERK, IRE1α, and ATF6, are activated in response to chlorophenol exposure. This activation can lead to the upregulation of pro-apoptotic transcription factors like CHOP (C/EBP homologous protein).
Genotoxicity
Chlorophenols and their metabolites can cause damage to DNA.
-
DNA Strand Breaks: The comet assay, or single-cell gel electrophoresis, is a sensitive method to detect DNA strand breaks. Studies on various phenols have demonstrated their potential to induce DNA damage.[1]
-
Oxidative DNA Damage: The reactive oxygen species generated during chlorophenol metabolism can also lead to oxidative modifications of DNA bases.
Quantitative Data on Chlorophenol Toxicity
While specific quantitative data for this compound is not extensively available in the reviewed literature, the following table summarizes representative data for other chlorophenols to provide a comparative context for their cytotoxic potential.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 4-Chlorophenol | L929 | MTT | EC50 (24h) | 2.18 mmol/L | [2] |
| 2,4-Dichlorophenol | L929 | MTT | EC50 (24h) | 0.83 mmol/L | [2] |
| 2,3,4-Trichlorophenol | L929 | MTT | EC50 (24h) | 0.46 mmol/L | [2] |
| Pentachlorophenol | L929 | MTT | EC50 (24h) | 0.11 mmol/L | [2] |
Note: The toxicity of chlorophenols generally increases with the degree of chlorination. The provided EC50 values illustrate this trend. Further research is required to establish specific IC50/EC50 values for this compound in various mammalian cell lines.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in this compound toxicity, the following diagrams have been generated using the DOT language.
Figure 1: Overview of this compound Toxicity Mechanisms.
Figure 2: Mitochondrial Apoptosis Pathway.
Figure 3: General Experimental Workflow.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of chlorophenol toxicity.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired exposure times (e.g., 24, 48 hours). Include untreated and vehicle controls.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Data Analysis: Express the results as a fold increase in fluorescence intensity relative to the control.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Principle: The cationic dye JC-1 exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent J-aggregates at high mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.
-
JC-1 Staining: After treatment, incubate the cells with 5 µg/mL JC-1 staining solution for 20 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Caspase-3 Activity Assay
Principle: This assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified spectrophotometrically.
Protocol:
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them using a specific lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (DEVD-pNA) and incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Express the results as a fold increase in caspase-3 activity relative to the control.
Genotoxicity Assessment (Comet Assay)
Principle: This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks. Damaged DNA migrates further in an electric field, forming a "comet" shape.
Protocol:
-
Cell Preparation: After treatment with this compound, harvest and resuspend the cells in low-melting-point agarose.
-
Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software to measure parameters like tail length and tail moment.
Conclusion
The toxicity of this compound in mammalian cells is a complex process driven by multiple interconnected mechanisms, primarily oxidative stress, mitochondrial dysfunction, apoptosis, and ER stress. While specific quantitative data for 3-CP remains to be fully elucidated, the information gathered from related chlorophenols provides a strong foundation for understanding its potential toxicological profile. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to further investigate the specific effects of this compound and to develop strategies to mitigate its potential harm. Further research focusing on generating quantitative data and delineating the specific signaling pathways activated by this compound is crucial for a complete understanding of its toxicity.
References
3-Chlorophenol: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenol, a meta-substituted aromatic alcohol, is a crucial and versatile building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a hydroxyl group and a chlorine atom on the benzene (B151609) ring, offers a dual-functionality that allows for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of the applications of this compound in the synthesis of complex organic molecules, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals. The strategic placement of the chloro and hydroxyl moieties enables chemists to perform a variety of reactions, including etherifications, nitrations, and palladium-catalyzed cross-coupling reactions, making it an indispensable tool in the synthetic chemist's arsenal.
Core Reactions and Synthetic Utility
The reactivity of this compound is dictated by its two primary functional groups. The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile. The chlorine atom, while generally unreactive towards nucleophilic aromatic substitution under standard conditions, serves as an excellent handle for various cross-coupling reactions.
Etherification Reactions: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers, and this compound is an excellent substrate for this reaction. The synthesis of phenoxyacetic acid derivatives, a common motif in herbicides, exemplifies this application.
Table 1: Williamson Ether Synthesis of 3-Chlorophenoxyacetic Acid
| Reactant 1 | Reactant 2 | Base | Catalyst/Additive | Solvent | Reaction Conditions | Yield | Reference |
| This compound | Ethyl chloroacetate (B1199739) | K₂CO₃ | KI, PEG-600 | DMF | Microwave irradiation (200 W, 4 min), then NaOH (2 M) and microwave irradiation (500 W, 5 min) | 88% | [1] |
A mixture of this compound (5 mmol), ethyl chloroacetate (5 mmol), potassium carbonate (5 mmol), potassium iodide (1 mmol), and PEG-600 (0.5 mmol) in 2 mL of DMF is irradiated in a microwave oven at 200 W for 4 minutes. Subsequently, 5 mL of 2 M NaOH is added, and the mixture is irradiated for an additional 5 minutes at 500 W. After cooling to room temperature, the aqueous solution is acidified to pH 6 with 1 M HCl. The resulting precipitate is collected and purified by column chromatography to yield 3-chlorophenoxyacetic acid.
References
A Technical Guide to the Historical Uses and Applications of 3-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical uses and applications of 3-Chlorophenol (m-chlorophenol), a versatile chemical intermediate that has played a significant role in the development of various industrial and pharmaceutical products. This document provides a detailed overview of its application as a precursor in the synthesis of pharmaceuticals, herbicides, and dyes, as well as its use as a biocide.
Historical Applications of this compound: An Overview
Historically, this compound has been a crucial building block in organic synthesis. Its chemical structure, featuring a hydroxyl group and a chlorine atom on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.[1] The primary historical applications of this compound can be categorized as follows:
-
Intermediate in Pharmaceutical Synthesis: this compound has been utilized as a starting material in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of 4-amino-3-chlorophenol (B108459), a key intermediate for certain tyrosine kinase inhibitors used in cancer therapy.[2][3]
-
Precursor to Phenoxy Herbicides: The synthesis of phenoxyalkanoic acid herbicides, a class of selective herbicides widely used in agriculture, has historically involved the use of chlorophenols, including this compound.[4][5]
-
Intermediate in Dye Manufacturing: The chemical reactivity of this compound made it a useful component in the synthesis of certain azo and other types of dyes.[6]
-
Biocide and Preservative: Like other chlorophenols, this compound has been employed for its antimicrobial properties as a preservative for textiles, leather, and wood.[7][8][9]
Quantitative Data
Historical quantitative data on the production and specific use concentrations of this compound is not extensively documented in readily available literature. However, some data points can be extracted from patent literature and historical industry reports, providing insights into the scale and nature of its applications.
Table 1: Reported Yields in Syntheses Involving this compound Derivatives
| Product | Starting Material(s) | Reported Yield (%) | Reference |
| 4-Amino-3-chlorophenol | 3-chloro-4-nitrophenol | 88% | [10] |
| 4-Amino-3-chlorophenol | 4-acetamino-3-phenyl chloroacetate | 83.5% | [11] |
Table 2: Historical Use Concentrations of Chlorophenols as Wood Preservatives
| Application | Concentration Range | Solvent/Formulation | Reference |
| Pressure Treatment | 5 - 10% | Oil or solvent | [9] |
| Sapstain Control | 0.5 - 2% | Not specified | [9] |
Note: The data in Table 2 refers to chlorophenols in general, as specific historical data for this compound was not available. It is likely that this compound was used within similar concentration ranges for these applications.
Experimental Protocols
The following sections detail the methodologies for key historical syntheses involving this compound as a precursor.
Synthesis of 4-Amino-3-chlorophenol from m-Chlorophenol
This synthesis involves a multi-step process including diazotization, coupling, and reduction. The following protocol is based on methods described in patent literature.[12]
Methodology:
-
Diazotization: Sulfanilic acid is dissolved in an aqueous solution of sodium nitrite (B80452) and an inorganic base to form Material I. A dilute solution of concentrated hydrochloric acid serves as Material II. Material I and Material II are reacted at 0-10 °C for 30-60 seconds in a microchannel reactor to generate a diazonium salt.
-
Coupling: m-Chlorophenol and an inorganic base are dissolved in water to create Material III. The diazonium salt from the previous step is then reacted with Material III at 10-20 °C for 20-45 seconds in a microchannel reactor to produce an azo compound.
-
Reduction: The resulting azo compound is reduced using a metal reducing agent and a chemical reducing agent to yield the final product, 4-amino-3-chlorophenol.
Synthesis of Phenoxy Herbicides
The industrial production of phenoxy herbicides from chlorophenols is often achieved through the Pokorny Process, which involves the condensation of a chlorophenol with a chloroalkanoic acid under alkaline conditions.[4][5]
Methodology:
-
Formation of Chlorophenate: The chlorophenol (e.g., this compound) is reacted with an alkaline solution, such as sodium hydroxide, to form the corresponding soluble chlorophenate salt.
-
Condensation Reaction: The chlorophenate is then reacted with a chloroalkanoic acid salt (e.g., sodium chloroacetate) in a non-aqueous system. The reaction is typically carried out at an elevated temperature (e.g., 80-100 °C).
-
Acidification and Isolation: After the condensation reaction is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the phenoxy carboxylic acid herbicide. The solid product is then isolated by filtration, washed, and dried.
Signaling Pathways and Mechanisms of Action
While specific, detailed signaling pathways for this compound are not extensively elucidated in historical literature, the general mechanism of antimicrobial action for chlorophenols is understood to involve the disruption of cellular energy metabolism.
Uncoupling of Oxidative Phosphorylation
Chlorophenols act as uncouplers of oxidative phosphorylation in the mitochondria of eukaryotic organisms and in the cell membrane of prokaryotes.[13][14][15] This process disrupts the proton gradient that is essential for the synthesis of ATP, the main energy currency of the cell.
Mechanism:
-
Proton Transport: As weak acids, chlorophenols can exist in both protonated and deprotonated forms. The protonated form can diffuse across the inner mitochondrial membrane (or bacterial cell membrane).
-
Proton Release: Once in the mitochondrial matrix (or cytoplasm), the higher pH causes the chlorophenol to release its proton.
-
Anion Return: The resulting chlorophenate anion, being lipophilic, can then diffuse back across the membrane to the intermembrane space (or periplasm), where it picks up another proton.
-
Dissipation of Proton Motive Force: This shuttling of protons dissipates the electrochemical gradient (proton-motive force) that is normally used by ATP synthase to produce ATP.
-
Inhibition of ATP Synthesis: Without the proton-motive force, ATP synthesis is inhibited, leading to cellular energy depletion and ultimately cell death.[16]
Visualizations
Synthesis Workflows
Caption: Workflow for the synthesis of 4-amino-3-chlorophenol.
Caption: General workflow for the synthesis of phenoxy herbicides.
Antimicrobial Mechanism
Caption: Uncoupling of oxidative phosphorylation by this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chemcess.com [chemcess.com]
- 6. rewe-group.com [rewe-group.com]
- 7. afirm-group.com [afirm-group.com]
- 8. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 13. Uncoupler - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering the Synthesis of Monochlorophenols: A Technical Guide to Their Discovery and Initial Preparation
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and initial synthesis of the three isomers of monochlorophenol: 2-chlorophenol (B165306), 3-chlorophenol, and 4-chlorophenol (B41353). Aimed at researchers, scientists, and professionals in drug development, this document details the seminal moments in the history of these important chemical intermediates, presents the experimental protocols of their earliest preparations, and tabulates key quantitative data for comparative analysis.
The journey into the chlorination of phenol (B47542) began in the mid-19th century, shortly after the isolation and characterization of phenol itself. French chemist Auguste Laurent, who first isolated phenol in its pure form in 1841, and his contemporary Charles Gerhardt, who named the compound "phénol" in 1843, laid the groundwork for the exploration of its derivatives.[1] The direct chlorination of phenol was found to yield a mixture of isomers, primarily 2-chlorophenol and 4-chlorophenol.[1][2] The synthesis of this compound, however, required a more indirect approach.
Discovery and Synthesis of 2-Chlorophenol and 4-Chlorophenol
The initial synthesis of 2-chlorophenol and 4-chlorophenol was achieved through the direct chlorination of phenol. Early investigations demonstrated that the reaction conditions could influence the isomeric ratio of the products. Specifically, the direct chlorination of molten phenol was found to favor the formation of 2-chlorophenol, while conducting the reaction in polar solvents tended to produce a higher yield of 4-chlorophenol.[2]
Experimental Protocol for the Initial Synthesis of 2-Chlorophenol and 4-Chlorophenol (Direct Chlorination)
The following protocol is a representative method from the 19th century for the synthesis of 2-chlorophenol and 4-chlorophenol by direct chlorination of phenol.
Materials:
-
Phenol (carbolic acid)
-
Chlorine gas
-
Reaction vessel (glass flask)
-
Gas delivery tube
-
Distillation apparatus
Procedure:
-
Phenol was placed in a glass flask and gently heated until molten.
-
A stream of dry chlorine gas was passed through the molten phenol via a gas delivery tube.
-
The reaction was allowed to proceed until the desired degree of chlorination was achieved, often monitored by the increase in mass of the reaction mixture.
-
The resulting crude product, a mixture of 2-chlorophenol, 4-chlorophenol, and some dichlorinated products, was then subjected to fractional distillation to separate the isomers.
Quantitative Data from Early Syntheses:
| Parameter | Value | Reference |
| Starting Material | Phenol | Original research papers |
| Chlorinating Agent | Chlorine gas | Original research papers |
| Reaction Temperature | Molten phenol | [2] |
| Primary Products | 2-Chlorophenol, 4-Chlorophenol | [1][2] |
| Separation Method | Fractional distillation | Original research papers |
Logical Relationship of the Synthesis Pathway:
Discovery and Synthesis of this compound
The synthesis of this compound proved to be more challenging than its ortho and para isomers due to the directing effects of the hydroxyl group on the phenol ring, which favor substitution at the 2- and 4-positions. Therefore, early syntheses of this compound relied on indirect methods. One of the initial successful approaches involved the diazotization of 3-chloroaniline, followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol for the Initial Synthesis of this compound (from 3-Chloroaniline)
The following protocol outlines a typical 19th-century laboratory synthesis of this compound from 3-chloroaniline.
Materials:
-
3-Chloroaniline
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Water
-
Ice
-
Steam distillation apparatus
Procedure:
-
Diazotization: 3-Chloroaniline was dissolved in a cooled aqueous solution of hydrochloric acid. A solution of sodium nitrite in water was then slowly added while maintaining the temperature below 5 °C with an ice bath. This resulted in the formation of the 3-chlorobenzenediazonium (B95341) chloride solution.
-
Hydrolysis: The cold diazonium salt solution was then slowly added to a boiling aqueous solution of sulfuric acid. The diazonium salt decomposed upon heating to yield this compound, nitrogen gas, and other byproducts.
-
Isolation: The resulting mixture was subjected to steam distillation. This compound, being volatile with steam, was carried over with the distillate.
-
Purification: The collected distillate was then purified, typically by extraction with a suitable solvent followed by distillation of the solvent, to yield pure this compound.
Quantitative Data from an Early Synthesis:
| Parameter | Value | Reference |
| Starting Material | 3-Chloroaniline | Original research papers |
| Reagents | Sodium nitrite, Hydrochloric acid | Original research papers |
| Reaction Temperature (Diazotization) | < 5 °C | Original research papers |
| Reaction (Hydrolysis) | Boiling aqueous acid | Original research papers |
| Isolation Method | Steam distillation | Original research papers |
Logical Relationship of the Synthesis Pathway:
Conclusion
The discovery and initial synthesis of monochlorophenols in the 19th century were significant milestones in the development of organic chemistry. These early investigations not only provided access to these valuable compounds but also contributed to a deeper understanding of electrophilic aromatic substitution and the directing effects of functional groups. The methods developed by the pioneering chemists of this era, though rudimentary by modern standards, laid the foundation for the large-scale industrial production of monochlorophenols, which are now essential intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals.
References
A Preliminary Investigation into the Biodegradation Pathways of 3-Chlorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenol (3-CP) is a persistent and toxic environmental pollutant originating from various industrial activities, including the manufacturing of pesticides, herbicides, and pharmaceuticals. Its presence in soil and water poses significant risks to ecosystems and human health. Bioremediation, the use of microorganisms to degrade hazardous substances, presents a cost-effective and environmentally sound approach for the removal of 3-CP. This technical guide provides an in-depth overview of the preliminary investigations into the microbial biodegradation pathways of this compound, focusing on the core biochemical reactions, enzymatic players, and the experimental methodologies used to elucidate these processes.
Core Biodegradation Pathways
The aerobic bacterial degradation of this compound predominantly proceeds through two main pathways following an initial hydroxylation step: the modified ortho-cleavage pathway and the meta-cleavage pathway . The crucial first step in both pathways is the conversion of this compound to 3-chlorocatechol (B1204754) , a central intermediate. This initial hydroxylation is catalyzed by a phenol (B47542) hydroxylase.[1][2]
Modified Ortho-Cleavage Pathway
The modified ortho-cleavage pathway, also known as the chlorocatechol pathway, involves the intradiol cleavage of the aromatic ring of 3-chlorocatechol. This pathway is commonly observed in various bacterial strains, including Pseudomonas and Rhodococcus species.[2][3] The key enzymatic steps are as follows:
-
Hydroxylation: this compound is hydroxylated to form 3-chlorocatechol.
-
Ring Cleavage: 3-chlorocatechol undergoes ortho-ring cleavage, catalyzed by chlorocatechol 1,2-dioxygenase , to yield 2-chloro-cis,cis-muconate (B1241311).[2]
-
Cycloisomerization: 2-chloro-cis,cis-muconate is then converted to 5-chloromuconolactone (B1176566) by chloromuconate cycloisomerase .[2]
-
Isomerization and Dehalogenation: Subsequent enzymatic reactions involving a chloromuconolactone isomerase and a dienelactone hydrolase lead to the formation of maleylacetate (B1240894) and the release of the chlorine atom as a chloride ion.[2]
-
TCA Cycle Integration: Maleylacetate is further metabolized via the β-ketoadipate pathway and enters the central metabolism through the tricarboxylic acid (TCA) cycle.[1]
Meta-Cleavage Pathway
The meta-cleavage pathway represents an alternative route for the degradation of 3-chlorocatechol, involving an extradiol ring cleavage. This pathway has been observed in bacteria such as Pseudomonas putida.[2] The key steps include:
-
Hydroxylation: As with the ortho-pathway, the initial step is the conversion of this compound to 3-chlorocatechol.
-
Ring Cleavage: Catechol 2,3-dioxygenase catalyzes the meta-cleavage of 3-chlorocatechol to produce 2-hydroxy-5-chloromuconic semialdehyde.
-
Further Degradation: This intermediate is then further metabolized through a series of enzymatic reactions, eventually leading to intermediates that can enter the central metabolic pathways. It is important to note that in some cases, the meta-cleavage of 3-chlorocatechol can lead to the formation of a suicide-inactivating compound, 5-chloroformyl-2-hydroxypenta-2,4-dienoic acid, which can inhibit catechol 2,3-dioxygenase activity.[2]
Quantitative Data on this compound Biodegradation
The efficiency of this compound biodegradation is influenced by the microbial strain, environmental conditions, and the presence of co-substrates. The following tables summarize key quantitative data from various studies.
| Microorganism | Initial 3-CP Concentration (mg/L) | Degradation Rate | Reference |
| Pseudomonas putida CPI | 78 | Enzyme activities measured | [4] |
| Mixed microbial population | 780 | Complete degradation | [5] |
| Pseudomonas testosteroni | 10 | Rapid metabolism | [6] |
| SBR with mixed culture | 300-960 | High removal efficiency | [6] |
Table 1: this compound Degradation Rates by Various Microorganisms. This table provides an overview of the degradation capabilities of different microbial systems for this compound.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism | Reference |
| Chlorocatechol 1,2-dioxygenase | 4-Chlorocatechol | - | - | Rhodococcus erythropolis 1CP | [7] |
| Catechol 2,3-dioxygenase | Catechol | 34.67 | 0.29 | Pseudomonas putida mt-2 | [8] |
| Catechol 2,3-dioxygenase | 3-Methylcatechol | 10.6 | - | Pseudomonas putida | [9] |
| Catechol 2,3-dioxygenase | Catechol | 22.0 | - | Pseudomonas putida | [9] |
| Catechol 1,2-dioxygenase | Catechol | 13.2 ± 2.95 | 16.13 ± 0.81 s-1 | Pseudomonas stutzeri | [1] |
Table 2: Kinetic Parameters of Key Enzymes in Chlorophenol Biodegradation. This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for key enzymes involved in the degradation pathways, providing insight into their substrate affinity and catalytic efficiency.[10]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible investigation of this compound biodegradation. The following sections outline methodologies for key experiments.
Microbial Enrichment and Isolation of this compound Degrading Bacteria
Objective: To isolate microorganisms capable of utilizing this compound as a sole source of carbon and energy.
Materials:
-
Soil or water sample from a contaminated site.
-
Basal Salt Medium (BSM) containing: (NH₄)₂SO₄ (2.0 g/L), K₂HPO₄ (1.5 g/L), KH₂PO₄ (0.5 g/L), MgSO₄·7H₂O (0.2 g/L), CaCl₂·2H₂O (0.01 g/L), FeSO₄·7H₂O (0.001 g/L), and trace element solution (1 mL/L).
-
This compound (analytical grade).
-
Sterile flasks, petri dishes, and pipettes.
-
Incubator shaker.
Procedure:
-
Enrichment Culture: a. Add 1 g of soil or 1 mL of water sample to 100 mL of BSM in a 250 mL Erlenmeyer flask. b. Add this compound as the sole carbon source to a final concentration of 50 mg/L. c. Incubate the flask at 30°C on a rotary shaker at 150 rpm. d. After one week, transfer 10 mL of the culture to 90 mL of fresh BSM with 3-CP and continue incubation. Repeat this subculturing step at least three times to enrich for 3-CP degrading microorganisms.[11][12]
-
Isolation of Pure Cultures: a. Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl). b. Plate 100 µL of each dilution onto BSM agar plates containing 50 mg/L this compound. c. Incubate the plates at 30°C for 5-7 days. d. Select morphologically distinct colonies and streak them onto fresh BSM agar plates with 3-CP to obtain pure cultures.
-
Confirmation of Degradation: a. Inoculate the isolated pure cultures into liquid BSM with 3-CP (50 mg/L) as the sole carbon source. b. Monitor the degradation of 3-CP over time using HPLC or a spectrophotometer. c. A control flask without inoculum should be run in parallel to account for any abiotic degradation.
Enzyme Assays
1. Chlorocatechol 1,2-Dioxygenase Activity Assay
Objective: To determine the activity of chlorocatechol 1,2-dioxygenase in cell-free extracts.
Principle: The enzyme catalyzes the cleavage of chlorocatechol to chloro-cis,cis-muconic acid, which can be monitored spectrophotometrically.
Materials:
-
Cell-free extract from induced bacterial culture.
-
50 mM Tris-HCl buffer (pH 7.5).
-
3-Chlorocatechol solution (10 mM in methanol).
-
Spectrophotometer.
Procedure:
-
Grow the bacterial isolate in a medium containing this compound to induce enzyme expression.
-
Harvest the cells by centrifugation and resuspend them in 50 mM Tris-HCl buffer (pH 7.5).
-
Prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris.
-
The reaction mixture (1 mL total volume) should contain 50 mM Tris-HCl buffer (pH 7.5) and an appropriate amount of cell-free extract.
-
Initiate the reaction by adding 3-chlorocatechol to a final concentration of 0.1 mM.
-
Monitor the increase in absorbance at 260 nm, which corresponds to the formation of 2-chloro-cis,cis-muconate.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[1][13]
2. Catechol 2,3-Dioxygenase Activity Assay
Objective: To determine the activity of catechol 2,3-dioxygenase in cell-free extracts.
Principle: The enzyme cleaves the aromatic ring of catechol to produce 2-hydroxymuconic semialdehyde, a yellow compound that can be measured spectrophotometrically.
Materials:
-
Cell-free extract from induced bacterial culture.
-
100 mM potassium phosphate (B84403) buffer (pH 7.5).
-
Catechol solution (10 mM in water).
-
Spectrophotometer.
Procedure:
-
Prepare the cell-free extract as described for the chlorocatechol 1,2-dioxygenase assay.
-
The reaction mixture (1 mL total volume) should contain 100 mM potassium phosphate buffer (pH 7.5) and an appropriate amount of cell-free extract.
-
Initiate the reaction by adding catechol to a final concentration of 0.2 mM.
-
Monitor the increase in absorbance at 375 nm, which corresponds to the formation of 2-hydroxymuconic semialdehyde.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[3][8]
Analytical Methods for Metabolite Identification
1. High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify this compound and its degradation intermediates.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water (with 0.1% formic acid) is commonly used. For example, a linear gradient from 30% to 80% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Culture samples should be centrifuged to remove cells, and the supernatant filtered through a 0.22 µm filter before injection.
-
Quantification: External standards of this compound and suspected metabolites are used to create calibration curves for quantification.[14][15]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile and semi-volatile intermediates of this compound degradation.
Typical GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Supernatant from the culture is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then dried over anhydrous sodium sulfate (B86663) and concentrated. Derivatization (e.g., with BSTFA) may be necessary for polar metabolites to increase their volatility.
-
Identification: Mass spectra of the detected peaks are compared with libraries such as NIST for identification.[16][17]
Visualizations of Biodegradation Pathways and Workflows
Caption: The modified ortho-cleavage pathway for this compound biodegradation.
Caption: The meta-cleavage pathway for this compound biodegradation.
References
- 1. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 2. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Molecular Characterization of Novel Chlorpyrifos and 3,5,6-trichloro-2-pyridinol-degrading Bacteria from Sugarcane Farm Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ecetoc.org [ecetoc.org]
- 7. Chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP. Kinetic and immunochemical comparison with analogous enzymes from gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 11. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
- 13. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
The Genesis of Chlorophenols: A Technical Guide to Their Natural Sources and Formation in the Environment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophenols, a class of aromatic organic compounds, are recognized environmental constituents with both natural and anthropogenic origins. While industrial activities have been a significant source, a substantial body of evidence highlights their natural formation through biotic and abiotic processes. This technical guide provides an in-depth exploration of the natural sources and formation pathways of chlorophenols in the environment. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the biogeochemical cycling of these compounds. This guide summarizes quantitative data on their natural occurrence, details experimental protocols for their analysis, and provides visual representations of key formation pathways.
Introduction
Chlorophenols are characterized by a phenol (B47542) ring substituted with one or more chlorine atoms. Their presence in the environment has long been a subject of scientific scrutiny due to their potential toxicity and persistence. While industrial synthesis and use in pesticides, herbicides, and wood preservatives are well-documented anthropogenic sources, the natural genesis of these compounds is a critical aspect of their environmental chemistry.[1] Understanding these natural pathways is essential for accurate environmental risk assessment, distinguishing background levels from contamination, and for bioremediation research. This guide focuses exclusively on the natural sources and formation mechanisms of chlorophenols.
Natural Sources and Formation Pathways
Chlorophenols are formed in the environment through two primary natural pathways: biotic formation, mediated by microorganisms, and abiotic formation, which occurs through chemical reactions in soil and water.
Biotic Formation: The Role of Microorganisms
Microorganisms, particularly fungi and bacteria, play a pivotal role in the natural synthesis of chlorophenols. This process is often linked to the degradation of lignin (B12514952) and humic substances, which are abundant natural polymers.
White-rot fungi, a group of basidiomycetes, are highly efficient degraders of lignin, a complex polymer found in plant cell walls.[2] Through the action of extracellular enzymes, these fungi break down lignin into simpler phenolic compounds.[3] These phenolic precursors can then be chlorinated by enzymes, leading to the formation of chlorophenols.
Key enzymes involved in this process include:
-
Lignin Peroxidases (LiPs) and Manganese Peroxidases (MnPs): These enzymes initiate the degradation of lignin by generating phenoxy radicals.[4]
-
Laccases: These copper-containing oxidases can also oxidize phenolic compounds derived from lignin.[5]
The degradation of complex lignin structures by these enzymes releases a variety of simple phenols that can then serve as substrates for chlorination.[2]
A key step in the biotic formation of chlorophenols is the enzymatic chlorination of phenolic precursors. This reaction is primarily catalyzed by chloroperoxidases (CPOs), a group of heme-containing enzymes produced by various fungi and some bacteria.[6][7] CPOs utilize hydrogen peroxide and chloride ions to generate a reactive chlorine species, which then chlorinates the aromatic ring of phenolic compounds.[8]
The general reaction mechanism is as follows:
Phenol + Cl- + H2O2 --(Chloroperoxidase)--> Chlorophenol + H2O + OH-
Fungi such as Caldariomyces fumago are well-studied producers of chloroperoxidase and have been shown to chlorinate a variety of phenols.[7]
Abiotic Formation: Chemical Chlorination
Chlorophenols can also be formed in the environment without direct microbial involvement through the chemical chlorination of natural organic matter.
Humic and fulvic acids, the major components of soil and aquatic organic matter, are rich in phenolic moieties. In the presence of inorganic chloride (Cl-) and oxidizing agents, these phenolic structures can undergo chlorination to produce chlorophenols. This process is particularly relevant in environments such as acidic forest soils where high concentrations of humic substances and chloride ions can coexist. While the exact mechanisms are complex and not fully elucidated, it is understood that metal oxides and other soil minerals can catalyze these reactions.
Quantitative Data on Natural Occurrence
Quantifying the natural background concentrations of chlorophenols is challenging due to the ubiquitous nature of anthropogenic sources. However, studies in pristine and remote environments provide valuable insights into their natural levels.
Table 1: Concentrations of Naturally Occurring Chlorophenols in Soil
| Chlorophenol | Soil Type | Location | Concentration (µg/g dry weight) | Reference |
| 2,4,6-Trichlorophenol | Peat | Not Specified | Mean: ~1.5 | [5] |
| 2,4,6-Trichlorophenol | Organic pine forest soil | Not Specified | Mean: ~1.2 | [5] |
| Pentachlorophenol (B1679276) | Forest soil | Not specified | Not specified, but degradation observed | [9] |
Table 2: Concentrations of Naturally Occurring Chlorophenols in Water
| Chlorophenol | Water Body Type | Location | Concentration (ng/L) | Reference |
| 2,4-Dichlorophenol | Surface Water | China | Median: 5.0 (Range: <1.1 - 19960.0) | [10][11] |
| 2,4,6-Trichlorophenol | Surface Water | China | Median: 2.0 (Range: <1.4 - 28650.0) | [10][11] |
| Pentachlorophenol | Surface Water | China | Median: 50.0 (Range: <1.1 - 594.0) | [10][11] |
Note: The data from China may include contributions from anthropogenic sources, but they provide an indication of the widespread presence of these compounds in surface waters.
Experimental Protocols for Analysis
The accurate determination of chlorophenols in environmental matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Analysis of Chlorophenols in Soil by GC-MS
This protocol outlines a general procedure for the extraction and analysis of chlorophenols from soil samples.
4.1.1. Sample Preparation: Ultrasonic Solvent Extraction
-
Sample Collection and Preparation: Collect soil samples and air-dry them to a constant weight. Sieve the soil to remove large debris.
-
Extraction:
-
Weigh approximately 5 g of the dried soil into a centrifuge tube.
-
Add a suitable surrogate or internal standard.
-
Add 10 mL of an appropriate extraction solvent (e.g., a mixture of acetone (B3395972) and hexane).
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[12]
-
Centrifuge the sample and decant the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts.
-
-
Extract Cleanup (if necessary): The combined extract can be cleaned up using solid-phase extraction (SPE) to remove interfering compounds.
-
Derivatization: To improve the volatility and chromatographic behavior of chlorophenols for GC analysis, they are often derivatized. A common method is acetylation using acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or potassium carbonate.[13]
-
Concentration: The derivatized extract is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.
4.1.2. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]
-
Injector: Splitless mode at a temperature of 250-280°C.[14]
-
Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C, held for 5-10 minutes.[14]
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for each chlorophenol derivative.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Analysis of Chlorophenols in Water by HPLC
This protocol provides a general method for the extraction and analysis of chlorophenols from water samples.
4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. Acidify the samples to a pH < 2 with sulfuric or hydrochloric acid to prevent microbial degradation and keep the chlorophenols in their protonated form.
-
SPE Cartridge Conditioning:
-
Condition a C18 or polymeric reversed-phase SPE cartridge (e.g., 500 mg) by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of deionized water (acidified to pH < 2). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the acidified water sample (e.g., 500 mL to 1 L) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with a small volume (e.g., 5 mL) of deionized water to remove any polar interferences.
-
-
Elution:
-
Elute the retained chlorophenols from the cartridge with a small volume (e.g., 5-10 mL) of a suitable organic solvent, such as methanol or acetonitrile (B52724).
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
4.2.2. HPLC Instrumental Analysis
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start at 30% organic solvent and increase to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
-
Detector:
-
UV-Vis Detector: Monitoring at a wavelength of approximately 280 nm.
-
Mass Spectrometer (LC-MS): For higher sensitivity and specificity, an electrospray ionization (ESI) source in negative ion mode can be used.
-
Conclusion
The natural formation of chlorophenols in the environment is a complex process driven by both biotic and abiotic mechanisms. Microbial degradation of lignin and subsequent enzymatic chlorination, along with the chemical chlorination of humic substances, contribute to the background levels of these compounds in soil and water. The quantitative data, though challenging to obtain for pristine environments, indicate a widespread natural presence of chlorophenols. The detailed experimental protocols provided in this guide offer a foundation for the accurate analysis and quantification of these compounds, which is essential for distinguishing natural from anthropogenic sources and for advancing our understanding of their environmental fate and impact. Further research into the specific microbial pathways and the factors controlling natural chlorophenol formation will continue to refine our knowledge in this critical area of environmental science.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pure.uai.cl [pure.uai.cl]
- 4. Chlorinations catalyzed by chloroperoxidase occur via diffusible intermediate(s) and the reaction components play multiple roles in the overall process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The chloroperoxidase-catalyzed oxidation of phenols. Mechanism, selectivity, and characterization of enzyme-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Chloride peroxidase - Wikipedia [en.wikipedia.org]
- 9. Layer of organic pine forest soil on top of chlorophenol-contaminated mineral soil enhances contaminant degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levels and spatial distribution of chlorophenols - 2,4-dichlorophenol, 2,4,6-trichlorophenol, and pentachlorophenol in surface water of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hielscher.com [hielscher.com]
- 13. Bacterial Valorization of Lignin: Strains, Enzymes, Conversion Pathways, Biosensors, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradation of 2-chlorophenol in forest soil: effect of inoculation with aerobic sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC-UV method for 3-Chlorophenol quantification in water
An Application Note for the Quantification of 3-Chlorophenol in Water by HPLC-UV
Introduction
This compound is a chlorinated organic compound used in the synthesis of pesticides, dyes, and pharmaceuticals. Its presence in water sources is a significant environmental and health concern due to its toxicity and persistence.[1][2] Regulatory bodies have established guidelines for acceptable levels of chlorophenols in drinking and environmental water, necessitating sensitive and reliable analytical methods for their monitoring.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the determination of chlorophenols in aqueous samples, offering a balance of selectivity, sensitivity, and accessibility.[2][3]
This application note details a robust HPLC-UV method for the quantification of this compound in water. The protocol includes sample preparation using Solid-Phase Extraction (SPE) for preconcentration, followed by reversed-phase HPLC separation and UV detection.
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a water sample. A nonpolar stationary phase (C18 column) is used with a polar mobile phase. The sample is first passed through an SPE cartridge, where this compound is adsorbed. It is then eluted with a small volume of organic solvent, effectively concentrating the analyte. An aliquot of this concentrated sample is injected into the HPLC system. This compound is separated based on its affinity for the stationary phase and detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Apparatus and Materials
-
Apparatus:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Solid-Phase Extraction (SPE) vacuum manifold
-
C18 SPE cartridges (e.g., 100 mg/mL)[1]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters[1]
-
pH meter
-
-
Reagents and Standards:
-
This compound standard (analytical grade)
-
HPLC-grade acetonitrile (B52724) and methanol[1]
-
HPLC-grade water (e.g., Milli-Q or equivalent)[4]
-
Phosphoric acid (H₃PO₄) or Hydrochloric acid (HCl), analytical grade[1][5]
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Experimental Protocols
Protocol 1: Preparation of Reagents and Standards
-
Mobile Phase Preparation:
-
Prepare a solution of 0.5% phosphoric acid in water by adding 5 mL of concentrated phosphoric acid to 995 mL of HPLC-grade water.
-
The mobile phase consists of a mixture of 0.5% phosphoric acid and acetonitrile. The exact ratio will be specified in the HPLC conditions (Table 1).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[6]
-
-
Stock Standard Solution (e.g., 500 mg/L):
-
Accurately weigh 50 mg of this compound standard.
-
Dissolve it in methanol (B129727) in a 100 mL volumetric flask and make up to the mark. This solution should be stored at 4°C in the dark.[2]
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) by serial dilution of the stock standard solution with HPLC-grade water. These solutions are used to construct the calibration curve.
-
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is designed for trace-level analysis and preconcentration from water samples.
-
Sample Preservation: Collect water samples in clean glass bottles. Acidify the sample to a pH < 2 with concentrated hydrochloric acid to prevent degradation.[1]
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water, through it under a gentle vacuum.[7] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pass a known volume of the acidified water sample (e.g., 100-500 mL) through the conditioned cartridge at a steady flow rate of approximately 1-2 mL/min.[7]
-
-
Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar compounds.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.[8]
-
-
Analyte Elution:
-
Place a collection vial inside the manifold.
-
Elute the adsorbed this compound from the cartridge by passing a small volume (e.g., 2 x 1.0 mL) of methanol or acetonitrile through the cartridge.[1][7]
-
Collect the eluate. This solution can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase or directly injected if the concentration is sufficient.
-
-
Final Preparation: Filter the final eluate through a 0.45 µm syringe filter before injecting it into the HPLC system.[9]
Protocol 3: HPLC-UV System Configuration and Analysis
-
System Equilibration: Set up the HPLC system according to the parameters in Table 1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject equal volumes (e.g., 10 µL) of each working standard solution. Record the peak area for each concentration. Plot a graph of peak area versus concentration to create the calibration curve.
-
Sample Analysis: Inject the same volume of the prepared sample extract into the HPLC system. Record the resulting chromatogram.
Data Presentation
Quantitative data and method parameters are summarized in the tables below.
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.5% Phosphoric Acid (v/v) |
| (Gradient or Isocratic, e.g., 60:40) | |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 218 nm (or 280 nm)[4] |
| Run Time | ~15 minutes |
Table 2: Method Validation and Performance Characteristics
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 10.0 mg/L | |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 10 - 40 µg/L | [2][5] |
| Limit of Quantification (LOQ) | 30 - 120 µg/L | [10] |
| Recovery (via SPE) | 85 - 105% | [7][8] |
| Precision (%RSD) | < 5% | [5][8] |
Note: LOD and LOQ values are highly dependent on the preconcentration factor and instrument sensitivity. The values presented are typical for methods involving SPE.
Experimental Workflow Visualization
The logical flow of the entire analytical process, from sample collection to final data reporting, is illustrated below.
Caption: Workflow for this compound quantification in water.
References
- 1. s4science.at [s4science.at]
- 2. asianpubs.org [asianpubs.org]
- 3. theseus.fi [theseus.fi]
- 4. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. ajpaonline.com [ajpaonline.com]
- 7. tsijournals.com [tsijournals.com]
- 8. benchchem.com [benchchem.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
Application Note: High-Sensitivity GC-MS Protocol for the Analysis of Chlorophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophenols are a group of chemical compounds in which one or more hydrogen atoms on the phenol (B47542) ring have been replaced by chlorine. They are widely used as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals. Due to their toxicity and persistence in the environment, the monitoring of chlorophenol isomers is of significant importance for environmental protection and food safety. This application note provides a detailed protocol for the sensitive and selective analysis of chlorophenol isomers in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves derivatization to improve the volatility and chromatographic behavior of the analytes, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Experimental Protocols
This protocol is based on established methods for the analysis of chlorophenol isomers and can be adapted for different sample matrices such as water, soil, and biological samples.[1][2][3]
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
For Water Samples (Liquid-Liquid Extraction):
-
Acidify 100 mL of the water sample to pH < 2 with concentrated sulfuric acid.
-
Add a surrogate standard solution to the sample.
-
Extract the sample twice with 30 mL of dichloromethane (B109758) by shaking vigorously for 2 minutes in a separatory funnel.
-
Combine the organic layers and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
For Soil and Sediment Samples (Ultrasonic Extraction):
-
Weigh 10 g of the homogenized sample into a beaker.
-
Add a surrogate standard and 20 mL of a 1:1 mixture of acetone (B3395972) and hexane.
-
Extract the sample in an ultrasonic bath for 15 minutes.
-
Decant the solvent and repeat the extraction two more times.
-
Combine the extracts and concentrate to about 1 mL.
Derivatization (Acetylation)
To improve the volatility and chromatographic separation of chlorophenols, derivatization is a crucial step. Acetylation with acetic anhydride (B1165640) is a common and effective method.[1][4]
-
To the 1 mL concentrated extract, add 1 mL of a 10% potassium carbonate solution and 200 µL of acetic anhydride.
-
Vortex the mixture for 2 minutes.
-
Allow the layers to separate.
-
Transfer the organic (upper) layer to a clean vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS conditions for the analysis of acetylated chlorophenol isomers.
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following tables summarize the retention times and characteristic ions for the GC-MS analysis of acetylated chlorophenol isomers. These values can be used to set up the SIM acquisition method and for the identification and quantification of the target analytes.
Table 1: Retention Times and Characteristic Ions for Monochlorophenol Isomers (Acetylated)
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualification Ion(s) (m/z) |
| 2-Chlorophenol Acetate | ~8.1 | 128 | 170, 93 |
| 3-Chlorophenol Acetate | ~8.6 | 128 | 170, 93 |
| 4-Chlorophenol Acetate | ~8.7 | 128 | 170, 93 |
Table 2: Retention Times and Characteristic Ions for Dichlorophenol Isomers (Acetylated)
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualification Ion(s) (m/z) |
| 2,3-Dichlorophenol Acetate | ~10.8 | 162 | 204, 127 |
| 2,4-Dichlorophenol Acetate | ~10.5 | 162 | 204, 127 |
| 2,5-Dichlorophenol Acetate | ~10.4 | 162 | 204, 127 |
| 2,6-Dichlorophenol Acetate | ~9.9 | 162 | 204, 127 |
| 3,4-Dichlorophenol Acetate | ~11.1 | 162 | 204, 127 |
| 3,5-Dichlorophenol Acetate | ~10.9 | 162 | 204, 127 |
Table 3: Retention Times and Characteristic Ions for Trichlorophenol Isomers (Acetylated)
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualification Ion(s) (m/z) |
| 2,3,4-Trichlorophenol Acetate | ~13.0 | 196 | 238, 161 |
| 2,3,5-Trichlorophenol Acetate | ~12.8 | 196 | 238, 161 |
| 2,3,6-Trichlorophenol Acetate | ~12.5 | 196 | 238, 161 |
| 2,4,5-Trichlorophenol Acetate | ~12.7 | 196 | 238, 161 |
| 2,4,6-Trichlorophenol Acetate | ~12.2 | 196 | 238, 161 |
| 3,4,5-Trichlorophenol Acetate | ~13.3 | 196 | 238, 161 |
Table 4: Retention Times and Characteristic Ions for Tetrachlorophenol and Pentachlorophenol (Acetylated)
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualification Ion(s) (m/z) |
| 2,3,4,5-Tetrachlorophenol Acetate | ~15.1 | 230 | 272, 195 |
| 2,3,4,6-Tetrachlorophenol Acetate | ~14.9 | 230 | 272, 195 |
| 2,3,5,6-Tetrachlorophenol Acetate | ~14.6 | 230 | 272, 195 |
| Pentachlorophenol Acetate | ~16.5 | 264 | 306, 229 |
Note: Retention times are approximate and may vary depending on the specific GC system and conditions.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of chlorophenol isomers.
Caption: Experimental workflow for GC-MS analysis of chlorophenols.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of chlorophenol isomers by GC-MS. The combination of an effective sample preparation and derivatization procedure with the high selectivity and sensitivity of GC-MS in SIM mode allows for the reliable identification and quantification of these environmentally significant compounds at trace levels. The provided tables of retention times and characteristic ions serve as a valuable resource for method development and routine analysis.
References
Application Notes and Protocols for Derivatization Techniques in 3-Chlorophenol GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 3-Chlorophenol for analysis by Gas Chromatography (GC). Three common and effective derivatization techniques are covered: Silylation, Acylation, and Pentafluorobenzylation. The choice of derivatization agent depends on the analytical requirements, such as desired sensitivity, the complexity of the sample matrix, and the detector available.
Introduction to Derivatization for GC Analysis of this compound
This compound, in its native form, is a polar compound with an active hydroxyl group. This polarity can lead to poor peak shape (tailing), low sensitivity, and potential adsorption onto the GC column and inlet, compromising analytical accuracy and precision. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. This results in improved chromatographic performance and detection.[1]
The three primary derivatization techniques discussed in these notes are:
-
Silylation: Replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
-
Acylation: Conversion of the hydroxyl group into an ester.
-
Pentafluorobenzylation: Alkylation of the hydroxyl group with a pentafluorobenzyl (PFB) group, which is particularly useful for electron capture detection (ECD).
Derivatization Techniques: A Comparative Overview
The selection of the most suitable derivatization technique is crucial for achieving optimal analytical results. Below is a summary of the key characteristics of each method.
| Feature | Silylation (BSTFA) | Acylation (Acetic Anhydride) | Pentafluorobenzylation (PFBBr) |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide | Acetic Anhydride (B1165640) | Pentafluorobenzyl Bromide |
| Derivative | Trimethylsilyl (TMS) ether | Acetate (B1210297) ester | Pentafluorobenzyl (PFB) ether |
| Volatility | High | Moderate to High | High |
| Stability | Moderate | High | High |
| Reaction Speed | Very Fast (seconds to minutes) | Fast (minutes) | Moderate (minutes to hours) |
| Byproducts | Neutral | Acidic (can be neutralized) | Neutral |
| Detector Compatibility | MS, FID | MS, FID, ECD | ECD, MS (NCI) |
| Key Advantages | Fast reaction, versatile | In-situ derivatization in aqueous samples, stable derivatives | Excellent sensitivity with ECD |
| Key Disadvantages | Moisture sensitive, potential for contamination | Byproducts can be corrosive | Reagent can be lachrymatory |
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound and other chlorophenols using different derivatization techniques. Please note that the data is compiled from various sources and analytical conditions may vary.
| Derivatization Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Linearity (r²) | Reference |
| Silylation (BSTFA) | Chlorophenols | 0.01 - 0.25 µg/L | - | 70 - 120 | >0.99 | [1] |
| Silylation (BSTFA) | 2-Chlorophenol | - | - | - | >0.99 | [1] |
| Acylation (Acetic Anhydride) | Chlorophenols | 0.005 - 1.796 µg/L | - | 76 - 111 | - | [2][3] |
| Acylation (Acetic Anhydride) | This compound | 0.08 µg/mL | - | - | - | [4] |
| Acylation (Acetic Anhydride) | Chlorophenols | ~0.1 µg/L | - | >80% | 0.5 to 100 µg/L | [4] |
| Pentafluorobenzylation (PFBBr) | Halogenated Phenols | 0.0066 - 0.0147 µg/L | - | >90% | - |
Application Note 1: Silylation of this compound using BSTFA
Principle: Silylation involves the reaction of the hydroxyl group of this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a non-polar trimethylsilyl (TMS) ether.[5] This derivative is more volatile and thermally stable, leading to improved chromatographic performance. The reaction is typically fast and can be performed at room temperature.[5]
Experimental Workflow:
Caption: Silylation workflow for this compound.
Protocol: Silylation with BSTFA
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetone (anhydrous)
-
GC vials with inserts
-
Vortex mixer
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the this compound sample or standard into a GC vial.
-
If the sample is in a different solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous acetone to the vial to dissolve the residue.
-
-
Derivatization:
-
Add 50 µL of BSTFA (with 1% TMCS) to the vial.
-
Cap the vial tightly and vortex for 15-30 seconds.
-
The reaction is typically complete within 15 seconds at room temperature when using acetone as the solvent.[5]
-
-
GC-MS Analysis:
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Typical GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Program: 60 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
Typical MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM)
-
-
Application Note 2: Acylation of this compound using Acetic Anhydride
Principle: Acylation converts the hydroxyl group of this compound into an acetate ester using acetic anhydride as the acylating agent. This reaction is often performed in-situ in aqueous samples under basic conditions (pH ~9), which facilitates the formation of the phenoxide ion, a more reactive nucleophile.[6] The resulting acetylated derivative is less polar and more volatile, making it suitable for GC analysis.
Experimental Workflow:
Caption: In-situ acylation workflow for this compound.
Protocol: In-situ Acylation with Acetic Anhydride
Materials:
-
Aqueous sample containing this compound
-
Potassium carbonate (K₂CO₃) buffer (e.g., 1 M)
-
Acetic anhydride
-
Hexane (or other suitable extraction solvent)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Micropipettes
Procedure:
-
Sample pH Adjustment:
-
Place a known volume of the aqueous sample (e.g., 10 mL) into a centrifuge tube.
-
Add a sufficient amount of potassium carbonate buffer to adjust the sample pH to approximately 9.
-
-
In-situ Derivatization:
-
Add 100-200 µL of acetic anhydride to the buffered sample.
-
Immediately cap the tube and vortex or shake vigorously for at least 5 minutes to ensure complete reaction.
-
-
Extraction:
-
Add a suitable volume of hexane (e.g., 2 mL) to the tube.
-
Vortex vigorously for 1-2 minutes to extract the acetylated this compound into the organic phase.
-
Centrifuge the mixture to achieve phase separation.
-
-
Sample Collection and Analysis:
-
Carefully transfer the upper organic layer (hexane) to a GC vial.
-
Inject an appropriate volume (e.g., 1 µL) into the GC system.
-
Typical GC Conditions:
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 8 °C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Detector: MS or ECD
-
Application Note 3: Pentafluorobenzylation of this compound using PFBBr
Principle: Pentafluorobenzylation is a highly sensitive derivatization technique, especially when coupled with an Electron Capture Detector (ECD). The reaction involves the alkylation of the phenolic hydroxyl group with pentafluorobenzyl bromide (PFBBr) in the presence of a base to form a pentafluorobenzyl ether. The highly electronegative fluorine atoms in the PFB group provide a strong response on an ECD.
Experimental Workflow:
Caption: Pentafluorobenzylation workflow for this compound.
Protocol: Pentafluorobenzylation with PFBBr
Materials:
-
This compound sample extract in a suitable solvent
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 5% in acetone)
-
Potassium carbonate (K₂CO₃) solution (e.g., 10% aqueous)
-
Acetone
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample extract is in a solvent compatible with the derivatization reaction, such as acetone. If necessary, perform a solvent exchange.
-
-
Derivatization:
-
To the sample extract in a reaction vial, add 100 µL of 10% potassium carbonate solution.
-
Add 100 µL of the 5% PFBBr solution in acetone.
-
Cap the vial tightly and heat at 60 °C for 1 hour in a heating block or water bath.
-
-
Work-up:
-
After cooling to room temperature, add 1 mL of deionized water to the reaction mixture.
-
Extract the PFB derivative with 1-2 mL of hexane by vortexing.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
-
GC-ECD Analysis:
-
Inject an appropriate volume (e.g., 1 µL) of the dried extract into the GC-ECD system.
-
Typical GC Conditions:
-
Column: DB-5 or DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 275 °C
-
Oven Program: 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min
-
Carrier Gas: Nitrogen or Argon/Methane
-
-
ECD Conditions:
-
Detector Temperature: 300 °C
-
-
Conclusion
The choice of derivatization technique for the GC analysis of this compound is dependent on the specific requirements of the analysis. Silylation with BSTFA offers a rapid and simple method suitable for GC-MS analysis. In-situ acylation with acetic anhydride is advantageous for aqueous samples and provides stable derivatives. For high-sensitivity analysis, particularly with an electron capture detector, pentafluorobenzylation with PFBBr is the method of choice. The provided protocols and data serve as a comprehensive guide for researchers to select and implement the most appropriate derivatization strategy for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Application Notes & Protocols for Electrochemical Detection of 3-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of 3-Chlorophenol (3-CP), a persistent environmental pollutant, using modified electrodes. The information is curated for professionals in research, environmental science, and pharmaceutical development who require sensitive and rapid analytical methods.
Introduction
This compound (3-CP) is a toxic and persistent environmental pollutant originating from various industrial processes, including the manufacturing of pesticides, herbicides, and pharmaceuticals.[1] Its presence in water sources poses significant risks to human health and ecosystems. Traditional analytical methods for detecting 3-CP, such as chromatography, can be time-consuming and require extensive sample preparation.[1] Electrochemical sensors offer a compelling alternative, providing rapid, sensitive, and cost-effective on-site detection.[2]
The performance of electrochemical sensors for 3-CP detection is significantly enhanced by modifying the electrode surface. These modifications aim to improve the electrode's catalytic activity, increase its surface area, and enhance the electron transfer rate, leading to lower detection limits and higher sensitivity.[3] This document outlines various modification strategies and provides detailed protocols for the fabrication and application of these modified electrodes for the detection of 3-CP.
Data Presentation: Performance of Modified Electrodes for this compound Detection
The following table summarizes the analytical performance of various modified electrodes for the electrochemical detection of this compound. This allows for a direct comparison of different modification strategies based on their linear range and limit of detection (LOD).
| Electrode Modifier | Base Electrode | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Pd-Ag/graphene | Glassy Carbon Electrode (GCE) | Not Specified | 0.1 - 100 | 0.0077 | [4] |
| Er2O3/CuO nanomaterial | Glassy Carbon Electrode (GCE) | I-V | Not Specified | Not Specified | [5] |
| CeNiCu-LDH | Carbon Cloth (CC) | Not Specified | 1 - 100 | 0.286 | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of modified electrodes and the subsequent electrochemical detection of this compound.
Protocol 1: Fabrication of a Graphene-Based Modified Electrode
This protocol describes the preparation of a graphene-modified glassy carbon electrode (GCE), a common platform for electrochemical sensing.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Graphene oxide (GO) dispersion
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Alumina (B75360) slurry (0.3 µm and 0.05 µm)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
GCE Pre-treatment:
-
Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse the electrode thoroughly with DI water.
-
Sonicate the polished GCE in ethanol and DI water for 5 minutes each to remove any adsorbed particles.
-
Dry the electrode under a gentle stream of nitrogen gas.
-
-
Graphene Oxide Coating:
-
Dispense a small volume (typically 5-10 µL) of the graphene oxide dispersion onto the cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature or under a mild heat source (e.g., an infrared lamp) to form a uniform GO film.
-
-
Electrochemical Reduction of Graphene Oxide (erGO):
-
Immerse the GO-modified GCE in a deaerated 0.1 M PBS (pH 7.0) solution.
-
Perform cyclic voltammetry (CV) in a potential window of 0 to -1.5 V (vs. Ag/AgCl) for several cycles until a stable voltammogram is obtained. This process electrochemically reduces the graphene oxide to form a conductive reduced graphene oxide (rGO) layer.
-
Rinse the rGO/GCE with DI water and dry under nitrogen. The electrode is now ready for use.
-
Protocol 2: Electrochemical Detection of this compound
This protocol outlines the procedure for the quantitative analysis of this compound using a modified electrode with differential pulse voltammetry (DPV), a highly sensitive electrochemical technique.
Materials:
-
Modified working electrode (e.g., rGO/GCE)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Electrochemical cell
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0) as the supporting electrolyte
-
This compound stock solution
-
Micropipettes
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte (0.1 M PBS, pH 7.0). The modified electrode serves as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
-
Background Scan:
-
Record a background DPV scan in the supporting electrolyte alone over a potential range where the oxidation of 3-CP is expected (e.g., +0.4 V to +1.0 V vs. Ag/AgCl).
-
-
Calibration Curve:
-
Add successive aliquots of the this compound stock solution to the electrochemical cell to achieve a series of known concentrations.
-
After each addition, stir the solution for a short period to ensure homogeneity and then allow it to become quiescent.
-
Record the DPV scan for each concentration. An oxidation peak corresponding to 3-CP will appear and increase in height with increasing concentration.
-
Plot the peak current as a function of the this compound concentration to construct a calibration curve.
-
-
Sample Analysis:
-
For an unknown sample, add a known volume to the electrochemical cell containing the supporting electrolyte.
-
Record the DPV scan under the same conditions as the calibration.
-
Determine the concentration of this compound in the sample by interpolating the measured peak current on the calibration curve.
-
Visualizations
The following diagrams illustrate the key processes involved in the electrochemical detection of this compound using modified electrodes.
Caption: Experimental workflow for the fabrication and application of a modified electrode.
Caption: Signaling pathway for the electrochemical oxidation of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Tunable construction of electrochemical sensors for chlorophenol detection - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive this compound sensor development based on facile Er2O3/CuO nanomaterials for environmental safety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and this compound - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Photocatalytic Degradation of 3-Chlorophenol using TiO2 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophenols are persistent and toxic environmental pollutants often found in industrial wastewater. Their removal is a significant challenge due to their chemical stability. Advanced oxidation processes, such as heterogeneous photocatalysis using titanium dioxide (TiO2) nanoparticles, have emerged as a promising technology for the degradation of these recalcitrant organic compounds. TiO2 is a widely used photocatalyst due to its high photocatalytic activity, chemical stability, non-toxicity, and low cost. When irradiated with UV light, TiO2 generates highly reactive oxygen species (ROS) that can mineralize organic pollutants into less harmful substances like CO2 and H2O.
This document provides detailed application notes and protocols for the synthesis of TiO2 nanoparticles and their application in the photocatalytic degradation of 3-Chlorophenol (3-CP).
Data Presentation
The efficiency of photocatalytic degradation of chlorophenols is influenced by several factors, including the type of photocatalyst, catalyst loading, pH of the solution, and irradiation time. The following tables summarize quantitative data from various studies on the photocatalytic degradation of chlorophenols using TiO2-based nanoparticles.
| Photocatalyst | Pollutant | Catalyst Loading (g/L) | pH | Irradiation Time (h) | Degradation Efficiency (%) | Reference |
| N-modified TiO2 | This compound | Not Specified | 7 | 5 (UV) | 77 | [1] |
| N-modified TiO2 | This compound | Not Specified | 7 | 24 (Vis) | 30 | [1] |
| Pd/TiO2 | This compound | 2 | Not Specified | Not Specified | 40.44 | [2] |
| Ag/TiO2 | This compound | 2 | Not Specified | Not Specified | 60.44 | [2] |
| Cr-doped TiO2 | p-Chlorophenol | 2.0 | Acidic | 1.5 | 66.51 ± 2.14 | [3] |
| Pure TiO2 | p-Chlorophenol | 2.0 | Acidic | 1.5 | 50.23 ± 3.12 | [3] |
| Photocatalyst | Pollutant | Initial Concentration (mmol) | Time (min) | Final Concentration (mmol) | Rate Constant (s⁻¹) | Reference |
| 0.5% Pd-TiO2 | 4-Chlorophenol | 5.0 | 120 | 1.059 | -0.032 to -0.0135 | [4] |
| 0.5% Ag-TiO2 | 4-Chlorophenol | 5.0 | 120 | 0.989 | -0.038 to -0.0160 | [4] |
| Pd/TiO2 | This compound | Not Specified | Not Specified | Not Specified | -0.031 | [2] |
| Ag/TiO2 | This compound | Not Specified | Not Specified | Not Specified | -0.019 | [2] |
| Cr-doped TiO2 | p-Chlorophenol | Not Specified | 90 | Not Specified | 0.0122 min⁻¹ | [3] |
| Pure TiO2 | p-Chlorophenol | Not Specified | 90 | Not Specified | 0.0075 min⁻¹ | [3] |
Experimental Protocols
Synthesis of TiO2 Nanoparticles (Sol-Gel Method)
This protocol describes a common and effective method for synthesizing TiO2 nanoparticles.
Materials:
-
Titanium (IV) isopropoxide (TTIP) (Precursor)
-
Ethanol (B145695) (Absolute)
-
Hydrochloric Acid (HCl) (Catalyst)
-
Distilled water
-
Beakers
-
Magnetic stirrer
-
Drying oven
-
Muffle furnace
Procedure:
-
Prepare a solution by adding a controlled amount of HCl to a mixture of distilled water and absolute ethanol in a beaker.
-
While stirring the solution vigorously, add TTIP dropwise. The molar ratio of the components is crucial and should be optimized based on desired particle characteristics. A typical starting point is a TTIP:Ethanol:Water ratio of 1:10:1.
-
Continue stirring for at least 30 minutes at room temperature to form a sol.
-
Age the sol for 24-48 hours at room temperature to allow for the completion of hydrolysis and condensation reactions, resulting in a gel.
-
Dry the gel in an oven at 80-100°C for 12-24 hours to remove the solvent.
-
Grind the dried gel into a fine powder.
-
Calcination: Heat the powder in a muffle furnace at a specific temperature (e.g., 450-550°C) for 2-4 hours. The calcination temperature is a critical parameter that influences the crystallinity (anatase/rutile phase) and particle size of the TiO2 nanoparticles.
Photocatalytic Degradation of this compound
This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized TiO2 nanoparticles.
Materials and Equipment:
-
Synthesized TiO2 nanoparticles
-
This compound (3-CP)
-
Distilled water
-
Photoreactor (e.g., a closed Pyrex reactor with a UV lamp)[4]
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of 3-CP Solution: Prepare a stock solution of this compound in distilled water with a known concentration (e.g., 10-50 mg/L).
-
Catalyst Suspension: In the photoreactor, add a specific amount of TiO2 nanoparticles to the 3-CP solution to achieve the desired catalyst loading (e.g., 0.5 - 2.0 g/L).[3]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period of time (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the 3-CP molecules and the surface of the TiO2 nanoparticles.
-
Initial Sample: Take an initial sample from the suspension and filter it through a 0.45 µm syringe filter to remove the TiO2 nanoparticles. This sample represents the concentration of 3-CP after adsorption.
-
Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic degradation process. Ensure the reactor is properly cooled to prevent any thermal effects.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes). Immediately filter each sample to stop the reaction.
-
Analysis: Analyze the concentration of 3-CP in the filtered samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The degradation of 3-CP can be monitored by measuring the decrease in its characteristic absorption peak.
-
Data Analysis: Calculate the degradation efficiency of 3-CP at each time point using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of 3-CP (after adsorption equilibrium) and Cₜ is the concentration at time 't'.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the analysis of this compound using HPLC.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with or without an acid modifier like phosphoric acid) is a typical mobile phase. The exact ratio should be optimized for good separation. For instance, a mobile phase of 0.5% phosphoric acid and acetonitrile has been used.
-
Flow Rate: A typical flow rate is around 1.0 - 1.5 mL/min.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound (around 218-280 nm).
-
Injection Volume: A standard injection volume is 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound with known concentrations to create a calibration curve.
-
Sample Preparation: The filtered samples from the photocatalysis experiment can be directly injected into the HPLC system.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the unknown samples based on their peak areas.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the photocatalytic degradation of this compound.
References
- 1. Decomposition of this compound on nitrogen modified TiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on Synthesis, Characterization, and Photocatalytic Activity of TiO2 and Cr-Doped TiO2 for the Degradation of p-Chlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unn.edu.ng [unn.edu.ng]
Application Notes and Protocols for Bioremediation of 3-Chlorophenol Using Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bacterial strains with the demonstrated capability to bioremediate 3-Chlorophenol (3-CP), a toxic and persistent environmental pollutant. This document includes detailed experimental protocols for laboratory-scale bioremediation studies, quantitative data on degradation efficiency, and visualizations of the key metabolic pathways and experimental workflows.
Introduction to this compound Bioremediation
Chlorophenols, including this compound, are widely used in various industrial processes, leading to their prevalence as environmental contaminants. Due to their toxicity and persistence, effective remediation strategies are crucial. Bioremediation using microorganisms offers a cost-effective and environmentally friendly approach to detoxify contaminated sites. Several bacterial strains have been identified and characterized for their ability to utilize 3-CP as a sole source of carbon and energy, mineralizing it to harmless end products.
The primary mechanism of aerobic bacterial degradation of 3-CP involves the initial conversion to a chlorocatechol intermediate, which is then processed through either the ortho- or meta-cleavage pathway. The efficiency of this process is dependent on various factors, including the specific bacterial strain, initial substrate concentration, pH, temperature, and nutrient availability.
Bacterial Strains for this compound Bioremediation
A variety of bacterial genera have been shown to degrade this compound. The following table summarizes some of the key bacterial strains and their reported degradation capabilities.
| Bacterial Strain | Other Degradable Chlorophenols | Key Enzymes | Reference |
| Pseudomonas putida CP1 | 2-Chlorophenol, 4-Chlorophenol (B41353) | Catechol 2,3-dioxygenase | [1] |
| Rhodococcus opacus 1CP | 2-Chlorophenol, 4-Chlorophenol, 2,4,6-Trichlorophenol | Chlorocatechol 1,2-dioxygenase | [2][3] |
| Bacillus consortium (CPYH1) | 2-Chlorophenol, 4-Chlorophenol, 2,4-Dichlorophenol | Not specified | [4] |
| Arthrobacter chlorophenolicus A6 | 4-Chlorophenol, 4-Nitrophenol | Not specified | [5][6] |
| Pseudomonas sp. GJ31 | Chloroaromatics | Catechol 2,3-dioxygenase | [2] |
Quantitative Data on this compound Bioremediation
The following tables summarize the quantitative data on this compound bioremediation by different bacterial strains under various experimental conditions.
Table 1: Degradation of this compound by Pseudomonas putida CP1
| Initial 3-CP Concentration (mM) | Degradation Time (hours) | Chloride Release | Reference |
| 0.78 | 80 | Stoichiometric | [1] |
| 1.56 | 240 | Stoichiometric | [1] |
| 2.33 | No degradation | - | [1] |
Table 2: Bioremediation of Chlorophenols by a Bacillus Consortium (CPYH1)
| Chlorophenol | Initial Concentration (mM) | Biodegradation Rate (mg L⁻¹ day⁻¹) | Reference |
| This compound | 2.0 | Slower than 2-CP and 2,4-DCP | [4] |
| 2-Chlorophenol | 2.0 | Faster than 3-CP and 4-CP | [4] |
| 2,4-Dichlorophenol | 1.6 | Fastest degradation rate | [4] |
Table 3: Optimal Conditions for 4-Chlorophenol Degradation by Arthrobacter chlorophenolicus A6 (as a proxy for 3-CP)
| Parameter | Optimal Value | Reference |
| pH | 7.5 | [5][7] |
| Temperature (°C) | 29.6 | [5][7] |
| Agitation (rpm) | 207 | [5][7] |
| Inoculum Age (h) | 39.5 | [5][7] |
Experimental Protocols
This section provides detailed protocols for key experiments in this compound bioremediation studies.
Protocol 1: Cultivation of Bacterial Strains and Inoculum Preparation
Objective: To prepare a standardized bacterial inoculum for bioremediation experiments.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas putida, Rhodococcus opacus)
-
Nutrient Broth or appropriate growth medium
-
Mineral Salts Medium (MSM) (see composition below)
-
This compound (stock solution)
-
Sterile flasks and culture tubes
-
Incubator shaker
-
Spectrophotometer
Mineral Salts Medium (MSM) Composition (per liter of distilled water): [8]
-
K₂HPO₄: 2.27 g
-
KH₂PO₄: 0.95 g
-
(NH₄)₂SO₄: 0.67 g
-
Metals solution: 2 ml (see below)
-
Adjust pH to 7.0 ± 0.2
Metals Solution (per liter of distilled water): [8]
-
EDTA: 10 g
-
FeSO₄·7H₂O: 2 g
-
ZnSO₄·7H₂O: 0.2 g
-
MnSO₄·H₂O: 0.1 g
-
CuSO₄·5H₂O: 0.2 g
-
Co(NO₃)₂·6H₂O: 0.2 g
-
Na₂MoO₄·2H₂O: 0.1 g
-
Adjust pH to ~6.5 with H₂SO₄, filter sterilize.
Procedure:
-
Inoculate a single colony of the bacterial strain into 10 mL of Nutrient Broth.
-
Incubate at the optimal temperature (e.g., 30°C) with shaking (e.g., 150 rpm) for 18-24 hours.
-
Transfer the overnight culture to a larger volume of MSM supplemented with a low concentration of this compound (e.g., 10-20 mg/L) as the sole carbon source to acclimate the cells.
-
Incubate under the same conditions until the culture reaches the mid-logarithmic growth phase (OD₆₀₀nm of 0.6-0.8).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile MSM to remove any residual growth medium.
-
Resuspend the cell pellet in a known volume of MSM to achieve a desired starting cell density for the bioremediation experiment (e.g., OD₆₀₀nm of 1.0).
Protocol 2: Batch Bioremediation Assay
Objective: To assess the this compound degradation capability of a bacterial strain in a batch culture system.
Materials:
-
Prepared bacterial inoculum (from Protocol 1)
-
MSM
-
This compound stock solution
-
Sterile flasks
-
Incubator shaker
-
HPLC system for 3-CP analysis
Procedure:
-
Set up a series of sterile flasks containing a defined volume of MSM.
-
Spike the flasks with different initial concentrations of this compound from the stock solution (e.g., 25, 50, 100, 150, 200 mg/L).
-
Inoculate the flasks with the prepared bacterial suspension to a specific starting OD₆₀₀nm (e.g., 0.1).
-
Include a control flask with this compound but no bacterial inoculum to assess abiotic degradation.
-
Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm).
-
Withdraw samples aseptically at regular time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Centrifuge the samples to remove bacterial cells and collect the supernatant for 3-CP analysis.
-
Analyze the concentration of this compound in the supernatant using HPLC.
Protocol 3: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in aqueous samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard solutions of known concentrations
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 60:40 v/v).[9] Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Calibration Curve: Prepare a series of this compound standard solutions of known concentrations in MSM. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered supernatant from the bioremediation assay into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 4: Catechol Dioxygenase Activity Assay
Objective: To determine the activity of key enzymes in the ortho- and meta-cleavage pathways.
Materials:
-
Bacterial cell pellet from a culture grown on this compound
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Sonciator or French press
-
Centrifuge
-
Spectrophotometer
-
Catechol solution (substrate)
-
For Catechol 1,2-dioxygenase (ortho-cleavage): Tris-HCl buffer (pH 8.0), 2-mercaptoethanol.[10]
-
For Catechol 2,3-dioxygenase (meta-cleavage): Tris-HCl buffer (pH 7.5).[10]
Procedure for Cell-Free Extract Preparation:
-
Resuspend the bacterial cell pellet in cold lysis buffer.
-
Disrupt the cells by sonication or using a French press on ice.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Collect the supernatant, which is the cell-free extract containing the enzymes.
Catechol 1,2-Dioxygenase Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), 2-mercaptoethanol, and the cell-free extract.[10]
-
Initiate the reaction by adding catechol.
-
Monitor the formation of cis,cis-muconic acid by measuring the increase in absorbance at 260 nm.[10]
Catechol 2,3-Dioxygenase Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5) and the cell-free extract.[10]
-
Start the reaction by adding catechol.
-
Measure the formation of 2-hydroxymuconic semialdehyde by monitoring the increase in absorbance at 375 nm.[10]
Visualization of Pathways and Workflows
This compound Degradation Pathways
The following diagram illustrates the two primary aerobic degradation pathways for this compound in bacteria.
Caption: Aerobic degradation pathways of this compound.
Experimental Workflow for this compound Bioremediation Assay
The following diagram outlines the general workflow for conducting a batch bioremediation experiment.
Caption: Workflow for 3-CP bioremediation assay.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of Phenol by Rhodococcus opacus 1CP after Dormancy: Insight into Enzymes’ Induction, Specificity, and Cells Viability [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of 4-chlorophenol by Arthrobacter chlorophenolicus A6: effect of culture conditions and degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and stabilization of an Arthrobacter strain with good storage stability and 4-chlorophenol-degradation activity for bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. coleman-lab.org [coleman-lab.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Protocol for Assessing the Genotoxicity of 3-Chlorophenol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenol, an organic compound used in the synthesis of pharmaceuticals, dyes, and pesticides, requires thorough toxicological evaluation to ensure human and environmental safety.[1] A critical aspect of this evaluation is the assessment of its genotoxic potential—the ability to damage DNA and compromise genetic integrity. Damage to genetic material can lead to mutations, chromosomal aberrations, and has been linked to the development of cancer and other serious health conditions.[1]
This document provides a comprehensive set of protocols for assessing the genotoxicity of this compound using a battery of standard in vitro assays: the Ames test, the in vitro micronucleus assay, and the comet assay. These tests are recommended by regulatory agencies to evaluate different genotoxic endpoints, including gene mutations, chromosomal damage, and DNA strand breaks. Detailed experimental procedures, data presentation guidelines, and a visualization of the potential signaling pathway involved in this compound-induced genotoxicity are provided to guide researchers in conducting a robust assessment.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro genotoxicity studies on monochlorophenols. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data from closely related monochlorophenols may be used for comparative purposes, with the understanding that toxicological profiles can vary between isomers.
Table 1: Ames Test (Bacterial Reverse Mutation Assay) Data for Monochlorophenols
| Compound | Salmonella typhimurium Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Number of Revertant Colonies (Mean ± SD) | Result |
| This compound | TA98 | 0 (Solvent Control) | - | 35 ± 4 | Negative |
| 100 | - | 38 ± 5 | Negative | ||
| 500 | - | 42 ± 6 | Negative | ||
| 1000 | - | 45 ± 5 | Negative | ||
| 5000 | - | 48 ± 7 | Negative | ||
| TA100 | 0 (Solvent Control) | - | 130 ± 12 | Negative | |
| 100 | - | 135 ± 14 | Negative | ||
| 500 | - | 142 ± 11 | Negative | ||
| 1000 | - | 148 ± 15 | Negative | ||
| 5000 | - | 155 ± 13 | Negative | ||
| Positive Control | 2-Nitrofluorene | 10 | - | 450 ± 25 (for TA98) | Positive |
| Sodium Azide | 1.5 | - | 1200 ± 85 (for TA100) | Positive |
Note: Data presented here is illustrative. Actual results may vary based on experimental conditions.
Table 2: In Vitro Micronucleus Assay Data for Phenol in CHO-K1 Cells
| Compound | Concentration (µg/mL) | Metabolic Activation (S9) | % Micronucleated Binucleated Cells (Mean ± SD) | Cytotoxicity (% of Control) | Result |
| Phenol | 0 (Solvent Control) | - | 1.2 ± 0.4 | 100 | Negative |
| 50 | - | 1.5 ± 0.6 | 95 | Negative | |
| 100 | - | 2.8 ± 0.9 | 85 | Equivocal | |
| 200 | - | 4.5 ± 1.2 | 60 | Weakly Positive[2] | |
| Positive Control | Mitomycin C | 0.1 | - | 15.2 ± 2.1 | 70 |
Note: Phenol is presented as a surrogate for this compound due to the availability of data demonstrating a weak positive result in this assay for the parent compound.[2]
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Data for 2-Chlorophenol (B165306) in Human Lymphocytes
| Compound | Concentration (µM) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) | Result |
| 2-Chlorophenol | 0 (Solvent Control) | 2.5 ± 0.8 | 0.8 ± 0.3 | Negative |
| 10 | 4.2 ± 1.1 | 1.5 ± 0.5 | Negative | |
| 50 | 8.9 ± 2.3 | 3.2 ± 0.9 | Positive | |
| 100 | 15.6 ± 3.5 | 6.8 ± 1.4 | Positive | |
| Positive Control | Hydrogen Peroxide | 100 | 25.4 ± 4.1 | 10.2 ± 2.0 |
Note: Data for 2-Chlorophenol is presented as a representative example for a monochlorophenol, indicating a dose-dependent increase in DNA damage.[3]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is adapted from OECD Guideline 471.
Objective: To detect gene mutations induced by this compound using histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains TA98 and TA100
-
This compound (analytical grade)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
S9 fraction from Aroclor 1254-induced rat liver (for metabolic activation)
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Molten top agar (B569324) containing trace amounts of histidine and biotin
-
Minimal glucose agar plates
-
Positive controls: 2-Nitrofluorene (for TA98, without S9), Sodium Azide (for TA100, without S9), 2-Aminoanthracene (with S9 for both strains)
-
Incubator at 37°C
Procedure:
-
Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Dose Preparation: Prepare a series of dilutions of this compound in the chosen solvent.
-
Plate Incorporation Method:
-
To 2.0 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or solvent/positive control).
-
For experiments with metabolic activation, add 0.5 mL of S9 mix to the top agar. For experiments without metabolic activation, add 0.5 mL of phosphate (B84403) buffer.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.
In Vitro Micronucleus Assay
This protocol is adapted from OECD Guideline 487.
Objective: To detect chromosomal damage (clastogenicity and/or aneugenicity) by quantifying micronuclei in cultured mammalian cells exposed to this compound.
Materials:
-
Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics
-
This compound (analytical grade)
-
Solvent (e.g., cell culture medium or DMSO)
-
S9 fraction and cofactors (for metabolic activation)
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic KCl solution
-
Fixative (Methanol:Acetic Acid, 3:1)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)
-
Positive controls: Mitomycin C (without S9), Cyclophosphamide (with S9)
-
Microscope slides
-
Microscope with appropriate magnification
Procedure:
-
Cell Culture: Culture CHO-K1 cells in appropriate flasks until they reach approximately 80% confluency.
-
Treatment: Seed the cells onto microscope slides or in culture plates. After 24 hours, expose the cells to various concentrations of this compound (and controls) for a short duration (3-6 hours) with and without S9 mix, or for a longer duration (24 hours) without S9 mix.
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. The concentration of Cytochalasin B should be sufficient to produce a high proportion of binucleated cells.
-
Harvesting: After an incubation period equivalent to 1.5-2.0 normal cell cycle lengths from the beginning of treatment, harvest the cells by trypsinization.
-
Slide Preparation:
-
Treat the cell suspension with a hypotonic KCl solution.
-
Fix the cells with the methanol:acetic acid fixative.
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Analysis: Stain the slides with a suitable DNA stain. Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
This protocol is a generalized procedure for the alkaline comet assay.
Objective: To detect DNA single- and double-strand breaks and alkali-labile sites in individual cells exposed to this compound.
Materials:
-
Human peripheral blood lymphocytes (or another suitable cell line)
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides (pre-coated)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Positive control: Hydrogen peroxide (H₂O₂)
-
Electrophoresis unit
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Preparation: Isolate human peripheral blood lymphocytes using a standard density gradient centrifugation method.
-
Slide Preparation:
-
Prepare a base layer of 1% NMA on a pre-coated microscope slide and allow it to solidify.
-
Mix a suspension of the treated cells (approximately 1 x 10⁴ cells) with 0.5% LMA at 37°C.
-
Layer this cell-agarose mixture on top of the NMA layer and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to solidify the gel.
-
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (typically 25V and 300mA) for 20-30 minutes. The damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Gently remove the slides and wash them with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.
-
Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include % Tail DNA and Olive Tail Moment.[8] A dose-dependent increase in these parameters indicates DNA damage.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Induced Genotoxicity
The genotoxicity of phenolic compounds like this compound is often mediated by the induction of oxidative stress.[9][10] The following diagram illustrates a plausible signaling pathway where this compound leads to the generation of reactive oxygen species (ROS), causing DNA damage and activating cellular stress response pathways.
Caption: Potential signaling pathway of this compound-induced genotoxicity.
Experimental Workflow for Genotoxicity Assessment
The following diagram outlines the logical workflow for a comprehensive in vitro assessment of the genotoxicity of this compound.
Caption: Workflow for in vitro genotoxicity assessment of this compound.
References
- 1. Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the micronucleus test in vitro using Chinese hamster cells: results of four chemicals weakly positive in the in vivo micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of toxicity and genotoxicity of 2-chlorophenol on bacteria, fish and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of an automated in vitro micronucleus assay in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
- 7. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of (poly)phenol-rich dietary sources on DNA damage: insights from human intervention studies using the Comet assay – a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Polyphenols on Oxidative Stress, Inflammation, and Interconnected Pathways during Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chlorophenol as a Precursor in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 3-chlorophenol as a key precursor in the synthesis of phenoxypropionic acid herbicides. The protocols outlined below focus on the synthesis of 2-(3-chlorophenoxy)propanoic acid (Cloprop), a selective herbicide and plant growth regulator.
Introduction
This compound is a versatile chemical intermediate employed in the synthesis of a variety of agrochemicals. Its specific isomeric structure makes it a suitable starting material for the production of certain phenoxy herbicides. This document details the synthetic route from this compound to the herbicide Cloprop, providing experimental protocols, quantitative data, and pathway visualizations to support researchers in this field. Phenoxy herbicides, as a class, function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.
Data Presentation
Table 1: Physicochemical and Quantitative Data for Cloprop Synthesis
| Parameter | Value | Reference(s) |
| Starting Material | This compound | |
| Reagent | 2-chloropropionic acid or β-chloropropionic acid | [1][2] |
| Product | 2-(3-chlorophenoxy)propanoic acid (Cloprop) | [3] |
| Molecular Formula | C₉H₉ClO₃ | [3] |
| Molecular Weight | 200.62 g/mol | [3] |
| Typical Reaction Solvent | Aqueous base (e.g., NaOH, KOH, Na₂CO₃) | [1] |
| Commercial Purity | >99.5% | [1] |
| Reported Yield | Information on specific percentage yield is limited in the provided search results. | |
| Melting Point | Not specified in search results. | |
| Key Spectroscopic Data (Mass Spec) | m/z peaks at 111, 128, 155, 200 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-chlorophenoxy)propanoic acid (Cloprop)
This protocol is based on the Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an organohalide. In this case, the sodium salt of this compound (sodium 3-chlorophenoxide) is reacted with a chloropropionic acid derivative.
Materials:
-
This compound
-
2-Chloropropionic acid (or β-chloropropionic acid)[1]
-
Sodium hydroxide (B78521) (NaOH) or other suitable base (e.g., KOH, Na₂CO₃)[1]
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, beaker)
-
Heating and stirring apparatus
-
pH indicator paper
Procedure:
-
Formation of Sodium 3-chlorophenoxide:
-
In a round-bottom flask equipped with a stirrer and a condenser, dissolve a specific molar equivalent of this compound in an aqueous solution of a slight molar excess of sodium hydroxide.
-
Stir the mixture until the this compound is completely dissolved, forming the sodium 3-chlorophenoxide salt in situ.
-
-
Condensation Reaction:
-
To the solution of sodium 3-chlorophenoxide, add a molar equivalent of 2-chloropropionic acid (or β-chloropropionic acid) dropwise using a dropping funnel.[1]
-
Heat the reaction mixture to reflux and maintain the temperature for a period sufficient to ensure the completion of the reaction (monitoring by Thin Layer Chromatography is recommended).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture by the slow addition of hydrochloric acid until the pH is acidic, which will precipitate the crude Cloprop.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Cloprop.
-
Further purification can be achieved by recrystallization from a suitable solvent or by a mixed solvent slurry wash using water and an appropriate alcohol to achieve high purity.[1]
-
Visualizations
Synthetic Pathway
Caption: Synthetic route for Cloprop from this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of Cloprop.
Mode of Action: Auxin Mimicry
References
Synthesis of 4-Amino-3-chlorophenol: A Key Intermediate for Advanced Pharmaceuticals from 3-Chlorophenol
Application Note
Introduction
3-Chlorophenol is a versatile starting material in the synthesis of various pharmaceutical intermediates. This document outlines the detailed synthesis of 4-amino-3-chlorophenol (B108459), a crucial building block for the manufacture of targeted cancer therapies such as Tivozanib and Lenvatinib. These drugs are potent tyrosine kinase inhibitors that play a critical role in oncology by targeting signaling pathways involved in tumor growth and angiogenesis.[1] This application note provides comprehensive experimental protocols and data for the synthesis of 4-amino-3-chlorophenol from this compound, intended for researchers, scientists, and professionals in drug development.
Synthesis Pathway Overview
The synthesis of 4-amino-3-chlorophenol from this compound is a two-step process. The first step involves the regioselective nitration of this compound to introduce a nitro group at the para position relative to the hydroxyl group, yielding 3-chloro-4-nitrophenol (B188101). The subsequent step is the reduction of the nitro group to an amino group, resulting in the final product, 4-amino-3-chlorophenol.
Quantitative Data Summary
The following table summarizes the quantitative data for the two-step synthesis of 4-amino-3-chlorophenol from this compound.
| Step | Reaction | Reactants | Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1 | Nitration | This compound | Concentrated H₂SO₄, NaNO₃ | 3-chloro-4-nitrophenol | ~48.2% (crude) | - | [2] |
| 2 | Reduction | 3-chloro-4-nitrophenol | Iron powder, Acetic acid, Ethanol (B145695) | 4-Amino-3-chlorophenol | 88% | >98% (by HPLC) | [3] |
Experimental Protocols
Step 1: Synthesis of 3-chloro-4-nitrophenol (Nitration)
This protocol is based on the nitration method described for this compound.[2]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrate (B79036) (NaNO₃)
-
Glacial Acetic Acid
-
Ice
-
Water
-
Chlorobenzene (B131634) (for extraction)
Equipment:
-
Reaction flask with a stirrer and dropping funnel
-
Ice bath
-
Separatory funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction flask, dissolve this compound in glacial acetic acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and sodium nitrate to the this compound solution while maintaining the temperature below 25 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice with stirring.
-
The crude product, 3-chloro-4-nitrophenol, will precipitate. The mixture will also contain the isomer 3-chloro-6-nitrophenol.
-
Separate the crude product by filtration and wash with cold water.
-
For purification, the crude product can be extracted with chlorobenzene. The chlorobenzene extract is then washed, dried, and the solvent is evaporated to yield the product. Further purification can be achieved by recrystallization.
Expected Outcome: The nitration of this compound yields a mixture of 3-chloro-4-nitrophenol (major product, ~48.2% crude yield) and 3-chloro-6-nitrophenol (minor product, ~14.6% crude yield).[2]
Step 2: Synthesis of 4-Amino-3-chlorophenol (Reduction)
This protocol details the reduction of 3-chloro-4-nitrophenol to 4-amino-3-chlorophenol.[3]
Materials:
-
3-chloro-4-nitrophenol
-
Ethanol
-
Iron powder
-
Acetic acid
-
Water
Equipment:
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a solution of 3-chloro-4-nitrophenol (5.0 g, 28.8 mmol) in ethanol (50 ml) at 26 °C, add iron powder (9.6 g, 172.9 mmol) and acetic acid (10 mL).[3]
-
Heat the solution to 80 °C and stir for 16 hours.[3]
-
After the reaction is complete, cool the solution to 15 °C.[3]
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-amino-3-chlorophenol.[3]
Expected Outcome: The reduction of 3-chloro-4-nitrophenol yields 4-amino-3-chlorophenol as a pale red solid with a yield of approximately 88%.[3]
Application in Pharmaceutical Synthesis: Tivozanib and Lenvatinib
4-Amino-3-chlorophenol is a vital intermediate in the synthesis of Tivozanib and Lenvatinib, which are multi-targeted tyrosine kinase inhibitors used in cancer therapy.[1]
Tivozanib is a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor.[4] It targets VEGFR-1, -2, and -3, thereby inhibiting angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[4][5][6]
Lenvatinib is another multi-kinase inhibitor that targets VEGFR1-3, as well as fibroblast growth factor receptors (FGFR) 1-4, platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[7][8][9] By inhibiting these pathways, Lenvatinib disrupts tumor angiogenesis and proliferation.[10][11]
Signaling Pathway Inhibition by Tivozanib and Lenvatinib
The following diagrams illustrate the signaling pathways inhibited by Tivozanib and Lenvatinib.
Conclusion
The synthesis of 4-amino-3-chlorophenol from this compound provides a reliable and efficient route to a key intermediate for the production of advanced pharmaceutical agents. The detailed protocols and mechanistic insights provided in this application note are intended to support researchers and drug development professionals in the synthesis and application of this important compound. The successful application of 4-amino-3-chlorophenol in the synthesis of targeted therapies like Tivozanib and Lenvatinib underscores the importance of this intermediate in advancing cancer treatment.
References
- 1. nbinno.com [nbinno.com]
- 2. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents [patents.google.com]
- 3. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. What is Tivozanib used for? [synapse.patsnap.com]
- 5. What is the mechanism of Tivozanib? [synapse.patsnap.com]
- 6. Tivozanib - Wikipedia [en.wikipedia.org]
- 7. mims.com [mims.com]
- 8. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 11. qingmupharm.com [qingmupharm.com]
Application of 3-Chlorophenol in the Production of Specialty Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenol, an organochlorine compound, serves as a versatile chemical intermediate in the synthesis of a variety of complex molecules, including specialty polymers and resins.[1] Its unique molecular structure, featuring both a hydroxyl group and a chlorine atom on the benzene (B151609) ring, allows for a range of chemical transformations, making it a valuable monomer in the production of high-performance phenolic and epoxy resins. The incorporation of a chlorine atom can impart specific properties to the resulting polymer, most notably enhanced flame retardancy, as well as modifications to thermal and mechanical characteristics.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of specialty novolac, resol, and epoxy resins. The information is intended to serve as a foundational guide for researchers and scientists in the development of novel resin formulations with tailored properties.
Key Applications and Advantages of this compound in Specialty Resins
The primary driver for incorporating this compound into resin formulations is to enhance specific material properties. The presence of the chlorine atom in the polymer backbone can lead to:
-
Enhanced Flame Retardancy: Halogenated compounds, including those containing chlorine, are known to act as flame retardants.[2] When the resin is exposed to a flame, the chlorine can interrupt the radical chain reactions of combustion in the gas phase, thereby quenching the flame. This makes this compound-based resins suitable for applications where stringent fire safety standards are required, such as in electronics, aerospace, and construction materials.
-
Modified Thermal Properties: The introduction of a halogen atom can influence the thermal stability of the polymer. While specific data for this compound resins is not extensively available, studies on other halogenated resins suggest potential alterations in the glass transition temperature (Tg) and decomposition temperature.
-
Altered Mechanical Properties: The bulky chlorine atom can affect the packing of polymer chains, which in turn can influence the mechanical properties of the cured resin, such as its flexural strength, tensile strength, and modulus.
Data Presentation: Comparative Properties of Phenolic Resins
| Property | Standard Phenol-Formaldehyde (PF) Resin | This compound Modified PF Resin | Test Method |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | Typically 120-180 °C | Expected to be altered | DSC (Differential Scanning Calorimetry) |
| Decomposition Temperature (TGA, 5% weight loss) | Approx. 350-400 °C | Expected to be altered | TGA (Thermogravimetric Analysis) |
| Char Yield at 800 °C (%) | ~50-60% | Potentially higher | TGA |
| Mechanical Properties | |||
| Flexural Strength (MPa) | Typically 70-100 MPa | To be determined | Three-point bending test (e.g., ASTM D790) |
| Tensile Strength (MPa) | Typically 40-70 MPa | To be determined | Tensile test (e.g., ASTM D638) |
| Flame Retardancy | |||
| Limiting Oxygen Index (LOI) (%) | Typically 24-28% | Expected to be >28% | ASTM D2863 / ISO 4589 |
| UL-94 Rating | V-1 or V-0 at certain thicknesses | Potentially improved to V-0 | UL-94 Vertical Burn Test |
Experimental Protocols
The following are generalized protocols for the synthesis of novolac, resol, and epoxy resins. These can be adapted for the inclusion of this compound as a comonomer with phenol (B47542) or as the sole phenolic reactant, though reaction rates may be slower due to the deactivating effect of the chlorine atom on the aromatic ring.[3]
Protocol 1: Synthesis of a this compound Modified Novolac Resin
Novolac resins are produced under acidic catalysis with a molar excess of the phenolic component to formaldehyde (B43269).
Materials:
-
This compound
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (catalyst)
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer
Procedure:
-
Charge the round-bottom flask with the desired molar ratio of this compound and Phenol. A molar ratio of formaldehyde to total phenols of less than 1 (e.g., 0.8:1) is typical for novolacs.
-
Add the formaldehyde solution and oxalic acid catalyst (typically a small percentage of the total reactant weight).
-
Heat the mixture to reflux (approximately 100°C) with continuous stirring.
-
Maintain the reaction at reflux for a period of 2-4 hours. The solution will become increasingly viscous.
-
After the initial reaction, arrange the apparatus for distillation to remove water and any unreacted monomers.
-
Gradually increase the temperature to 140-160°C to drive off the water.
-
Apply a vacuum to remove the final traces of water and volatile components.
-
The resulting molten resin is then poured out and allowed to cool to form a solid, brittle novolac resin.
Caption: Workflow for this compound Modified Novolac Resin Synthesis.
Protocol 2: Synthesis of a this compound Modified Resol Resin
Resol resins are synthesized under basic conditions with a molar excess of formaldehyde to the phenolic component.
Materials:
-
This compound
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (B78521) (catalyst)
-
Round-bottom flask with reflux condenser, mechanical stirrer, and thermometer
Procedure:
-
Charge the flask with this compound and Phenol.
-
Add the sodium hydroxide catalyst dissolved in a small amount of water.
-
Heat the mixture to 60-70°C with stirring.
-
Slowly add the formaldehyde solution (molar ratio of formaldehyde to total phenols greater than 1, e.g., 1.5:1) while maintaining the temperature.
-
After the addition is complete, continue to heat the mixture at 70-80°C for 2-3 hours.
-
Cool the reaction mixture. The product is a liquid resol resin which can be used as is or further processed.
Caption: Workflow for this compound Modified Resol Resin Synthesis.
Protocol 3: Synthesis of a this compound-Based Epoxy Resin
Epoxy resins can be synthesized by reacting a phenolic compound with epichlorohydrin (B41342) in the presence of a base.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide
-
Solvent (e.g., a mixture of water and an organic solvent like isopropanol)
-
Reaction vessel with a mechanical stirrer, dropping funnel, and thermometer
Procedure:
-
Dissolve this compound in an excess of epichlorohydrin and the solvent in the reaction vessel.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add a concentrated solution of sodium hydroxide dropwise over a period of 1-2 hours. This step is highly exothermic and the temperature should be carefully controlled.
-
After the addition is complete, continue stirring at the same temperature for another 1-2 hours to complete the reaction.
-
Allow the mixture to separate into two phases. The upper organic layer contains the epoxy resin.
-
Wash the organic layer several times with water to remove the salt and excess sodium hydroxide.
-
Remove the solvent and excess epichlorohydrin by distillation under reduced pressure to obtain the final epoxy resin.
Caption: Workflow for this compound-Based Epoxy Resin Synthesis.
Conclusion
This compound presents a promising monomer for the development of specialty resins with enhanced properties, particularly in the area of flame retardancy. The generalized protocols provided herein offer a starting point for the synthesis of this compound-modified novolac, resol, and epoxy resins. Further research and detailed characterization are necessary to fully elucidate the structure-property relationships and to quantify the performance benefits of incorporating this compound into these polymer systems. The data presented in this document should be expanded upon with experimental results to build a comprehensive understanding of these novel materials.
References
analytical standards and certified reference materials for 3-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of analytical standards and certified reference materials (CRMs) for 3-Chlorophenol. This document is intended to guide researchers, scientists, and drug development professionals in the accurate quantification and analysis of this compound in various matrices.
Analytical Standards and Certified Reference Materials
The accurate analysis of this compound relies on the use of high-purity analytical standards and CRMs. Several suppliers offer this compound in various formats to suit different analytical needs. It is crucial to use a standard that is appropriate for the specific application, considering factors such as purity, concentration, and the matrix of the sample being analyzed.
Certified Reference Materials (CRMs) are highly characterized materials that are provided with a certificate of analysis stating the property values and their uncertainties. They are produced under an ISO 17034 accredited process, ensuring their traceability and reliability for method validation, calibration, and quality control.[1] Analytical standards, while also of high purity, may not have the same level of certification as CRMs but are suitable for routine analysis.
Table 1: Commercially Available this compound Analytical Standards and CRMs
| Supplier | Product Description | Purity/Concentration | Format | Storage Conditions |
| LGC Standards | This compound | Not specified | Neat | Not specified |
| AccuStandard | This compound Certified Reference Standard | Not specified | 100 mg | Ambient (>5 °C)[2] |
| CPAChem | This compound | Not specified | 100 mg | 15°C to 25°C[3] |
| LabStandard | 3-Cholorophenol | ≥ 95% | 50 mg, 100 mg, 250 mg (Neat) | Not specified[4][5] |
| Analytical Standard Solutions | Chlorophenol-3 | Not specified | 100mg (Solid), 10µg/ml & 100µg/ml in Acetonitrile (B52724) (Solution) | Not specified[6] |
| Simson Pharma | This compound | Accompanied by Certificate of Analysis | Not specified | Not specified[7] |
Experimental Protocols
The following protocols are provided as general guidelines for the analysis of this compound in water and soil matrices. Method optimization and validation are essential for any specific application.
Analysis of this compound in Water by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the extraction and analysis of this compound from water samples.[4][8]
2.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect a representative water sample in a clean glass container.
-
Acidification: Acidify the water sample (e.g., 1 liter) to a pH of ≤ 2 with sulfuric acid. This ensures that the this compound is in its non-ionized form, which is more readily extracted into an organic solvent.
-
Extraction: Transfer the acidified sample to a separatory funnel and add a suitable organic solvent such as dichloromethane. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Solvent Collection: Drain the lower organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Drying: Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
2.1.2. Derivatization (Acetylation)
To improve the chromatographic properties of this compound, derivatization is often performed. Acetylation is a common method.[8]
-
To the 1 mL concentrated extract, add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine.
-
Heat the mixture at 60°C for 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
2.1.3. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
-
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity. The parent ion for monochlorophenols is m/z 128.[8]
-
Analysis of this compound in Soil by High-Performance Liquid Chromatography (HPLC)-UV
This protocol provides a general procedure for the extraction and analysis of this compound from soil samples.[2][10]
2.2.1. Sample Preparation: Alkaline Extraction and Solid-Phase Extraction (SPE)
-
Sample Collection: Collect a representative soil sample and air-dry it.
-
Extraction:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of 0.1 M sodium hydroxide (B78521) solution.
-
Shake vigorously for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction with another 20 mL of 0.1 M sodium hydroxide.
-
Combine the supernatants.
-
-
Clean-up and Concentration (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Acidify the combined extract to pH 5.5 with hydrochloric acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol.
-
-
Final Preparation: The eluate can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
2.2.2. HPLC-UV Instrumental Analysis
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of phosphoric acid to adjust the pH to around 3.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
-
UV Detector:
Visualization of Workflows and Pathways
Analytical Workflow for this compound in Water by GC-MS
Caption: A typical analytical workflow for the determination of this compound in water samples using GC-MS.
Generalized Toxicological Pathway of Chlorophenols
Chlorophenols, including this compound, are known to exert their toxicity through various mechanisms. A key mechanism is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy production.[3] Furthermore, the metabolism of some chlorophenols can lead to the formation of reactive intermediates that generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components like DNA.[3]
Caption: A generalized diagram illustrating the potential toxicological pathways of chlorophenols at the cellular level.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. gcms.cz [gcms.cz]
- 9. Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes & Protocols: Hollow Fiber Liquid Phase Microextraction (HF-LPME) of Chlorophenols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the application of Hollow Fiber Liquid Phase Microextraction (HF-LPME) for the determination of chlorophenols in various sample matrices. This technique offers a simple, rapid, and efficient method for the extraction, preconcentration, and clean-up of these environmentally significant and toxic compounds prior to analysis by various analytical instruments.[1][2][3][4][5]
Introduction to HF-LPME for Chlorophenol Analysis
Chlorophenols (CPs) are a class of chemical compounds that are widely used as preservatives, fungicides, pesticides, and disinfectants.[4] Their presence in the environment, even at low concentrations, is a significant concern due to their toxicity and potential threat to public health.[4] HF-LPME has emerged as a powerful sample preparation technique for the analysis of chlorophenols in complex matrices such as water, wastewater, and biological fluids.[6][7]
HF-LPME is a miniaturized version of liquid-liquid extraction (LLE) that utilizes a porous polypropylene (B1209903) hollow fiber to separate the sample (donor phase) from the acceptor phase.[4][8] The pores of the hollow fiber are impregnated with a water-immiscible organic solvent, which forms a supported liquid membrane (SLM).[4][9] This setup facilitates the extraction of analytes from the donor phase, through the organic solvent, and into the acceptor phase within the lumen of the hollow fiber.[4][8] The technique offers high enrichment factors, requires minimal solvent, and is cost-effective.[5][10]
Principle of Three-Phase HF-LPME for Chlorophenols
The most common mode of HF-LPME for the extraction of acidic compounds like chlorophenols is the three-phase system. The principle relies on pH gradients to drive the extraction and concentration of the analytes.
-
Donor Phase: The aqueous sample containing the chlorophenols is acidified (e.g., with HCl) to a pH below the pKa of the chlorophenols.[4] This ensures that the chlorophenols are in their neutral, unionized form, which facilitates their partitioning into the organic solvent membrane.
-
Supported Liquid Membrane (SLM): A water-immiscible organic solvent is held within the pores of the polypropylene hollow fiber. The neutral chlorophenol molecules diffuse from the donor phase into this organic solvent.
-
Acceptor Phase: The lumen of the hollow fiber is filled with an alkaline solution (e.g., NaOH).[4] When the neutral chlorophenol molecules reach the interface of the organic solvent and the acceptor phase, they are deprotonated to form water-soluble chlorophenolate anions. This conversion effectively traps the analytes in the acceptor phase, preventing them from diffusing back into the organic solvent and allowing for significant preconcentration.[4]
Experimental Workflow
The following diagram illustrates the general experimental workflow for the HF-LPME of chlorophenols.
Caption: Experimental workflow for hollow fiber liquid phase microextraction of chlorophenols.
Detailed Experimental Protocol
This protocol is a generalized procedure based on published methods.[1][4] Optimization of specific parameters is crucial for achieving the best results for a particular application.
4.1. Materials and Reagents
-
Chlorophenol standards (e.g., 2-chlorophenol, 2,4-dichlorophenol, 2,4,6-trichlorophenol)
-
Hydrochloric acid (HCl) for acidifying the donor phase
-
Sodium hydroxide (B78521) (NaOH) for the acceptor phase
-
Organic solvent for the supported liquid membrane (e.g., 1,2,4-trichlorobenzene/1-octanol mixture)[4]
-
Polypropylene hollow fiber (e.g., Q3/2 Accurel, 600 µm inner diameter, 200 µm wall thickness, 0.2 µm pore size)
-
Sample vials
-
Microsyringe
-
Stirring plate and stir bars
-
Analytical instrument (e.g., GC-MS, HPLC-UV, UV-Vis spectrophotometer)
4.2. Procedure
-
Sample Preparation (Donor Phase):
-
Place a defined volume of the aqueous sample (e.g., 14 mL) into a sample vial.[4]
-
Acidify the sample with HCl to a pH of approximately 3 to ensure the chlorophenols are in their neutral form.[4]
-
Add a salt, such as NaCl (e.g., 1.5 g), to the donor phase to increase the ionic strength, which can enhance the extraction efficiency by the salting-out effect.[4]
-
-
Hollow Fiber Preparation:
-
Cut a piece of the hollow fiber to a specific length (e.g., 8 cm).
-
Immerse the hollow fiber in the selected organic solvent (e.g., 1,2,4-trichlorobenzene/1-octanol, 70/30 v/v) for a few minutes to ensure the pores are completely filled.[4]
-
Remove the fiber from the solvent and gently wipe the excess solvent from the outer surface.
-
-
Filling the Hollow Fiber (Acceptor Phase):
-
Using a microsyringe, fill the lumen of the hollow fiber with a specific volume of the acceptor phase (e.g., 15 µL of 0.1 M NaOH).[4]
-
Seal one end of the hollow fiber (e.g., by heat or with a small clip).
-
-
Extraction:
-
Place the prepared hollow fiber into the sample vial containing the acidified donor phase.
-
Place the vial on a magnetic stirrer and stir the solution at a constant speed (e.g., 900 rpm) for a set period (e.g., 45 minutes).[4] Stirring is crucial for facilitating mass transfer of the analytes from the bulk donor phase to the surface of the hollow fiber.[11]
-
-
Sample Collection and Analysis:
-
After the extraction is complete, carefully remove the hollow fiber from the sample vial.
-
Using a microsyringe, withdraw the acceptor phase from the lumen of the hollow fiber.
-
The collected acceptor phase, now enriched with chlorophenols, can be directly injected into the analytical instrument for quantification. For some analytical methods like UV-Vis spectrophotometry, the acceptor phase may be diluted before analysis.[4]
-
Quantitative Data Summary
The following table summarizes the performance data for the HF-LPME of various chlorophenols from different studies.
| Analyte | Sample Matrix | Organic Solvent | Acceptor Phase | LOD (µg/L) | RSD (%) | Enrichment Factor | Reference |
| 2-Chlorophenol | Water | 1,2,4-Trichlorobenzene / 1-Octanol (70/30) | 0.1 M NaOH | 0.5 - 150 ng/mL (Linear Range) | < 7.4 | Not specified | [4] |
| 2,4-Dichlorophenol | Water | 1,2,4-Trichlorobenzene / 1-Octanol (70/30) | 0.1 M NaOH | 0.5 - 150 ng/mL (Linear Range) | < 7.4 | Not specified | [4] |
| 2,4,6-Trichlorophenol | Water | 1,2,4-Trichlorobenzene / 1-Octanol (70/30) | 0.1 M NaOH | 0.5 - 150 ng/mL (Linear Range) | < 7.4 | Not specified | [4] |
| 2-Chlorophenol | Water/Wastewater | n-Decane | NaOH solution | 1.2 | 7.1 - 10.2 | 432 - 785 | [7] |
| 2,4-Dichlorophenol | Water/Wastewater | n-Decane | NaOH solution | 0.01 | 7.1 - 10.2 | 432 - 785 | [7] |
| 2,4,6-Trichlorophenol | Water/Wastewater | n-Decane | NaOH solution | 0.005 | 7.1 - 10.2 | 432 - 785 | [7] |
| Pentachlorophenol | Water/Wastewater | n-Decane | NaOH solution | 0.0004 | 7.1 - 10.2 | 432 - 785 | [7] |
Note: The linear range is provided for the first set of analytes as a precise LOD was not explicitly stated in the source. The RSD and enrichment factors for the second set of analytes are given as a range for the different compounds studied.
Conclusion
Hollow fiber liquid phase microextraction is a highly effective technique for the preconcentration and determination of chlorophenols in aqueous samples. Its simplicity, low cost, and minimal use of organic solvents make it an attractive and "greener" alternative to traditional sample preparation methods.[9] The high enrichment factors achievable with HF-LPME allow for the detection of chlorophenols at trace levels, which is crucial for environmental monitoring and ensuring public health. The protocols and data presented here provide a solid foundation for researchers and scientists to implement this valuable analytical tool in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and Determination of Three Chlorophenols by Hollow Fiber Liquid Phase Microextraction - Spectrophotometric Analysis, and Evaluation Procedures Using Mean Centering of Ratio Spectra Method [scirp.org]
- 3. Extraction and Determination of Three Chlorophenols by Hollow Fiber Liquid Phase Microextraction - Spectrophotometric Analysis, and Evaluation Procedures Using Mean Centering of Ratio Spectra Method [scirp.org]
- 4. scirp.org [scirp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Hollow fiber liquid-liquid-liquid microextraction followed by solid-phase microextraction and in situ derivatization for the determination of chlorophenols by gas chromatography-electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Application of Hollow Fibre-Liquid Phase Microextraction Technique for Isolation and Pre-Concentration of Pharmaceuticals in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes: High-Sensitivity Electrochemical Biosensor for Real-Time 3-Chlorophenol Monitoring
Introduction
3-Chlorophenol (3-CP) is a toxic and persistent environmental pollutant originating from various industrial processes, including the manufacturing of pesticides, herbicides, and dyes. Its presence in water sources poses a significant threat to ecosystems and human health. Conventional methods for detecting 3-CP, such as chromatography, are often time-consuming, expensive, and not suitable for real-time, in-situ monitoring. This has driven the demand for rapid, sensitive, and selective detection methods.[1]
This application note describes the development and application of a novel electrochemical biosensor for the real-time monitoring of this compound. The biosensor is based on the enzymatic activity of laccase or tyrosinase immobilized on a screen-printed carbon electrode (SPCE) modified with gold nanoparticles (AuNPs). The nanomaterial-based modification enhances the electrode's conductivity and surface area, leading to improved sensitivity and a lower limit of detection.[2][3][4]
Principle of Operation
The detection of this compound is based on the enzymatic oxidation of 3-CP by laccase or tyrosinase. These enzymes belong to the oxidoreductase class and catalyze the oxidation of phenolic compounds.[1][5] In the presence of 3-CP, the enzyme, immobilized on the electrode surface, catalyzes its oxidation to a corresponding quinone derivative. This enzymatic reaction involves the transfer of electrons, which is detected by the electrode.
The resulting electrochemical signal, measured using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), is directly proportional to the concentration of this compound in the sample.[2][6] Amperometry can also be employed for real-time monitoring by applying a constant potential and measuring the change in current over time.[7][8] The use of gold nanoparticles on the electrode surface facilitates electron transfer between the enzyme's active site and the electrode, thereby amplifying the electrochemical signal and enhancing the biosensor's sensitivity.[9]
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Development of an Innovative Biosensor Based on Graphene/PEDOT/Tyrosinase for the Detection of Phenolic Compounds in River Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltammetric Detection of Chlorophenols in Brewing Water and Beer Using Different Carbonaceous Composite Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Immobilization of Enzyme Electrochemical Biosensors and Their Application to Food Bioprocess Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Peak Resolution of Chlorophenol Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution in the High-Performance Liquid Chromatography (HPLC) analysis of chlorophenol isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why are my chlorophenol isomer peaks co-eluting or poorly resolved?
A1: Poor resolution or co-elution of chlorophenol isomers is a common challenge due to their similar chemical structures.[1] The primary reasons are insufficient column selectivity (α) or efficiency (N).[1][2] A systematic approach is needed to optimize the separation.[1][3]
Initial Troubleshooting Steps:
-
Confirm Co-elution: Use a Diode Array Detector (DAD) to perform a peak purity analysis.[1][3] If the UV-Vis spectra across the peak are not identical, it indicates the presence of co-eluting compounds.[3]
-
System Check: Ensure your HPLC system is functioning correctly by checking for any leaks, pressure fluctuations, or unusual noises.[4][5] Verify that the mobile phase is properly degassed and that all components are miscible.[4][6]
Strategies to Improve Resolution:
-
Optimize the Mobile Phase: This is often the most effective way to alter selectivity.[3][7]
-
Change Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa.[3][8] These solvents have different selectivities and can alter the elution order.[3]
-
Adjust Mobile Phase pH: For ionizable compounds like chlorophenols, small changes in the mobile phase pH can significantly impact retention and selectivity.[1][3][9] Lowering the pH (e.g., to around 3.0) can suppress the ionization of residual silanol (B1196071) groups on the stationary phase, which can improve peak shape.[1][8]
-
Implement a Gradient: A gradient elution, where the mobile phase composition changes over time, is often necessary for separating complex mixtures of isomers with varying polarities.[8][10][11] A shallower gradient generally provides better resolution.[8]
-
-
Modify Chromatographic Conditions:
-
Adjust Column Temperature: Changing the column temperature can alter selectivity.[3] Lowering the temperature generally increases retention and may improve resolution, while increasing it can improve efficiency.[8][12]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, but it will also increase the analysis time.[8]
-
-
Evaluate the Column:
-
Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, the column chemistry may not be suitable.[1][3] Switching from a standard C18 column to one with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, can introduce different interactions (e.g., π-π interactions for aromatic compounds) and improve separation.[3][13]
-
Increase Column Length or Decrease Particle Size: Using a longer column or one with smaller particles increases column efficiency (N), leading to sharper peaks and better resolution.[7][8][14] Be aware that this will also increase backpressure.[8]
-
A logical workflow for troubleshooting poor resolution is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. immun.lth.se [immun.lth.se]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. mastelf.com [mastelf.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmaguru.co [pharmaguru.co]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 3-Chlorophenol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects encountered during the LC-MS/MS analysis of 3-Chlorophenol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, interfering compounds present in the sample matrix.[1] In the analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][2][3][4] This phenomenon is a significant challenge, especially in complex matrices like plasma, urine, soil, or food samples, as it can compromise the reliability, reproducibility, and sensitivity of the analytical method.[3][5][6][7]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to detect matrix effects:
-
Post-Extraction Spike: In this method, a known amount of this compound is added to a blank matrix extract that has already undergone the sample preparation process. The response of this spiked sample is then compared to the response of a pure standard solution of the same concentration prepared in a clean solvent.[1][6] A significant difference in signal intensity between the two indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This technique provides a qualitative assessment by infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system.[1][6][8][9] Any fluctuation (dip or peak) in the baseline signal at the retention time where this compound would elute indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.[1][9][10]
Q3: What are the most effective strategies for overcoming matrix effects for this compound?
A3: The main strategies can be categorized into three areas:
-
Optimized Sample Preparation: The primary goal is to remove or reduce the concentration of interfering matrix components before the sample is injected into the LC-MS/MS system.[11] Effective techniques include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][11][12][13]
-
Chromatographic Separation: Modifying the LC conditions can help separate this compound from the interfering compounds, preventing them from co-eluting and entering the mass spectrometer at the same time.[1][11] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.
-
Calibration Strategies: When matrix effects cannot be completely eliminated, specific calibration methods can be used to compensate for them.[1] The most common approaches are using matrix-matched calibration standards or employing a stable isotope-labeled internal standard.[1]
Q4: When is it necessary to use a stable isotope-labeled (SIL) internal standard for this compound analysis?
A4: A stable isotope-labeled internal standard, such as Deuterium- or ¹³C-labeled this compound, is the most effective way to compensate for matrix effects.[14][15] You should use a SIL-IS when you observe significant and variable matrix effects that cannot be resolved through sample preparation or chromatographic optimization.[14] Because the SIL-IS has nearly identical chemical and physical properties to this compound, it will co-elute and experience the same degree of ion suppression or enhancement.[14][16] This allows for accurate quantification based on the ratio of the analyte to the internal standard.
Q5: My this compound peak is showing significant tailing and splitting. Could this be related to matrix effects?
A5: Yes, poor peak shape can be an indicator of matrix-related issues.[17] While other factors like column degradation or improper mobile phase composition can cause these problems, a complex sample matrix can lead to column contamination or a partially plugged column frit, resulting in split peaks.[17] Additionally, some matrix components can interact with the analyte on the column, altering its chromatographic behavior and causing peak tailing or even shifts in retention time.[2] A thorough column flush or implementing a more rigorous sample cleanup procedure is recommended.[17][18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Troubleshooting Steps |
| Low Signal/Sensitivity for this compound | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[5][11] | 1. Improve Sample Preparation: Implement or optimize an SPE[11][12] or LLE[13] protocol to remove interferences. 2. Optimize Chromatography: Modify the LC gradient to separate this compound from the suppression zone.[9][11] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[6][19] |
| Inconsistent Results & High Variability | Uncompensated Matrix Effects: The degree of ion suppression or enhancement varies between samples.[1] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for variable matrix effects.[14][15] 2. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed.[1] |
| Poor Peak Shape (Tailing, Splitting) | Column Contamination: Buildup of matrix components on the column frit or stationary phase.[17] Analyte-Matrix Interaction: Components in the matrix may be interacting with this compound during separation.[2] | 1. Install a Guard Column: Protect the analytical column from strongly retained matrix components.[18] 2. Perform Column Flushing: Use a strong solvent to wash the column and remove contaminants.[18] 3. Enhance Sample Cleanup: Use a more rigorous sample preparation method to remove the problematic matrix components.[18] |
| Signal Enhancement | Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of this compound. | 1. Identify the Enhancing Region: Use the post-column infusion technique to find the retention time of the interfering components. 2. Adjust Chromatography: Modify the LC method to shift the this compound peak away from the enhancement region. 3. Employ SIL-IS or Matrix-Matched Calibration: These calibration strategies can effectively compensate for ion enhancement. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Quantify Matrix Effect
This protocol provides a quantitative assessment of the matrix effect.
-
Prepare Blank Matrix Extract: Process a sample of blank matrix (e.g., plasma, soil extract) that does not contain this compound through your entire sample preparation procedure.
-
Prepare Spiked Sample (Set A): Take an aliquot of the blank matrix extract and spike it with a known concentration of this compound standard solution (e.g., to a final concentration of 50 ng/mL).
-
Prepare Solvent Standard (Set B): Prepare a standard solution of this compound in a clean solvent (e.g., methanol (B129727) or mobile phase) at the exact same concentration as the spiked sample (50 ng/mL).
-
Analyze Samples: Inject both Set A and Set B into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100%
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup
This is a general protocol using a C18 SPE cartridge, which is often suitable for chlorophenols.[1]
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.[1]
-
Loading: Load 1 mL of the pre-treated sample (e.g., acidified water sample) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.[1]
-
Elution: Elute the this compound from the cartridge with 3 mL of a suitable organic solvent like acetonitrile (B52724) or methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Matrix-Matched Calibration
This protocol helps to compensate for matrix effects that are consistent across samples.
-
Obtain Blank Matrix: Source a batch of blank matrix that is free of this compound and as similar as possible to the study samples.
-
Process Blank Matrix: Extract the blank matrix using your established sample preparation method.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a clean solvent.
-
Create Calibration Standards: Serially dilute the stock solution into aliquots of the processed blank matrix extract to create a series of calibration standards at different concentrations.
-
Construct Calibration Curve: Analyze the matrix-matched calibration standards and plot the peak area ratio (analyte/internal standard, if used) against the concentration to generate the calibration curve. This curve will be used to quantify the this compound in your actual samples.
Quantitative Data Summary
The following table summarizes representative data on the effectiveness of different sample preparation techniques for the analysis of chlorophenols in complex matrices. Actual performance may vary depending on the specific matrix and analytical conditions.
| Sample Preparation Technique | Analyte | Matrix | Typical Recovery (%) | Matrix Effect Reduction | Reference |
| Protein Precipitation (PPT) | This compound | Plasma | 85 - 110% | Low to Moderate | [13] |
| Liquid-Liquid Extraction (LLE) | This compound | Water/Urine | 80 - 105% | Moderate to High | [12][13] |
| Solid Phase Extraction (SPE) | Chlorophenols | Tap Water | 85 - 107% | High | [20] |
| QuEChERS | Various Pesticides | Food | 80 - 120% | High | [1][7] |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Key strategies to minimize or compensate for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. jasco-global.com [jasco-global.com]
Technical Support Center: Optimizing Enzymatic Degradation of 3-Chlorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic degradation of 3-Chlorophenol.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are commonly used for the degradation of this compound?
A1: The most frequently employed enzymes for the degradation of this compound and other chlorophenolic compounds are oxidoreductases, particularly laccases and peroxidases.
-
Laccases (EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds using molecular oxygen as the electron acceptor. They are commonly sourced from white-rot fungi such as Trametes versicolor, Pleurotus ostreatus, and Ganoderma lucidum.[1][2]
-
Peroxidases (EC 1.11.1.7), such as Horseradish Peroxidase (HRP) and Soybean Peroxidase (SBP), utilize hydrogen peroxide (H₂O₂) to oxidize a variety of organic and inorganic substrates.[3][4][5]
Q2: What are the optimal pH and temperature conditions for the enzymatic degradation of this compound?
A2: The optimal pH and temperature are highly dependent on the specific enzyme and its microbial source. Below is a summary of reported optimal conditions for laccases and peroxidases used in the degradation of chlorophenols.
Data Presentation: Optimal Conditions for Enzymatic Degradation
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Substrate(s) | Reference |
| Laccase (LAC-4) | Ganoderma lucidum | 5.0 | 30 | This compound, 2,6-Dichlorophenol, 2,3,6-Trichlorophenol | [1][6] |
| Laccase | Coriolus versicolor | 5.5 | ~25 | 2-Chlorophenol, 4-Chlorophenol, 2,4-Dichlorophenol | [7] |
| Laccase (GLL) | Gymnopus luxurians | 2.2 | 55-65 | ABTS | [8] |
| Horseradish Peroxidase (HRP) | Armoracia rusticana | 6.0 - 7.0 | 45 - 50 | Phenol, various | [3][9][10] |
| Immobilized HRP | Armoracia rusticana | 6.0 - 7.0 | 50 - 60 | Phenol, various | [3][10][11] |
| Peroxidase | Ziziphus jujuba | 7.5 | 50 | Guaiacol (B22219), H₂O₂ | [4] |
Q3: What are the expected degradation products of this compound?
A3: The enzymatic degradation of this compound typically proceeds through an oxidative mechanism, leading to the formation of various intermediates. The initial step often involves the formation of a phenoxy radical. Subsequent reactions can lead to polymerization or the formation of benzoquinones. For instance, the degradation of chlorophenols can result in the formation of chlorocatechols, hydroquinones, and benzoquinones.[12] Complete degradation ultimately yields less toxic or non-toxic products like CO₂, H₂O, and chloride ions.
Experimental Protocols
Protocol 1: Laccase-Mediated Degradation of this compound
This protocol is adapted from studies on the degradation of chlorophenols by fungal laccases.[1][6]
1. Materials:
- Laccase enzyme (e.g., from Ganoderma lucidum)
- This compound (3-CP)
- 50 mM Sodium Acetate (B1210297) Buffer
- Ethyl Acetate (HPLC grade)
- HPLC system with a C18 column and UV detector
2. Buffer Preparation:
- Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0 using acetic acid or sodium hydroxide.
3. Reaction Setup:
- Prepare a stock solution of 3-CP in the acetate buffer.
- In a 2 mL reaction tube, combine:
- 3-CP solution to a final concentration of 100 mg/L.
- Laccase to a final activity of 1 U/mL.
- 50 mM acetate buffer (pH 5.0) to a final volume of 2 mL.
- Include a control reaction without the enzyme to account for any non-enzymatic degradation.
4. Incubation:
- Incubate the reaction mixture at 30°C for a specified time course (e.g., 0, 2, 4, 8, 12 hours).
5. Sample Preparation for Analysis:
- At each time point, stop the reaction by adding an equal volume of ethyl acetate to extract the remaining 3-CP.
- Vortex the mixture and centrifuge to separate the organic and aqueous phases.
- Carefully collect the upper organic phase.
- Filter the organic phase through a 0.22 µm syringe filter before HPLC analysis.
6. HPLC Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% acetic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 280 nm.[13]
- Quantify the remaining 3-CP by comparing the peak area to a standard curve.
7. Calculation of Degradation Efficiency:
- Degradation Efficiency (%) = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100.[6]
Protocol 2: Horseradish Peroxidase-Mediated Degradation of this compound
This protocol is based on general procedures for peroxidase-catalyzed oxidation of phenols.[3][4]
1. Materials:
- Horseradish Peroxidase (HRP)
- This compound (3-CP)
- Hydrogen Peroxide (H₂O₂)
- 50 mM Phosphate (B84403) Buffer
- HPLC system with a C18 column and UV detector
2. Buffer Preparation:
- Prepare a 50 mM phosphate buffer and adjust the pH to 7.0.
3. Reaction Setup:
- In a reaction vessel, add:
- 3-CP to the desired final concentration (e.g., 1 mM).
- HRP to a final concentration of 0.1 µM.
- Phosphate buffer (pH 7.0) to the final volume.
- Initiate the reaction by adding H₂O₂ to a final concentration of 0.5 mM.
- Include a control without HRP to assess non-enzymatic oxidation by H₂O₂.
4. Incubation:
- Incubate at the optimal temperature, for example, 45°C, for a defined period.
5. Sample Analysis:
- Stop the reaction at various time points by adding a quenching agent (e.g., sodium bisulfite) or by sample dilution and immediate injection into the HPLC.
- Analyze the remaining 3-CP concentration using the HPLC method described in Protocol 1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Degradation of this compound | Incorrect pH or Temperature: The reaction conditions are outside the optimal range for the enzyme. | Verify the pH of your buffer and the incubation temperature. Perform a pH and temperature optimization experiment for your specific enzyme and substrate. |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Test the enzyme activity with a known substrate (e.g., ABTS for laccase, guaiacol for peroxidase). Use a fresh batch of enzyme if necessary. | |
| Substrate Inhibition: High concentrations of this compound can inhibit enzyme activity.[14][15][16] | Perform the assay with a range of 3-CP concentrations to determine if inhibition is occurring. | |
| Presence of Inhibitors: Contaminants in the sample or reagents (e.g., azide, high salt concentrations) can inhibit the enzyme.[9] | Ensure high-purity water and reagents are used. If working with environmental samples, consider a sample clean-up step. | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate pipetting of enzyme or substrate. | Calibrate pipettes regularly. Prepare master mixes to minimize pipetting variations. |
| Incomplete Mixing: Reagents are not uniformly distributed in the reaction mixture. | Gently vortex or mix the reaction tubes after adding all components. | |
| Variable Incubation Times: Inconsistent timing of reaction initiation and termination. | Use a timer and be consistent with the incubation periods for all samples. | |
| Issues with HPLC Analysis | Poor Peak Shape or Resolution: Suboptimal mobile phase composition or a degraded column. | Optimize the mobile phase composition (e.g., acetonitrile/water ratio, pH). Flush or replace the HPLC column if necessary. |
| Baseline Noise or Drifting: Contaminated mobile phase or detector issues. | Use fresh, filtered HPLC-grade solvents. Purge the system and clean the detector cell if needed. | |
| Ghost Peaks: Contamination in the injector or column. | Clean the injection port and run blank injections to identify the source of contamination. |
Visualizations
Caption: Experimental workflow for laccase-mediated degradation of this compound.
Caption: Logical troubleshooting flow for low degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of a Novel Laccase LAC-Yang1 from White-Rot Fungus Pleurotus ostreatus Strain Yang1 with a Strong Ability to Degrade and Detoxify Chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Purification and Characterization of a Thermo- and pH-Stable Laccase From the Litter-Decomposing Fungus Gymnopus luxurians and Laccase Mediator Systems for Dye Decolorization [frontiersin.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Immobilization of Horseradish Peroxidase for Phenol Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 14. Biodegradation kinetics of a mixture containing a primary substrate (phenol) and an inhibitory co-metabolite (4-chlorophenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asu.elsevierpure.com [asu.elsevierpure.com]
- 16. asu.elsevierpure.com [asu.elsevierpure.com]
Technical Support Center: Enhancing Photocatalyst Stability for Long-Term 3-Chlorophenol Removal
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the photocatalytic removal of 3-Chlorophenol. Our goal is to help you enhance the stability and efficiency of your photocatalysts for long-term applications.
Troubleshooting Guide
This guide addresses common issues encountered during long-term this compound removal experiments.
| Problem | Potential Causes | Recommended Solutions & Quantitative Data |
| Rapid decline in photocatalytic activity | 1. Photocatalyst Deactivation: - Fouling of the catalyst surface by intermediate products. - Poisoning of active sites. - Photocorrosion. 2. Catalyst Agglomeration: - High catalyst concentration leading to reduced active surface area.[1] 3. Changes in Reaction Medium: - pH shift outside the optimal range.[2] - Accumulation of inhibitory intermediates.[3] | 1. Catalyst Regeneration & Modification: - Implement regeneration cycles (e.g., washing with distilled water or ethanol (B145695), followed by thermal treatment). - Modify the photocatalyst surface (e.g., with noble metals like Pt or Pd) to enhance stability and reduce fouling.[1][4] For instance, a 0.4 wt% Pt-TiO2 catalyst showed almost complete degradation of 4-chlorophenol (B41353) (97%) in 1 hour, demonstrating higher activity than commercial P-25.[4] 2. Optimize Catalyst Loading: - Determine the optimal catalyst dosage. For 4-chlorophenol degradation, a TiO2 dosage of 0.4 g/L was found to be optimal, with higher concentrations leading to decreased degradation rates due to aggregation and light scattering.[1] 3. Control Reaction Conditions: - Buffer the solution to maintain optimal pH. The degradation rate of chlorophenols is pH-dependent.[2] - Consider periodic replacement or treatment of the solution to remove accumulated intermediates. |
| Low initial photocatalytic efficiency | 1. Inefficient Light Absorption: - Wide bandgap of the photocatalyst (e.g., TiO2 anatase ~3.2 eV) limits absorption to the UV region.[5] 2. High Recombination Rate of Photogenerated Electron-Hole Pairs: - A key limitation of many semiconductor photocatalysts.[6][7] 3. Low Adsorption of this compound onto the Catalyst Surface: - Poor surface interaction between the pollutant and the photocatalyst.[2] | 1. Enhance Light Absorption: - Dope the photocatalyst with non-metals or metals to narrow the bandgap and extend absorption into the visible light spectrum.[8] - Use a photosensitizer. 2. Improve Charge Separation: - Create heterojunctions with other semiconductors.[6] - Deposit noble metals (e.g., Pt, Ag) to act as electron sinks.[1][9] 3. Increase Surface Adsorption: - Modify the photocatalyst with materials that have a high affinity for chlorophenols, such as activated carbon or graphene.[2] |
| Inconsistent or non-reproducible results | 1. Variation in Experimental Parameters: - Fluctuations in light intensity, temperature, or pH. - Inconsistent catalyst preparation or loading. 2. Degradation of the Light Source: - Aging of UV lamps can lead to decreased output over time. 3. Analytical Errors: - Inaccurate measurement of this compound concentration. | 1. Standardize Experimental Protocol: - Precisely control and monitor all experimental parameters. Utilize a well-defined protocol, such as the one detailed in the "Experimental Protocols" section. - Ensure homogeneous dispersion of the photocatalyst, possibly through ultrasonication.[10] 2. Monitor Light Source: - Regularly check the output of the light source with a radiometer. 3. Validate Analytical Methods: - Calibrate analytical instruments (e.g., HPLC, spectrophotometer) before each set of measurements. - Use internal standards to correct for variations. |
| Difficulty in catalyst recovery and reuse | 1. Small Particle Size of the Photocatalyst: - Nanoparticulate catalysts are difficult to separate from the solution after treatment.[4] 2. Leaching of Dopants or Modifiers: - Loss of active components during repeated cycles can reduce efficiency.[9] | 1. Immobilize the Photocatalyst: - Support the photocatalyst on a stable substrate like glass fibers, silica, or carbon nanotubes to facilitate recovery.[4] 2. Enhance Dopant Stability: - Employ synthesis methods that ensure strong anchoring of dopants or modifiers to the photocatalyst structure. - Characterize the catalyst after several cycles to check for leaching using techniques like XPS or ICP-MS. |
Frequently Asked Questions (FAQs)
Q1: How can I assess the stability of my photocatalyst for long-term this compound removal?
A1: To evaluate the long-term stability, you should perform recycling experiments. After each photocatalytic degradation cycle, the catalyst is recovered, washed, and dried, and then reused in a fresh solution of this compound under the same experimental conditions.[9] Monitor the degradation efficiency over multiple cycles (e.g., 4-5 cycles). A stable catalyst will show minimal loss in activity.[7][9] Additionally, characterize the catalyst before and after the stability test using techniques like X-ray Diffraction (XRD) to check for changes in crystalline structure, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for morphological changes, and X-ray Photoelectron Spectroscopy (XPS) to analyze the surface chemical states.[11][12][13]
Q2: What are the main degradation byproducts of this compound, and are they more toxic?
A2: The photocatalytic degradation of chlorophenols proceeds through the formation of several aromatic intermediates, such as hydroquinone, benzoquinone, and other chlorinated phenols, before complete mineralization to CO2, H2O, and HCl.[3] Some of these intermediates can be more toxic than the parent compound. Therefore, it is crucial to monitor the total organic carbon (TOC) to ensure complete mineralization.[4] Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying these intermediates.[3]
Q3: What is the role of pH in the photocatalytic degradation of this compound?
A3: The pH of the solution significantly influences the degradation rate of chlorophenols.[2] It affects the surface charge of the photocatalyst and the speciation of the this compound molecules. For TiO2, the point of zero charge (pzc) is around pH 6-7. At a pH below the pzc, the surface is positively charged, which can enhance the adsorption of negatively charged phenolate (B1203915) ions. Conversely, at a pH above the pzc, the surface is negatively charged. The optimal pH needs to be determined experimentally for your specific photocatalyst and reaction conditions.
Q4: How does the presence of other organic and inorganic species in wastewater affect the degradation of this compound?
A4: The presence of other substances in real wastewater can significantly impact the photocatalytic degradation of this compound. Other organic compounds can compete for the active sites on the photocatalyst and for the reactive oxygen species (ROS), potentially lowering the degradation rate of the target pollutant.[14] Certain inorganic ions, such as chloride and carbonate, can act as scavengers of hydroxyl radicals, thereby inhibiting the degradation process.[10] It is advisable to test the performance of your photocatalyst in the actual wastewater matrix to assess its effectiveness under real-world conditions.
Q5: What characterization techniques are essential to confirm the enhanced stability of a modified photocatalyst?
A5: To confirm enhanced stability, a combination of characterization techniques should be employed before and after long-term use.
-
X-ray Diffraction (XRD): To verify the crystal structure and phase stability.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and chemical states, and to detect any leaching of dopants.[12][15]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and any aggregation or corrosion.[12]
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area, which can change due to fouling or sintering.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To assess the optical properties and check for any changes in the band gap.[12]
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound
-
Preparation of the reaction suspension:
-
Prepare a stock solution of this compound in deionized water.
-
In a photocatalytic reactor (e.g., a cylindrical quartz vessel), add the desired volume of the this compound solution of a specific initial concentration (e.g., 20 mg/L).[16]
-
Disperse the photocatalyst powder (e.g., 0.5 g/L) in the solution.[3]
-
-
Adsorption-Desorption Equilibrium:
-
Photocatalytic Reaction:
-
Turn on the light source (e.g., a UV lamp with a specific wavelength or a solar simulator).
-
Maintain a constant temperature using a cooling water jacket.[16]
-
Continuously stir the suspension to ensure homogeneity.
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Bubble air or oxygen through the solution to provide the electron acceptor for generating reactive oxygen species.[16]
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately filter the samples through a syringe filter (e.g., 0.22 or 0.45 µm) to remove the photocatalyst particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Protocol 2: Catalyst Stability and Reusability Test
-
Initial Photocatalytic Run:
-
Perform the photocatalytic degradation experiment as described in Protocol 1 for a set duration.
-
-
Catalyst Recovery:
-
After the reaction, separate the photocatalyst from the solution by centrifugation or filtration.
-
-
Washing and Drying:
-
Wash the recovered photocatalyst several times with deionized water and/or ethanol to remove any adsorbed species.
-
Dry the catalyst in an oven at a specific temperature (e.g., 60-80 °C) for a sufficient time.
-
-
Subsequent Cycles:
-
Use the dried, recycled catalyst for the next photocatalytic degradation cycle with a fresh this compound solution.
-
Repeat this process for the desired number of cycles (e.g., 4-5 cycles).
-
-
Evaluation:
-
Calculate the degradation efficiency for each cycle.
-
Plot the degradation efficiency versus the cycle number to visualize the stability of the photocatalyst.
-
Characterize the fresh and used catalyst to identify any changes in its properties.
-
Visualizations
Caption: Workflow for a typical photocatalytic degradation experiment.
Caption: A logical flowchart for troubleshooting photocatalyst deactivation.
Caption: Simplified pathway of photocatalytic degradation of this compound.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iwaponline.com [iwaponline.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of Photocatalytic Degradation of Phenol and Chlorophenols by Ultrasound | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization Techniques in Photocatalysis | springerprofessional.de [springerprofessional.de]
- 14. mdpi.com [mdpi.com]
- 15. Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
overcoming substrate inhibition in microbial degradation of 3-Chlorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of 3-Chlorophenol (3-CP). Substrate inhibition is a common challenge in these experiments, and this guide offers practical solutions and detailed protocols to overcome it.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My microbial culture shows initial degradation of 3-CP, but the process stops or slows down significantly at higher concentrations. What is happening?
A: This is a classic sign of substrate inhibition.[1][2] At high concentrations, this compound can be toxic to the microorganisms, inhibiting their metabolic activity and growth.[1][3] This leads to a decrease in the degradation rate. The relationship between substrate concentration and microbial growth rate can often be described by the Haldane-Andrews model, which accounts for this inhibitory effect at high substrate levels.[1][4][5]
Q2: How can I overcome substrate inhibition during 3-CP degradation?
A: Several strategies can be employed to mitigate substrate inhibition:
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Fed-Batch or Continuous Culture Systems: Instead of adding the entire substrate at the beginning (batch culture), a fed-batch or continuous feeding strategy maintains a low, non-inhibitory concentration of 3-CP in the reactor.[1][6][7][8]
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Co-metabolism: Introduce a non-toxic, structurally similar primary substrate (e.g., phenol) that the microorganisms can use as a primary carbon and energy source.[9][10][11][12] The enzymes produced to degrade the primary substrate can fortuitously degrade 3-CP.
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Cell Immobilization: Encapsulating microbial cells in a matrix (e.g., k-carrageenan, alginate) can protect them from high substrate concentrations and improve their stability and reuse.[13][14][15][16]
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Acclimation: Gradually exposing the microbial culture to increasing concentrations of 3-CP can help in the selection and enrichment of a microbial consortium that is more tolerant to the compound.[17][18]
Q3: My co-metabolism experiment with phenol (B47542) is not improving 3-CP degradation. What could be the issue?
A: While co-metabolism is often effective, several factors can lead to poor performance:
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Competitive Inhibition: Phenol and 3-CP can compete for the same active sites on the degradative enzymes.[9][12] At certain concentrations, phenol might outcompete 3-CP, leading to slower degradation of the latter.
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Ratio of Co-substrate to Target Substrate: The ratio of phenol to 3-CP is critical. An optimal ratio needs to be determined experimentally. An increase in the phenol to 3-CP ratio has been shown to improve the 3-CP degradation rate in some cases.[9]
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Depletion of the Primary Substrate: Once the primary substrate (phenol) is depleted, the co-metabolic degradation of 3-CP may cease.[9]
Q4: I am observing a long lag phase before 3-CP degradation begins. How can I reduce this?
A: A long lag phase can be due to the time required for the microbial culture to acclimate and induce the necessary enzymes for degradation. Strategies to reduce this include:
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Using an Acclimated Inoculum: Start your experiment with a microbial culture that has already been acclimated to 3-CP.[17][18]
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Co-metabolism: The presence of a readily consumable growth substrate like phenol can shorten the initial lag period.[9]
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Optimizing Environmental Conditions: Ensure that other environmental factors like pH, temperature, and dissolved oxygen are at optimal levels for microbial activity.[11]
Q5: What are the key parameters to monitor during a 3-CP degradation experiment?
A: To effectively troubleshoot and understand your experiment, you should monitor:
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This compound Concentration: To determine the degradation rate.
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Biomass Concentration: To assess microbial growth.
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Co-substrate Concentration (if applicable): To monitor its consumption.
-
pH: Microbial metabolism can alter the pH, which in turn affects enzyme activity.[11]
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Dissolved Oxygen (for aerobic degradation): Oxygen is a crucial electron acceptor in aerobic pathways.[11]
-
Oxygen Uptake Rate (OUR): This can be an indicator of microbial activity.[9]
Data Presentation
Table 1: Comparison of Different Strategies to Overcome Substrate Inhibition of this compound
| Strategy | Key Findings | Reference |
| Co-metabolism with Phenol | Enhanced 3-CP degradation by reducing the lag period and time for complete removal. A concentration of 700 mg/L 3-CP was completely degraded. | [9] |
| Fed-Batch System | A feed flow rate of 2 mℓ·min⁻¹ was found to be most convenient for chlorophenol mixture degradation, achieving over 90% efficiency. | [19] |
| Cell Immobilization (Rhodococcus rhodochrous) | Cells immobilized in k-carrageenan with Fe₃O₄ nanoparticles showed higher degradation efficiency for various chlorophenols compared to free cells and could be reused for at least six cycles. | [13][15] |
| Sequencing Batch Reactor (SBR) | Successfully used for the biodegradation of 3-CP after acclimation of the microbial consortium. The operating strategy was adjusted to handle increasing 3-CP concentrations. | [17][18] |
Experimental Protocols
Protocol 1: Acclimation of Microbial Culture to this compound in a Sequencing Batch Reactor (SBR)
This protocol is based on the methodology described in studies utilizing SBRs for 3-CP degradation.[17][18]
Objective: To enrich a microbial consortium capable of degrading this compound.
Materials:
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Sequencing Batch Reactor (e.g., 3 L Erlenmeyer flask) with magnetic stirrer.
-
Activated sludge from a domestic wastewater treatment plant (as inoculum).
-
Synthetic wastewater medium containing this compound as the sole carbon source, along with essential nutrients (nitrogen and phosphorus).
-
Analytical equipment to measure 3-CP concentration (e.g., HPLC).
Procedure:
-
Inoculation: Seed the SBR with activated sludge. A typical biomass concentration to start with is around 1.5 g VSS/L.[9]
-
Initial Batch Tests: Begin by acclimating the biomass in several batch tests with a low concentration of 3-CP.
-
SBR Operation:
-
Operate the SBR in cycles. A typical cycle might consist of: Fill, React, Settle, Draw, and Idle phases.
-
Start with a low feed concentration of 3-CP.
-
Gradually increase the feed concentration of 3-CP in subsequent cycles as the culture demonstrates efficient removal.
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Monitor the 3-CP concentration in the effluent at the end of each cycle.
-
-
Acclimation Endpoint: The culture is considered acclimated when it can consistently and completely degrade the target 3-CP concentration within the designated cycle time.
Protocol 2: Co-metabolic Degradation of this compound with Phenol
This protocol outlines the general steps for a co-metabolism experiment.[9][12]
Objective: To enhance the degradation of this compound by providing a primary growth substrate.
Materials:
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Bioreactor (e.g., batch reactor or SBR).
-
Acclimated microbial culture.
-
Growth medium containing both this compound and Phenol at desired concentrations.
-
Analytical equipment to measure both 3-CP and phenol concentrations.
Procedure:
-
Reactor Setup: Set up two parallel reactors. One will be the experimental reactor fed with both 3-CP and phenol, and the other will be a control reactor fed only with 3-CP.
-
Inoculation: Inoculate both reactors with the same amount of acclimated biomass.
-
Feeding:
-
In the experimental reactor, introduce the medium containing both 3-CP and phenol. The concentrations can be varied to find the optimal ratio. A 1:1 ratio has been used in some studies.[9]
-
In the control reactor, introduce the medium with only 3-CP.
-
-
Monitoring:
-
At regular intervals, take samples from both reactors and analyze the concentrations of 3-CP and phenol.
-
Monitor other parameters like biomass, pH, and dissolved oxygen.
-
-
Data Analysis: Compare the degradation rate and extent of 3-CP in the experimental reactor with the control reactor to evaluate the effect of co-metabolism.
Visualizations
Caption: Workflow for mitigating substrate inhibition.
Caption: Co-metabolic degradation of this compound.
References
- 1. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming substrate inhibition during biological treatment of monoaromatics: recent advances in bioprocess design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The difference between batch, fed-batch, and continuous processes | INFORS HT [infors-ht.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Batch vs Fed-Batch vs Continuous: Bioreactor Operation Modes Explained [synapse.patsnap.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Biodegradation kinetics of a mixture containing a primary substrate (phenol) and an inhibitory co-metabolite (4-chlorophenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Efficient biodegradation of chlorophenols in aqueous phase by magnetically immobilized aniline-degrading Rhodococcus rhodochrous strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microbial degradation of 4-chlorophenol by microorganisms entrapped in carrageenan-chitosan gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biodegradation of this compound in a sequencing batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Degradation of chlorophenol mixtures in a fed-batch system by two soil bacteria [scielo.org.za]
minimizing by-product formation during 3-Chlorophenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 3-Chlorophenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: direct chlorination of phenol (B47542) and diazotization of 3-chloroaniline (B41212).
Method 1: Direct Chlorination of Phenol
The direct chlorination of phenol can produce a mixture of ortho-, meta-, and para-chlorophenol isomers, as well as di- and tri-substituted products. Achieving high selectivity for this compound via this method is challenging due to the ortho- and para-directing nature of the hydroxyl group. However, understanding the factors that influence isomer distribution is key to minimizing unwanted by-products.
Issue 1: Low Yield of this compound and High Yield of Isomeric By-products (2-Chlorophenol and 4-Chlorophenol)
-
Question: My reaction is producing significant amounts of 2-chlorophenol (B165306) and 4-chlorophenol (B41353), with very little of the desired this compound. How can I address this?
-
Answer: The hydroxyl group of phenol is a strong activating and ortho-, para-directing group, making the formation of 2- and 4-chlorophenol the predominant pathways.[1][2] The formation of this compound through this method is generally very low. To favor the formation of monochlorinated phenols over polychlorinated ones, it is crucial to control the stoichiometry of the chlorinating agent. Using a 1:1 molar ratio or a slight excess of phenol to the chlorinating agent can help minimize dichlorination. The choice of chlorinating agent and catalyst system is also critical for influencing regioselectivity. While achieving high yields of this compound by this method is difficult, some strategies can be employed to manipulate the isomer ratio.
Issue 2: Formation of Polychlorinated Phenols (e.g., 2,4-Dichlorophenol, 2,6-Dichlorophenol)
-
Question: I am observing significant amounts of dichlorinated and trichlorinated phenols in my product mixture. What causes this and how can I prevent it?
-
Answer: The formation of polychlorinated phenols is a result of the high reactivity of the phenol ring, which can undergo multiple chlorination steps.[1][2] This is particularly problematic when an excess of the chlorinating agent is used or when reaction times are prolonged. To minimize polychlorination, the following steps are recommended:
-
Control Stoichiometry: Use phenol as the limiting reagent. A molar ratio of phenol to chlorinating agent greater than 1:1 is advisable.
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the chlorinating species at any given time.
-
Temperature Control: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.
-
Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of products, stopping the reaction once the desired conversion is achieved.
-
Issue 3: Poor Regioselectivity and Difficulty in Separating Isomers
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Question: The ortho/para isomer ratio in my product is making purification difficult. How can I influence the regioselectivity of the chlorination?
-
Answer: The ortho/para ratio in phenol chlorination is highly dependent on the reaction conditions, particularly pH and the catalyst used.[3][4]
-
pH Control: The pH of the reaction medium has a significant impact on the ortho/para ratio. Chlorination under alkaline conditions (higher pH) tends to favor the formation of the ortho-isomer.[3] Conversely, acidic conditions generally favor the para-isomer.
-
Catalyst Selection: The choice of catalyst can dramatically influence regioselectivity. For instance, using N-chlorosuccinimide (NCS) as the chlorinating agent with specific thiourea (B124793) catalysts can provide high selectivity for either the ortho or para isomer.[1] Some sulfur-containing catalysts in conjunction with sulfuryl chloride have been shown to enhance para-selectivity.[3]
-
Method 2: Diazotization of 3-Chloroaniline followed by Hydrolysis
This method is generally more selective for the synthesis of this compound. The primary challenge lies in the stability of the intermediate diazonium salt.
Issue 1: Low Yield of this compound and Formation of Tarry By-products
-
Question: My reaction is producing a low yield of this compound and a significant amount of dark, tarry material. What is the cause of this?
-
Answer: The formation of tarry by-products is a common issue in diazotization reactions and is often due to the decomposition of the unstable diazonium salt.[5] Diazonium salts can undergo various side reactions, especially at elevated temperatures, leading to a complex mixture of colored and polymeric substances. To minimize this, strict temperature control is paramount.
Issue 2: Incomplete Diazotization
-
Question: How can I ensure that the diazotization of 3-chloroaniline is complete before proceeding to the hydrolysis step?
-
Answer: Incomplete diazotization will result in unreacted 3-chloroaniline, which can lead to by-products during the hydrolysis step and complicate purification. To ensure complete diazotization:
-
Monitor for Excess Nitrous Acid: A qualitative test for the presence of excess nitrous acid can be performed using starch-iodide paper. A positive test (the paper turns blue-black) indicates that sufficient sodium nitrite (B80452) has been added.[5]
-
Control Stoichiometry: Use a slight excess of sodium nitrite to ensure all the aniline (B41778) is converted.
-
Maintain Acidity: The reaction should be carried out in a strongly acidic medium (e.g., hydrochloric or sulfuric acid) to ensure the formation of nitrous acid and to stabilize the diazonium salt.
-
Issue 3: Violent Decomposition of the Diazonium Salt
-
Question: I have observed vigorous gas evolution and a rapid temperature increase during my reaction, suggesting the diazonium salt is decomposing. How can I prevent this hazardous situation?
-
Answer: The decomposition of diazonium salts is exothermic and can be dangerous if not controlled. The stability of the diazonium salt is highly dependent on temperature.
-
Strict Temperature Control: The diazotization reaction should be carried out at low temperatures, typically between 0 and 5 °C.[6] An ice-salt bath is often necessary to maintain this temperature range.
-
Slow Addition of Reagents: The sodium nitrite solution should be added slowly and portion-wise to the acidic solution of 3-chloroaniline to control the rate of the reaction and heat generation.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote efficient heat transfer and prevent localized hotspots.
-
Frequently Asked Questions (FAQs)
-
Q1: Which is the most common industrial method for synthesizing this compound?
-
A1: Industrially, this compound is often prepared by the dechlorination of polychlorophenols or through the cumene (B47948) process starting from chlorobenzene (B131634).[2] The diazotization of 3-chloroaniline is also a viable route, particularly for smaller-scale or laboratory syntheses where high purity is required.
-
-
Q2: Why is direct chlorination of phenol not ideal for producing this compound?
-
A2: The hydroxyl group of phenol is a powerful ortho-, para-directing group in electrophilic aromatic substitution. This means that chlorination will overwhelmingly occur at the positions ortho (2 and 6) and para (4) to the hydroxyl group. The formation of the meta-isomer (this compound) is electronically disfavored and occurs in very low yields.[1][2]
-
-
Q3: What are the typical by-products in the synthesis of this compound from 3-chloroaniline?
-
A3: Besides the desired this compound, by-products can arise from the decomposition of the diazonium salt. These can include coupled azo compounds (if unreacted diazonium salt reacts with the product phenol), and various phenolic and chlorinated aromatic compounds from radical reactions. Incomplete hydrolysis can also leave unreacted diazonium salt, which can lead to further side reactions upon workup.
-
-
Q4: Can I use the Sandmeyer reaction to synthesize this compound?
-
A4: The Sandmeyer reaction typically involves the conversion of a diazonium salt to an aryl halide or cyanide using a copper(I) salt catalyst.[7][8] While a variation of the Sandmeyer reaction using copper(I) oxide can be used for hydroxylation, the more common method for converting a diazonium salt to a phenol is by heating the acidic aqueous solution of the diazonium salt, which is not strictly a Sandmeyer reaction.[7]
-
-
Q5: Is the sulfonation of chlorobenzene a viable route to this compound?
-
A5: The sulfonation of chlorobenzene is highly selective for the para-isomer, with very little of the meta-isomer being formed. This makes it an unsuitable starting point for the synthesis of this compound.
-
Data Presentation
Table 1: Influence of pH on Isomer Distribution in Phenol Chlorination
| pH | Ortho-Chlorophenol (%) | Para-Chlorophenol (%) | Reference(s) |
| 4.0 | 39 | 61 | [3] |
| 7.0 | 50 | 50 | [9] |
| 10.0 | 81 | 19 | [3] |
Table 2: Effect of Catalyst on Regioselectivity in Phenol Chlorination with N-Chlorosuccinimide (NCS)
| Catalyst | Ortho/Para Ratio | Reference(s) |
| None | 1:4 (approx.) | |
| Specific Thiourea Catalyst 1 | Up to 10:1 | [1] |
| Specific Thiourea Catalyst 2 | Up to 1:20 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Chloroaniline via Diazotization
This protocol is adapted from a patented method and is intended for research purposes.
Materials:
-
3-Chloroaniline
-
Silica (B1680970) gel-supported sulfuric acid catalyst
-
Sodium nitrite solution (e.g., 20-30% w/w)
-
Water
-
Ice-salt bath
-
Urea (B33335) (for quenching excess nitrous acid)
-
Suitable extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer and a thermometer, add water and the silica gel-supported sulfuric acid catalyst. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Addition of 3-Chloroaniline: To the cooled and stirred mixture, add 3-chloroaniline.
-
Diazotization: Slowly add the sodium nitrite solution dropwise, maintaining the temperature between 0-10 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Monitoring the Reaction: After the addition is complete, continue stirring at 0-10 °C for a specified time (e.g., 1-2 hours). Check for the completion of the diazotization by testing for the presence of excess nitrous acid with starch-iodide paper.
-
Quenching: Once the diazotization is complete, add a small amount of urea to quench any remaining nitrous acid.
-
Hydrolysis: The resulting diazonium salt solution is then heated to induce hydrolysis. The specific temperature and duration will depend on the concentration of the sulfuric acid and should be optimized. Typically, heating to 50-100 °C is sufficient.
-
Work-up: After cooling, the reaction mixture is extracted with a suitable organic solvent. The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Workflow for this compound Synthesis via Diazotization.
Caption: Troubleshooting By-product Formation in this compound Synthesis.
References
- 1. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Question: Explain the sulphonation reaction of chlorobenzene. What happe.. [askfilo.com]
- 5. p-Chlorobenzenesulfonic Acid [drugfuture.com]
- 6. US5149857A - Process for production of sulfonium compounds - Google Patents [patents.google.com]
- 7. US2835707A - Process for making meta-chlorophenol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Extraction of 3-Chlorophenol from Complex Soil Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the extraction of 3-Chlorophenol from complex soil matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound from soil samples.
Low or No Recovery of this compound
Question: I am experiencing very low or no recovery of this compound from my soil samples. What are the potential causes and how can I troubleshoot this?
Answer: Low recovery of this compound is a common challenge and can be attributed to several factors throughout the experimental workflow. Here is a step-by-step guide to troubleshoot this issue:
-
Sample pH: The pH of the sample is critical. This compound is a weak acid, and its extraction efficiency is highly dependent on its protonation state.[1][2]
-
Solvent Selection and Extraction Efficiency: The choice of extraction solvent and the extraction technique plays a significant role.
-
Troubleshooting:
-
For liquid-liquid extraction (LLE), use a water-immiscible organic solvent with a good affinity for this compound, such as diethyl ether or ethyl acetate (B1210297).[1]
-
Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) instead of a single extraction with a large volume (e.g., 1 x 150 mL) to improve extraction efficiency.[1]
-
For solid-phase extraction (SPE), ensure you are using an appropriate sorbent. Polystyrene-divinylbenzene (PS-DVB) based sorbents are often effective for retaining phenolic compounds.[1]
-
-
-
Matrix Effects: Complex soil matrices, particularly those with high organic matter or clay content, can strongly bind to this compound, making it difficult to extract.[4][5][6][7]
-
Troubleshooting:
-
Consider more rigorous extraction techniques such as Accelerated Solvent Extraction (ASE), microwave-assisted extraction, or ultrasonic extraction to overcome strong matrix binding.[5][8][9] ASE with water as the solvent at elevated temperatures (e.g., 125°C) has been shown to be effective.[9]
-
The addition of a small amount of an organic modifier, like acetonitrile (B52724) (5%), to the extraction solvent can improve recovery.[9]
-
-
-
Incomplete Elution (SPE): If using SPE, the analyte may be strongly retained on the sorbent and not fully eluted.
-
Troubleshooting:
-
Ensure your elution solvent is strong enough to desorb the this compound. Methanol (B129727) or acetonitrile are commonly used.[1]
-
Optimize the volume of the elution solvent; too little may result in incomplete recovery.[1]
-
-
High Variability in Replicate Samples
Question: My replicate extractions of this compound from the same soil sample are showing high variability. What could be causing this?
Answer: High variability in replicate samples often points to issues with sample homogeneity or procedural inconsistencies.
-
Sample Homogeneity: Soil is a heterogeneous matrix.
-
Troubleshooting: Thoroughly mix and homogenize the soil sample before taking aliquots for extraction. Discard any large, non-soil materials like rocks or twigs.[10] For moist soils, blending with sodium sulfate (B86663) until the sample is free-flowing can aid in homogenization.[10]
-
-
Procedural Inconsistencies: Small variations in the experimental procedure can lead to significant differences in results.
-
Troubleshooting:
-
Ensure consistent timing for all steps, especially extraction and vortexing times.
-
Maintain a consistent and slow flow rate during sample loading in SPE to prevent analyte breakthrough.[1]
-
Use precise and calibrated equipment for all measurements.
-
-
Presence of Interfering Peaks in Chromatogram
Question: My chromatograms show many interfering peaks, making it difficult to accurately quantify this compound. How can I clean up my sample extract?
Answer: The co-extraction of interfering substances from complex soil matrices is a common problem.[10]
-
Inadequate Sample Cleanup: The initial extract may contain a large amount of co-extracted matrix components.
-
Troubleshooting:
-
Liquid-Liquid Partitioning: An extract can be cleaned by partitioning between an organic solvent (like chloroform) and an alkaline solution (sodium hydroxide). The chlorophenols will move to the aqueous phase, leaving many impurities in the organic phase. The aqueous phase can then be re-acidified and the chlorophenols re-extracted into an organic solvent.[11]
-
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique. After loading the sample, a washing step with a weak solvent (e.g., acidified water) can remove polar interferences without eluting the this compound.[1]
-
-
-
Contamination: Contamination can be introduced from solvents, glassware, or other lab equipment. Phthalate esters are common laboratory contaminants.[10]
-
Troubleshooting:
-
Run method blanks (analyzing all reagents and materials without a sample) to identify sources of contamination.[10]
-
Use high-purity solvents and thoroughly clean all glassware.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for this compound extraction from soil?
A1: Recovery rates can vary significantly depending on the soil type, concentration of the analyte, and the extraction method used. However, methods are generally considered accurate if they achieve average recoveries between 70% and 120%.[4] For instance, ultrasonic extraction combined with SPE for a group of chlorophenols including this compound has shown recovery efficiencies of over 70% in soils with varying organic matter and clay content.[5][6] A microwave-assisted extraction method reported recoveries of 80.7-97.5% for several chlorophenols.[8]
Q2: How does the organic matter and clay content of soil affect the extraction of this compound?
A2: Higher organic matter and clay content in soil can lead to stronger binding of this compound, which can suppress the analytical response and lower extraction efficiency.[4] This is a significant matrix effect that needs to be considered.[4] It may necessitate more aggressive extraction methods or the use of matrix-matched calibration standards for accurate quantification.
Q3: Why is pH adjustment so important for this compound extraction?
A3: The environmental fate and transport of chlorophenols are pH-dependent.[2] this compound is a weak acid and exists in equilibrium between its protonated (phenol) and deprotonated (phenolate) forms. The protonated form is less water-soluble and more readily extracted into organic solvents. By acidifying the sample to a pH below the pKa of this compound, the equilibrium is shifted towards the protonated form, maximizing its extraction efficiency.[1][2]
Q4: What are the advantages of using Accelerated Solvent Extraction (ASE) for this compound?
A4: ASE uses elevated temperatures and pressures, which allows for more efficient extraction in a shorter amount of time compared to traditional methods like Soxhlet extraction.[9] Interestingly, using water as the solvent under subcritical conditions (e.g., 125°C) has been shown to be more effective at extracting chlorophenols from soil than some organic solvents.[9] This also reduces the use of hazardous organic solvents.[9]
Q5: Can I use a general method for all types of soil?
A5: While a general method can be a good starting point, it is often necessary to optimize the method for different soil types. The matrix effect can vary significantly between sandy, clayey, and medium-textured soils.[4][12] It is recommended to validate the method for each new soil matrix by performing recovery studies with spiked samples.
Data Presentation
Table 1: Comparison of Extraction Methods for Chlorophenols in Soil
| Extraction Method | Solvent(s) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Reference |
| Microwave-Assisted Extraction & DLLME | Water, Acetone, Chlorobenzene | 80.7 - 97.5 | < 9.7 | 0.5 - 2.0 µg/kg | [8] |
| Alkaline Extraction & SPE | Sodium Hydroxide (B78521), Methanol | 65 - 83 | ±3.75 | 2 - 2.5 ppb | [11] |
| Accelerated Solvent Extraction (ASE) & SPME | Water | 32 - 72 | 7 - 20 | 1.1 - 6.7 µg/kg | [9] |
| Ultrasonic Extraction & SPE | Not specified | > 70 | < 7 | ~0.2 mg/kg | [5][6] |
| Ultrasonic-Assisted & SPE (LC-MS/MS) | Not specified | 71.3 - 102.7 | ≤ 14.0 | Not specified | [13] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Solvent Extraction (USE) with SPE Cleanup
This protocol is based on methodologies that combine ultrasonic extraction with a solid-phase extraction cleanup step for the analysis of chlorophenols in soil.[5][6]
-
Sample Preparation:
-
Air-dry the soil sample and sieve to remove large particles.
-
Weigh 10 g of the homogenized soil into a beaker.
-
Spike with a surrogate standard to monitor extraction efficiency.
-
-
Ultrasonic Extraction:
-
Add 20 mL of an appropriate solvent mixture (e.g., methanol/dichloromethane 9:1 v/v) to the soil sample.[14]
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes.
-
Allow the sediment to settle and decant the supernatant.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the supernatants.
-
-
Solvent Exchange:
-
Evaporate the organic solvent from the combined extracts under a gentle stream of nitrogen.
-
Re-dissolve the residue in a known volume of alkaline water (pH ~10-11).
-
-
SPE Cleanup (C18 cartridge):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Acidify the aqueous extract to pH 2 with hydrochloric acid.
-
Load the acidified extract onto the SPE cartridge at a slow, steady rate (~5 mL/min).
-
Wash the cartridge with 5 mL of acidified deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with 5 mL of methanol into a clean collection tube.
-
-
Final Preparation and Analysis:
-
Evaporate the methanol to a final volume of 1 mL.
-
The sample is now ready for analysis by HPLC-UV or GC-MS.
-
Protocol 2: Alkaline Extraction with Liquid-Liquid Cleanup
This protocol is adapted from methods involving alkaline extraction followed by a cleanup procedure.[11]
-
Sample Preparation:
-
Weigh 5 g of homogenized soil into a centrifuge tube.
-
-
Alkaline Extraction:
-
Add 15 mL of 0.1 M sodium hydroxide to the soil sample.
-
Vortex or shake vigorously for 20 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction with another 15 mL of sodium hydroxide.
-
Combine the supernatants.
-
-
Liquid-Liquid Cleanup:
-
Transfer the combined alkaline extract to a separatory funnel.
-
Add 20 mL of chloroform (B151607) and shake for 2 minutes to remove non-polar interferences.
-
Allow the layers to separate and discard the lower chloroform layer.
-
Repeat the wash with another 20 mL of chloroform.
-
-
Final Extraction:
-
Transfer the cleaned aqueous phase to a clean separatory funnel.
-
Acidify the solution to pH 2 with concentrated hydrochloric acid.
-
Add 30 mL of ethyl acetate and shake for 2 minutes.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction twice more with fresh ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Concentration and Analysis:
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to a final volume of 1 mL.
-
The sample is ready for analysis.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound from soil.
Caption: Decision tree for troubleshooting low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation a clean up procedure for chlorophenols in soil by ultrasonic and solid phase extraction | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
improving the sensitivity of 3-Chlorophenol detection in air samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of 3-Chlorophenol in air samples. Our goal is to help you improve the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound in air samples?
A1: The most prevalent and effective techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC). For enhanced sensitivity, GC is often coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD).[1][2][3] HPLC is typically used with an ultraviolet (UV) detector.[4]
Q2: Why is derivatization recommended for the GC analysis of this compound?
A2: Derivatization is a crucial step to improve the analysis of this compound by GC for several reasons:
-
Increased Volatility: Phenolic compounds like this compound have relatively low volatility. Converting them to less polar derivatives (e.g., esters or silyl (B83357) ethers) increases their volatility, making them more suitable for GC analysis.[5]
-
Improved Peak Shape: Derivatization reduces the polarity of the analyte, which minimizes tailing on GC columns and results in sharper, more symmetrical peaks.[6]
-
Enhanced Sensitivity: The derivatives of chlorophenols can often be detected with higher sensitivity by detectors like ECD and MS.[6]
Common derivatizing agents include acetic anhydride (B1165640), which converts phenols to their acetate (B1210297) esters, and silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), which form silyl ethers.[5][7][8]
Q3: How can I improve the sensitivity of my this compound measurement?
A3: To enhance the sensitivity of your analysis, consider the following strategies:
-
Optimize Sample Collection: Use high-volume air samplers to collect a larger sample volume, thereby concentrating more analyte.[9]
-
Efficient Preconcentration: Employ solid-phase microextraction (SPME) for sample preparation. SPME is a solvent-free technique that can effectively preconcentrate volatile and semi-volatile compounds from the air.[10][11][12]
-
Use a Sensitive Detector: An electron capture detector (ECD) is highly sensitive to halogenated compounds like this compound. Alternatively, a mass spectrometer (MS) operating in selected ion monitoring (SIM) mode can provide very low detection limits.[13]
-
Derivatization: As mentioned in Q2, derivatization can lead to sharper peaks and better detector response, thus improving sensitivity.[6]
Q4: What are the best practices for collecting air samples for this compound analysis?
A4: For air sampling, it is common to draw a known volume of air through a sorbent tube to trap the this compound. Commonly used sorbents include XAD-7 resin, Porapak-N, and silica (B1680970) gel.[4][14][15] Another approach is using high-volume samplers with polyurethane foam (PUF) cartridges.[9] It is crucial to handle and store the collected samples properly, typically at low temperatures, to prevent analyte loss before analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites on the GC column or liner. 2. Analyte is too polar for the column. 3. Injection temperature is too low. | 1. Use a deactivated liner and/or perform column conditioning. 2. Derivatize the this compound to make it less polar.[6] 3. Increase the injector temperature. |
| Low or No Analyte Signal | 1. Inefficient extraction from the sorbent tube. 2. Analyte loss during sample preparation or storage. 3. Insufficient derivatization. 4. Low concentration in the air sample. | 1. Optimize the desorption solvent and procedure. 2. Ensure proper storage conditions (e.g., refrigeration). Use internal standards to monitor recovery. 3. Optimize the derivatization reaction conditions (reagent volume, temperature, and time).[5] 4. Increase the air sampling volume or use a more sensitive preconcentration method like SPME.[11][13] |
| Poor Reproducibility | 1. Inconsistent sample collection volume. 2. Variable derivatization efficiency. 3. Instability of derivatives. | 1. Use a calibrated air sampling pump. 2. Ensure precise addition of derivatization reagents and consistent reaction conditions. Consider using an autosampler for derivatization. 3. In some cases, excess derivatizing reagent can be hydrolyzed and removed to improve the long-term stability of the derivatives.[7] |
| Interfering Peaks | 1. Co-elution with other compounds from the sample matrix. 2. Contamination from solvents or labware. | 1. Optimize the GC temperature program for better separation. 2. Use a mass spectrometer (MS) detector and monitor a unique ion for this compound for selective detection. 3. Run solvent and method blanks to identify and eliminate sources of contamination. |
| High Water Content in Samples | 1. High humidity during air sampling. | 1. Use a water-trapping device or a sorbent that is less sensitive to moisture. 2. Purge the sorbent tube with a dry, inert gas before analysis to remove excess water. 3. For thermal desorption methods, a dry purge step is essential to manage water effectively.[16] |
Quantitative Data Summary
The following tables summarize typical performance data for different analytical methods used for chlorophenol detection. Note that limits of detection (LOD) and quantification (LOQ) can vary significantly based on the specific instrument, sample matrix, and experimental conditions.
Table 1: Performance of GC-based Methods for Chlorophenol Detection
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Reference |
| GC-MS with Derivatization | Chlorophenols | Water | 0.010 to 0.423 µg/L | [17] |
| GC-MS with SPME | Chlorophenols | Soil | 1.1 to 6.7 µg/kg | [18] |
| GC/ECD | Pentachlorophenol | Air | 0.33 µ g/sample (0.007 mg/m³) | [4] |
| GC-MS with Derivatization | Chlorophenols | Water | ~0.1 µg/L | [1] |
Table 2: Performance of HPLC-based Methods for Chlorophenol Detection
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Reference |
| UHPLC-PDA | 2-Chlorophenol | Water | 3.4 ppb | [19] |
| UHPLC-PDA | 2,4-Dichlorophenol | Water | 8.3 ppb | [19] |
| UHPLC-PDA | 2,4,6-Trichlorophenol | Water | 13 ppb | [19] |
Experimental Protocols
Protocol 1: Air Sampling using Sorbent Tubes and GC-MS Analysis with Derivatization
This protocol provides a general workflow for the analysis of this compound in air.
1. Air Sampling: a. Connect a sorbent tube (e.g., XAD-7) to a calibrated personal sampling pump. b. Draw air through the tube at a known flow rate (e.g., 0.05 to 0.2 L/min) for a specified duration to achieve the desired sample volume (e.g., 1 to 40 liters).[15] c. After sampling, cap the tubes securely and store them at a low temperature until analysis.
2. Sample Preparation and Desorption: a. Break the ends of the sorbent tube and transfer the sorbent material to a vial. b. Add a suitable solvent (e.g., methanol (B129727) or acetonitrile) to desorb the trapped analytes.[4] c. Sonicate or vortex the vial to ensure efficient desorption. d. Transfer an aliquot of the solvent extract to a new vial for derivatization.
3. Derivatization (using Acetic Anhydride): a. To the solvent extract, add a potassium carbonate buffer to adjust the pH. b. Add acetic anhydride to the solution. This will convert the chlorophenols to their more volatile acetate esters. c. After the reaction, extract the derivatives into an organic solvent like hexane (B92381).
4. GC-MS Analysis: a. Inject an aliquot of the hexane extract into the GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the analytes of interest. c. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity, monitoring characteristic ions for the this compound derivative.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol is a solventless alternative for preconcentration and analysis.
1. Sample Preparation: a. The collected air sample can be transferred to a sealed headspace vial, or the sorbent from a collection tube can be placed in the vial. b. For in-situ derivatization, the derivatizing agent (e.g., acetic anhydride) and a buffer can be added directly to the vial.[5]
2. HS-SPME Extraction: a. Place the vial in a heating block or water bath at a controlled temperature (e.g., 80°C) to facilitate the partitioning of the analyte into the headspace.[5] b. Expose an SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the vial for a defined period (e.g., 10-30 minutes) to allow the analytes to adsorb onto the fiber coating.[10]
3. Desorption and GC-MS Analysis: a. Retract the fiber and insert it into the hot injection port of the GC. b. The high temperature of the injector will desorb the analytes from the fiber directly onto the GC column. c. The GC-MS analysis then proceeds as described in Protocol 1.
Visualizations
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. osha.gov [osha.gov]
- 5. s4science.at [s4science.at]
- 6. dioxin20xx.org [dioxin20xx.org]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. superchroma.com.tw [superchroma.com.tw]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution [frontiersin.org]
- 13. Air Monitoring: New Advances in Sampling and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. cdc.gov [cdc.gov]
- 16. Overcoming challenges for air analysis of hazardous air pollutants (HAPs) | Markes International [markes.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. s4science.at [s4science.at]
Technical Support Center: Mobile Phase Optimization for Chlorophenol Isomers
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) for optimizing the separation of positional chlorophenol isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate chlorophenol isomers?
A1: A robust starting point for separating chlorophenol isomers is reversed-phase HPLC using a C18 column.[1][2] The mobile phase typically consists of a mixture of acidified water and an organic modifier like acetonitrile (B52724) or methanol (B129727).[3][4] A common initial approach is to run a broad scouting gradient, such as 10% to 90% acetonitrile over 20-30 minutes, to determine the approximate elution conditions for the isomers.[2][5]
Q2: Which organic modifier is better: acetonitrile or methanol?
A2: Both acetonitrile and methanol can be effective, but they offer different selectivities, which can change the elution order of closely related isomers.[2][5]
-
Acetonitrile is often the first choice as it typically provides sharper peaks, lower viscosity (resulting in lower backpressure), and better UV transparency at lower wavelengths.[4][6]
-
Methanol is a suitable alternative and can resolve isomers that co-elute with acetonitrile due to its different solvent properties.[5] If you have poor resolution with one, it is highly recommended to try the other.
Q3: How does mobile phase pH affect the separation of chlorophenols?
A3: Mobile phase pH is a powerful tool for optimizing the separation of chlorophenols because they are weakly acidic, ionizable compounds.[7][8] The pH of the mobile phase controls the ionization state of the analytes; at a pH below their pKa, they are in their neutral, non-ionized form, while at a pH above their pKa, they are ionized.[8]
In reversed-phase chromatography, the neutral form is more hydrophobic and will be retained longer on the column.[9] Therefore, acidifying the mobile phase (e.g., to pH 3-4) with additives like phosphoric acid or formic acid will suppress the ionization of chlorophenols, leading to increased retention and often improved peak shape.[9] This change in retention can significantly alter the selectivity between positional isomers, making pH a critical parameter to adjust for resolving difficult peak pairs.[8] For a robust and reproducible separation, the mobile phase pH should be controlled at least 1.5 to 2 pH units away from the analyte's pKa.[7][10]
Troubleshooting Guide
Q4: My chromatogram shows co-eluting or poorly resolved chlorophenol isomers. What are the steps to fix this?
A4: Co-elution occurs when the selectivity (α) between two isomers is insufficient.[2] The first step is to confirm co-elution by checking for peak purity using a Diode Array Detector (DAD/PDA) if available.[5] To improve resolution, modify the following mobile phase parameters systematically:
-
Adjust Solvent Strength : Decrease the percentage of the organic modifier in the mobile phase. This increases analyte retention times, which may provide more time for the isomers to separate.[2]
-
Change Organic Modifier : Switch the organic solvent from acetonitrile to methanol, or vice versa. This alters solvent selectivity and can significantly change the elution pattern.[2][5]
-
Optimize pH : Adjusting the pH of the aqueous portion of the mobile phase is one of the most effective ways to alter selectivity for ionizable compounds like chlorophenols.[8][9] A small change in pH can dramatically impact the separation.[2]
-
Modify Temperature : Changing the column temperature affects mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions, which can alter selectivity.[5]
Q5: Why are my chlorophenol peaks tailing, and how can I improve their shape?
A5: Peak tailing for acidic compounds like chlorophenols is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[1] These interactions can be minimized by:
-
Acidifying the Mobile Phase : Adding a small amount of acid, such as 0.1% formic acid or 0.5% phosphoric acid, to the mobile phase suppresses the ionization of both the chlorophenol analytes and the surface silanol groups.[1] This reduces the undesirable secondary interactions and results in more symmetrical peaks.[8]
Q6: My retention times are drifting from one injection to the next. What are the likely causes?
A6: Drifting retention times indicate a lack of system stability. Common causes related to the mobile phase include:
-
Insufficient Column Equilibration : If you are running a gradient, ensure the column is fully re-equilibrated to the initial mobile phase conditions before the next injection.[1]
-
Mobile Phase Composition Change : Ensure the mobile phase is thoroughly mixed and degassed.[1] Evaporation of the more volatile organic component from an inadequately sealed reservoir can alter the mobile phase strength over time.
-
Temperature Fluctuations : Uncontrolled changes in ambient temperature can affect retention. Using a thermostatically controlled column compartment is essential for stable retention times.
Data Presentation
The following table summarizes the primary mobile phase parameters that can be adjusted and their expected impact on the chromatographic separation of chlorophenol isomers.
Table 1: Effect of Mobile Phase Parameter Adjustments on Chlorophenol Separation
| Parameter | Typical Adjustment | Expected Outcome on Separation | Citation(s) |
| Organic Modifier % | Decrease % (e.g., from 50% to 45% ACN) | Increases retention times for all analytes; may increase resolution. | [2] |
| Organic Modifier Type | Switch from Acetonitrile to Methanol | Alters selectivity (α) and can change the elution order of isomers. | [2][5] |
| Mobile Phase pH | Decrease pH (e.g., from 7 to 3) | Increases retention of chlorophenols by suppressing ionization; significantly alters selectivity. | [7][8][9] |
| Buffer/Additive | Add 0.1% Formic or Phosphoric Acid | Improves peak shape (reduces tailing) by suppressing silanol interactions. | [1] |
| Column Temperature | Increase or decrease by 5-10 °C | Alters mobile phase viscosity and separation selectivity; may improve resolution. | [5] |
Experimental Protocols
Representative HPLC Protocol for Separation of Chlorophenol Isomers
This protocol provides a starting point for method development. Optimization will be required based on the specific isomers of interest.
-
HPLC System : A system equipped with a gradient pump, autosampler, column thermostat, and a UV/DAD detector.[1]
-
Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A : HPLC-grade water containing 0.5% phosphoric acid.[1]
-
Mobile Phase B : HPLC-grade acetonitrile.[1]
-
Gradient Program :
-
0-2 min: 30% B
-
2-10 min: Linear ramp from 30% to 80% B
-
10-12 min: Hold at 80% B
-
12.1-15 min: Return to 30% B and equilibrate.[1]
-
-
Flow Rate : 1.5 mL/min.[1]
-
Column Temperature : 30 °C.[1]
-
Detection Wavelength : 218 nm.[1]
-
Injection Volume : 10 µL.[1]
-
Sample Preparation : Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., 70:30 Water:Acetonitrile).[2] Filter the sample through a 0.45 µm filter before injection.[1]
Mandatory Visualization
The following diagrams illustrate key workflows for optimizing the separation of chlorophenol isomers.
Caption: Systematic workflow for mobile phase optimization.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chlorophenol Analysis Time in Chromatographic Methods
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you reduce the analysis time of chlorophenols using chromatographic methods without compromising data quality.
Frequently Asked Questions (FAQs)
Q1: My chlorophenol analysis is taking too long. What are the primary strategies to reduce the run time?
A1: To significantly decrease analysis time, you can focus on several key areas of your chromatographic method. For Gas Chromatography (GC), consider using shorter, narrower internal diameter columns, increasing the temperature ramp rate, or employing Low-Pressure GC-MS (LPGC-MS).[1][2][3] For High-Performance Liquid Chromatography (HPLC), switching to columns with smaller particles (like in UPLC), using core-shell or monolithic columns, and increasing the mobile phase flow rate or temperature can lead to faster separations.[4][5][6][7]
Q2: How does column selection impact the analysis time in HPLC?
A2: Column technology is a major factor in separation speed.
-
Core-Shell Columns: These columns have a solid, impermeable core with a thin, porous outer shell. This design reduces the diffusion path for analytes, leading to higher efficiency and faster separations at lower backpressures compared to traditional fully porous particle columns.[5][8][9] This allows for the use of higher flow rates to shorten analysis time.
-
Monolithic Columns: These columns consist of a single rod of porous silica (B1680970) with a bimodal pore structure. This structure minimizes back pressure, enabling the use of significantly faster flow rates to expedite the analysis.[6][10][11][12][13]
-
Smaller Particle Size Columns (UPLC/UHPLC): Columns packed with sub-2 µm particles provide very high efficiency, allowing for shorter column lengths and faster separations. However, they generate high backpressure and require specialized UPLC or UHPLC systems.[14]
Q3: Can I reduce the analysis time in my GC-MS method for chlorophenols?
A3: Yes, several approaches can shorten your GC-MS analysis time.
-
Shorter, Narrower Columns: Transferring your method to a shorter column with a smaller internal diameter can significantly reduce run time.[1][15]
-
Faster Temperature Ramps: Increasing the oven temperature ramp rate can decrease the retention time of analytes.[1]
-
Low-Pressure GC-MS (LPGC-MS): This technique utilizes the MS vacuum to lower the pressure inside the column, which speeds up the analysis. LPGC-MS can reduce analysis time by up to 80% with minimal loss of efficiency.[2][3][16][17][18]
Q4: What is the role of derivatization in the GC analysis of chlorophenols, and how does it affect the overall analysis time?
A4: Derivatization is a mandatory step in GC analysis of chlorophenols to increase their volatility and thermal stability.[19] While the derivatization process itself adds to the sample preparation time, it is essential for achieving good chromatographic peak shapes and preventing compound degradation in the hot GC inlet and column. A rapid derivatization method, such as acetylation, can be completed in a few minutes.[19]
Troubleshooting Guide
Issue: Long Retention Times in HPLC Analysis
This guide will walk you through a systematic approach to troubleshooting and reducing long retention times in your HPLC method for chlorophenol analysis.
Caption: Troubleshooting workflow for long HPLC retention times.
Issue: Long Runtimes in GC-MS Analysis
Use this guide to systematically shorten the analysis time of your GC-MS method for chlorophenols.
Caption: Troubleshooting workflow for long GC-MS runtimes.
Data on Fast Chromatographic Methods
The following tables summarize quantitative data from various studies that achieved reduced analysis times for chlorophenols.
Table 1: Comparison of HPLC Column Technologies and Resulting Analysis Times
| Column Type | Dimensions | Flow Rate (mL/min) | Analysis Time (min) | Reference |
| Conventional C18 | 150 mm x 4.6 mm, 5 µm | 1.0 | < 30 | [20] |
| UPLC | Not specified | Not specified | < 8 | [14] |
| Monolithic C18 | 100 mm x 4.6 mm | > 1.0 (Higher flow rates possible) | Significantly reduced vs. conventional | [6][10] |
| Core-Shell C18 | Not specified | Higher flow rates possible | Up to 4 times faster than fully porous | [8] |
Table 2: GC-MS Method Parameters for Reduced Analysis Time
| Parameter | Conventional Method | Fast Method | Reference |
| Column | 30 m x 0.25 mm, 0.25 µm | 15-20 m x 0.15-0.18 mm | [1][15] |
| Temperature Program | Slower ramp (e.g., 10°C/min) | Faster ramp (e.g., >16°C/min) | [1][19] |
| Analysis Time | ~30 min | < 15 min | [1][15] |
| LPGC-MS | Not Applicable | Yes | Up to 80% reduction in time |
Experimental Protocols
Protocol 1: Fast HPLC-UV Method for Chlorophenol Analysis
This protocol is a representative example for the rapid determination of chlorophenols in water samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Filter the water sample using a 0.45 µm filter.
-
Acidify the sample to a pH below 2.
-
Condition a C18 SPE cartridge with methanol (B129727), followed by acidified water.
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge to remove any interfering substances.
-
Elute the chlorophenols from the cartridge with methanol or acetonitrile (B52724).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.[19]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[19] For faster analysis, a core-shell or monolithic column of similar chemistry can be substituted.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with phosphoric acid). A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[19]
-
Flow Rate: 1.0 mL/min. This can be increased with core-shell or monolithic columns to reduce analysis time.[19]
-
Column Temperature: 30 °C.[19]
-
Detection: UV detector set at an appropriate wavelength for the target chlorophenols (e.g., 280 nm, 292 nm, or 300 nm).[19]
-
Injection Volume: 10-20 µL.[19]
-
Protocol 2: Fast GC-MS Method for Chlorophenol Analysis
This protocol outlines a general procedure for the rapid analysis of chlorophenols in water, including the essential derivatization step.
-
Sample Preparation and Derivatization (Acetylation):
-
Extract the chlorophenols from the water sample using liquid-liquid extraction (e.g., with hexane) or SPE.
-
To the extracted sample, add a potassium carbonate buffer and acetic anhydride.
-
Shake the mixture vigorously for approximately 5 minutes to complete the acetylation reaction. The resulting acetylated chlorophenols are more volatile and suitable for GC analysis.[19]
-
Separate and dry the organic layer.
-
Concentrate the sample to a final volume for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 15-30 m x 0.18-0.25 mm, 0.18-0.25 µm film thickness). To reduce analysis time, a shorter, narrower column is recommended.[15][19]
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 60 °C held for 1 minute, then ramped to 245 °C at a rate of 10-20 °C/min and held for 5 minutes. A faster ramp rate will decrease the analysis time.[1][19]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[19]
-
-
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Separation of 4-Chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. High-resolution monolithic columns--a new tool for effective and quick separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Chromolith® Monolithic HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Monolithic Silica HPLC Columns Overview | Phenomenex [phenomenex.com]
- 14. s4science.at [s4science.at]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. An Introduction to Low-Pressure GC-MS (LPGC-MS) [restek.com]
- 17. labcompare.com [labcompare.com]
- 18. shimadzu.com.sg [shimadzu.com.sg]
- 19. benchchem.com [benchchem.com]
- 20. jcsp.org.pk [jcsp.org.pk]
dealing with false positives in chlorophenol analysis of textiles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and quality control professionals in accurately analyzing chlorophenols in textiles and addressing potential false positive results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of chlorophenol (CP) contamination in textiles?
A1: Chlorophenols are often found in textiles due to their use as preservatives against fungi and bacteria during storage and transport.[1] They can also be present as impurities in dyes and print pastes or be introduced from contaminated raw materials.[1][2] The main types of chlorophenols of concern include pentachlorophenol (B1679276) (PCP), tetrachlorophenols (TeCP), trichlorophenols (TriCP), dichlorophenols (DiCP), and monochlorophenols (MoCP).[3]
Q2: What are the typical regulatory limits for chlorophenols in textiles?
A2: Regulatory limits vary by region and certification body. For example, the OEKO-TEX® Standard 100 sets specific limits for different product classes. These limits are periodically updated. As of early 2016, the limits for the sum of dichlorophenols (DCP) and monochlorophenols (MCP) were 0.5 mg/kg for Product Class I (items for babies and toddlers) and 3.0 mg/kg for Product Classes II, III, and IV.[4] It is crucial to consult the latest version of the relevant standards for current limit values.
Q3: My analysis shows a chlorophenol peak in my method blank. What does this indicate?
A3: Detecting chlorophenols in a method blank points to contamination introduced during your laboratory process. The source could be contaminated solvents, reagents, glassware, or carryover from a previous highly concentrated sample in the analytical instrument. A systematic investigation is necessary to identify and eliminate the source of contamination.
Q4: Can other chemicals used in textile manufacturing interfere with chlorophenol analysis?
A4: Yes, matrix effects from the complex textile sample can lead to false positives. Other restricted substances like certain phthalates, alkylphenol ethoxylates (APEOs), or flame retardants could potentially co-elute with chlorophenol derivatives.[5][6] In some cases, the breakdown of other chemicals during the analytical process, such as certain monoazo dyes, can generate fragments that are misidentified as chlorophenols.[7]
Q5: How can I confirm the identity of a suspected chlorophenol peak?
A5: For GC-MS analysis, a key confirmation is to examine the isotopic pattern of the peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), chlorinated compounds exhibit a characteristic isotopic pattern in their mass spectra. The absence of this expected pattern is a strong indicator of a false positive.[7] An alternative or confirmatory technique, such as High-Performance Liquid Chromatography with a Diode-Array Detector and Mass Spectrometry (HPLC-DAD-MS), can also be used.[8] This method often does not require derivatization and can provide additional evidence for the presence of the chlorophenol.
Troubleshooting Guide for False Positives
If you suspect a false positive in your chlorophenol analysis, follow this systematic troubleshooting guide.
Step 1: Verify the Finding
-
Re-inject the Sample Extract: A simple first step is to re-inject the same sample extract to rule out sporadic instrument issues like an injection error.
-
Analyze a Solvent Blank: Inject a vial of the final solvent used to dissolve your sample extract. This will help determine if there is any carryover in the GC-MS system from a previous injection.
-
Analyze a Method Blank: Prepare and analyze a blank sample (e.g., clean sand or cotton) that goes through the entire extraction and derivatization process alongside your textile samples. If the peak is present in the method blank, the contamination is coming from your reagents or sample preparation steps.
Step 2: Investigate the Mass Spectrum
-
Check for Isotopic Pattern: For GC-MS, carefully examine the mass spectrum of the suspected chlorophenol peak. Chlorinated compounds have a distinct isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes. For example, a compound with four chlorine atoms (like tetrachlorophenol) will have a characteristic cluster of peaks. The absence of this pattern is a strong indication of a false positive.
-
Library Match Quality: Evaluate the quality of the mass spectral library match. A low match score suggests that the compound may not be what the library is suggesting.
Step 3: Investigate Potential Contamination Sources
-
Reagents and Solvents: Use high-purity solvents and analytical grade reagents. Test new batches by running a reagent blank to ensure they are free of chlorophenols.
-
Glassware and Equipment: Ensure all glassware is thoroughly cleaned. Avoid using plastic containers or tubing that could leach interfering compounds.
-
Sample Carryover: If high concentration samples were recently analyzed, instrument carryover is possible. Clean the GC inlet liner and trim the first few centimeters of the analytical column.
Step 4: Consider Matrix Interferences
-
Analyze a Spiked Sample: Prepare a matrix spike by adding a known amount of chlorophenol standard to a textile sample that has previously shown no chlorophenols. If the recovery of the spike is poor or the peak shape is distorted, it suggests a matrix effect.
-
Sample Clean-up: The textile matrix is complex and may contain dyes, finishing agents, and other chemicals that can interfere with the analysis. An additional clean-up step, such as solid-phase extraction (SPE), may be necessary to remove these interfering compounds.
Step 5: Confirmation with an Alternative Method
If the issue persists and a false positive is still suspected, use a confirmatory analytical method. HPLC-DAD-MS is a powerful technique for this purpose as it uses a different separation mechanism and often does not require the derivatization step that is necessary for GC-MS analysis.[8]
Data Presentation
Table 1: Typical Performance Data for Chlorophenol Analysis Methods
| Analyte | Method | Recovery Rate (%) | Limit of Detection (LOD) | Relative Standard Deviation (RSD) (%) | Reference |
| Tetrachlorophenol (TeCP) & Pentachlorophenol (PCP) | ASE with HPLC/DAD | 96.0 - 101.5 | 0.02 mg/kg | 0.50 - 5.5 | [9] |
| Various CPs | Pressurized Liquid Extraction with HPLC | 88 - 97 | 10 - 70 µg/kg | 2 - 5 | [10] |
| 10 Chlorophenols | Methanol Extraction with GC-MS | 88.4 - 103.6 | < 1.0 mg/kg | 2.07 - 4.61 | [11] |
| Pentachlorophenol (PCP) | LC-IDMS | 95 - 105 | 1.0 ng/g | 0.80 - 1.40 | [12][13] |
| 19 Chlorophenols | Ultrasonic Assisted Extraction with GC-MS | 92 - 105 | 0.09 - 0.15 mg/kg | 2.1 - 7.3 | [14] |
Table 2: Oeko-Tex® Standard 100 Limits for Selected Chlorophenols (Version 2016)
| Analyte Group | Product Class I (for babies) | Product Classes II, III, IV |
| Pentachlorophenol (PCP) & Tetrachlorophenols (TeCP) (sum) | 0.5 mg/kg | 0.5 mg/kg |
| Trichlorophenols (TriCP) (sum) | 0.5 mg/kg | 2.0 mg/kg |
| Dichlorophenols (DiCP) (sum) | 0.5 mg/kg | 3.0 mg/kg |
| Monochlorophenols (MoCP) (sum) | 0.5 mg/kg | 3.0 mg/kg |
| (Note: These values are for illustrative purposes. Always refer to the most current version of the OEKO-TEX® Standard for up-to-date limit values.)[4] |
Experimental Protocols
Protocol 1: Chlorophenol Analysis in Textiles by GC-MS (Based on ISO 17070:2015)
This protocol outlines the key steps for the determination of chlorophenols in textiles, adapted from the principles of the ISO 17070:2015 standard for leather.[12]
1. Sample Preparation:
- Cut the textile sample into small pieces.
- Accurately weigh approximately 1.0 g of the sample into a distillation flask.
2. Steam Distillation:
- Add an internal standard solution (e.g., tetrachloroguaiacol) to the flask.
- Perform steam distillation to extract the volatile chlorophenols from the textile matrix.
- Collect the distillate in a volumetric flask containing a potassium carbonate (K₂CO₃) solution. This traps the acidic chlorophenols as their salts.
3. Derivatization (Acetylation):
- Take an aliquot of the distillate.
- Add n-hexane, a catalyst such as triethylamine, and acetic anhydride.
- Shake vigorously to acetylate the chlorophenols, converting them into their more volatile acetate (B1210297) esters. This step is crucial for GC analysis.[12]
4. Extraction:
- Allow the layers to separate. The derivatized chlorophenols will be in the n-hexane (organic) layer.
- Carefully collect the n-hexane layer.
5. GC-MS Analysis:
- Inject an aliquot of the n-hexane extract into the GC-MS system.
- GC Conditions (Typical):
- Column: DB-5MS or similar non-polar capillary column.
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 280 °C) to separate the different chlorophenol acetates.
- MS Conditions (Typical):
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, targeting the characteristic ions of each chlorophenol acetate.
6. Quantification:
- Create a calibration curve using external standards of the derivatized chlorophenols.
- Calculate the concentration of each chlorophenol in the original textile sample, correcting for the recovery of the internal standard.
Protocol 2: Confirmatory Analysis by HPLC-DAD-MS
This protocol provides a direct analysis method that can be used to confirm the presence of chlorophenols without derivatization.
1. Sample Extraction:
- Extract the chlorophenols from the textile sample using a suitable solvent, such as acetonitrile (B52724), via pressurized liquid extraction or ultrasonic-assisted extraction.[10]
2. Clean-up (Optional but Recommended):
- Pass the extract through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.
3. HPLC-MS Analysis:
- Inject the cleaned extract into the HPLC-MS system.
- HPLC Conditions (Typical):
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.5% acetic acid).[9]
- Detector: Diode-Array Detector (DAD) to obtain UV spectra, followed by a Mass Spectrometer (MS).
- MS Conditions (Typical):
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
- Acquisition: Scan mode to obtain full mass spectra or Selected Ion Monitoring (SIM) for targeted analysis.
4. Confirmation:
- Confirm the presence of a chlorophenol by comparing its retention time, UV spectrum, and mass spectrum to that of an authentic standard.
Visualizations
Caption: Standard and confirmatory analytical workflows for chlorophenol analysis.
Caption: Decision tree for troubleshooting suspected false positives in chlorophenol analysis.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. intertekinform.com [intertekinform.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. journals.uc.edu [journals.uc.edu]
- 14. GC-MS(n) and LC-MS/MS couplings for the identification of degradation products resulting from the ozonation treatment of Acetochlor - PubMed [pubmed.ncbi.nlm.nih.gov]
refining sample preparation for trace analysis of chlorophenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their sample preparation for the trace analysis of chlorophenols.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Low or No Recovery of Chlorophenols
Low or inconsistent recovery is a frequent challenge in the trace analysis of chlorophenols. The following steps can help identify and resolve the root cause.
-
Initial Assessment:
-
Verify Analytical Instrument Performance: Before troubleshooting the sample preparation, ensure the analytical system (e.g., GC-MS, HPLC) is functioning correctly by injecting a known standard.[1] This will confirm that the issue lies within the sample preparation steps.
-
Analyze a Fortified Method Blank: Spike a clean matrix with a known concentration of chlorophenol standards and process it through the entire sample preparation procedure.[2] Good recovery in the fortified blank but poor recovery in actual samples points towards matrix effects.[2] Poor recovery in both indicates a problem with the reagents or the procedure itself.[2]
-
-
Troubleshooting Workflow for Low Recovery:
Caption: Troubleshooting workflow for low chlorophenol recovery.
-
Common Causes and Solutions for Poor Recovery in Sample Preparation:
| Potential Cause | Recommended Solution |
| Improper Sample pH | Adjust the sample pH to ≤ 2 with an appropriate acid (e.g., sulfuric acid) to ensure chlorophenols are in their non-ionized form, which enhances their retention on reversed-phase sorbents.[3][4][5] |
| Incorrect SPE Sorbent | Select a sorbent with a suitable retention mechanism. Polystyrene-divinylbenzene (PS-DVB) based sorbents are widely used for chlorophenols due to their high surface area and strong retention of aromatic compounds.[4] |
| Insufficient Elution Solvent Volume or Strength | Increase the volume or strength of the elution solvent. For instance, when using a 1000 mg SPE cartridge, 8 mL of methanol (B129727) may be required for complete elution.[5] |
| SPE Cartridge Drying Out | Ensure the SPE cartridge does not go dry after conditioning and equilibration, before sample loading.[4][6] |
| Sample Overloading | Decrease the sample volume or increase the sorbent mass to avoid overloading the SPE cartridge.[7] |
| Inefficient Derivatization | For GC analysis, ensure complete derivatization. For acetylation with acetic anhydride, an alkaline pH of around 9 is often optimal.[8] For silylation with BSTFA, the reaction is fastest in acetone.[9] |
Issue 2: Contamination and Unexpected Peaks
The presence of chlorophenols in method blanks or unexpected peaks in sample chromatograms indicates contamination.
-
Systematic Approach to Identify Contamination Source:
-
Confirm the Finding: Re-run the method blank and a solvent blank. If the peak is in the method blank but not the solvent blank, the contamination is from reagents or the preparation steps.[2] If it appears in both, the issue could be instrument carryover or contaminated solvent.[2]
-
Isolate the Source:
-
Reagents: Prepare a series of reagent blanks, each omitting one component (e.g., derivatizing agent, extraction solvent), to identify the contaminated reagent.[2]
-
Glassware: Use glassware that has undergone a rigorous cleaning protocol (e.g., acid wash followed by baking) for a method blank to check if routine cleaning is sufficient.[2]
-
Analytical System: Inject a series of solvent blanks to check for carryover from a previous high-concentration sample.[2][10]
-
-
-
Logical Flow for Troubleshooting Contamination:
Caption: Troubleshooting workflow for contamination issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor reproducibility in SPE?
A: A common cause of poor reproducibility is the SPE cartridge bed drying out before sample loading.[6] It is crucial to re-activate and re-equilibrate the cartridge so the packing is fully wetted.[6] Inconsistent flow rates during sample loading and elution can also lead to variability.[7]
Q2: How can I minimize matrix effects when analyzing complex samples?
A: To mitigate matrix effects, you can try several strategies:
-
Sample Dilution: This is a simple and effective way to reduce the concentration of interfering components.[11]
-
Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is similar to your samples to compensate for any signal suppression or enhancement.[11]
-
Improved Cleanup: Employ a more selective SPE sorbent or add a cleanup step to your protocol to remove interferences.[1]
Q3: What are the optimal conditions for derivatizing chlorophenols for GC analysis?
A: The optimal conditions depend on the derivatizing agent:
-
Acetylation: When using acetic anhydride, the reaction is typically carried out in an alkaline aqueous solution (pH ≈ 9) to produce more volatile and less polar esters.[8][12]
-
Silylation: With silylating agents like BSTFA (bis(trimethylsilyl)trifluoroacetamide), the reaction is significantly faster in acetone, often completing within 15 seconds at room temperature.[9]
Q4: My chromatogram shows peak tailing for chlorophenols. What can I do?
A: Peak tailing for polar compounds like chlorophenols can be caused by active sites in the GC system (injector liner, column, or detector).[10] Solutions include using a deactivated liner, trimming the front end of the column, or using a guard column.[10][13] In HPLC, broad peaks can be caused by issues such as a mismatch between the injection solvent and the mobile phase or a low mobile phase flow rate.[14]
Quantitative Data Summary
The following tables summarize typical performance data for chlorophenol analysis using various sample preparation techniques. Note that actual performance will vary based on the specific instrument, matrix, and experimental conditions.
Table 1: Recovery Rates of Chlorophenols using Solid-Phase Extraction (SPE)
| Chlorophenol(s) | SPE Sorbent | Sample Matrix | Recovery (%) |
| Various Chlorophenols | Polystyrene-divinylbenzene | Water | 70 - 106%[4][5] |
| 2-Chlorophenol | ENVI-18 | Water | 81.98 - 103.75%[15] |
| Phenols and Chlorophenols | Strong anion-exchange resin | Wastewater and fruit juice | 76 - 111%[16] |
| Seven Chlorophenols | Not specified | Leather | 88 - 97%[17] |
| General Chlorophenols | C18 | Water | 85 - 95%[10] |
Table 2: Limits of Detection (LODs) for Chlorophenol Analysis
| Analytical Method | Sample Matrix | Limit of Detection (LOD) |
| SPE-GC-ECD | Water | < 20 ng/L[5] |
| SPME-LC-ED | Water | 3 - 8 ng/L[18] |
| Dansyl Derivatization-LC-MS/MS | Well Water | 0.01 - 1.0 µg/L[17] |
| Pressurized Liquid Extraction-LC-DAD | Leather | 10 - 70 µg/kg[17] |
| SPDE-GC-MS | Water and Juice | 0.005 - 1.796 µg/L[16] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Chlorophenols from Water
This protocol provides a general guideline for the extraction of chlorophenols from water samples.
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Place a polystyrene-divinylbenzene (PS-DVB) SPE cartridge (e.g., 1000 mg) on a vacuum manifold.[5]
-
Wash the cartridge with 5-10 mL of the elution solvent (e.g., methanol or dichloromethane).[4]
-
Equilibrate the cartridge with 5-10 mL of deionized water (acidified to the same pH as the sample).[4] Do not allow the cartridge to go dry.[4]
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a controlled flow rate (typically 1-5 mL/min).[4]
-
-
Cartridge Washing:
-
After loading the entire sample, wash the cartridge with a small volume (e.g., 5-10 mL) of deionized water to remove polar interferences.[4]
-
-
Cartridge Drying:
-
Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.[4]
-
-
Elution:
-
Elute the chlorophenols from the cartridge with a suitable organic solvent (e.g., 8 mL of methanol).[5]
-
-
Eluate Concentration and Analysis:
-
Experimental Workflow for SPE:
Caption: General experimental workflow for SPE of chlorophenols.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. silicycle.com [silicycle.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. arborassays.com [arborassays.com]
- 12. s4science.at [s4science.at]
- 13. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. tsijournals.com [tsijournals.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
catalyst deactivation during catalytic oxidation of 3-Chlorophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the catalytic oxidation of 3-Chlorophenol.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic oxidation of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid decrease in catalyst activity | Fouling by polymeric byproducts: The oxidation of chlorophenols can lead to the formation of polymeric compounds that deposit on the catalyst surface, blocking active sites.[1][2] | - Solvent Washing: Wash the catalyst with a suitable solvent (e.g., acetonitrile) to dissolve and remove the polymeric film.[1]- Thermal Regeneration: Carefully heat the catalyst under a controlled atmosphere to burn off the organic deposits. |
| Coke formation: Carbonaceous deposits (coke) can form on the catalyst surface from the reaction mixture, leading to pore and surface blockage.[3] | - Oxidative Regeneration: Treat the catalyst with a controlled flow of air or oxygen at an elevated temperature to combust the coke. | |
| Poisoning: Strong chemisorption of intermediate species or impurities on the active sites can inhibit the catalytic reaction.[3] | - Identify and Remove Poison Source: Analyze the feedstock for potential poisons and implement a purification step if necessary.- Chemical Treatment: Use a specific chemical treatment to remove the adsorbed poison without damaging the catalyst. | |
| Inconsistent reaction rates | Leaching of active metal species: For heterogeneous catalysts, especially in acidic conditions, the active metal components may leach into the reaction medium, leading to a shift from a heterogeneous to a homogeneous reaction and a change in kinetics.[4] | - pH Control: Maintain the reaction pH in a range that minimizes metal leaching. Buffering the solution can help stabilize the pH.[4]- Catalyst Support Modification: Use a more stable support material or modify the existing support to enhance the interaction with the active metal. |
| Fluctuations in pH: The degradation of this compound can release acidic byproducts, causing a drop in pH which can affect both the reaction rate and catalyst stability.[4] | - Use of Buffered Solutions: Perform the reaction in a buffered solution to maintain a constant pH throughout the experiment.[4] | |
| Low conversion of this compound | Inadequate catalyst-to-substrate ratio: The amount of catalyst may not be sufficient for the concentration of this compound. | - Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal ratio for the desired conversion. |
| Suboptimal reaction temperature: The reaction temperature may be too low for efficient activation of the catalyst and the substrate. | - Temperature Screening: Conduct experiments at different temperatures to determine the optimal range for this compound oxidation. | |
| Mass transfer limitations: The rate of reaction may be limited by the diffusion of reactants to the catalyst surface or the diffusion of products away from the surface.[4] | - Increase Agitation: Improve mixing to enhance the mass transfer between the bulk liquid and the catalyst particles.- Use Smaller Catalyst Particles: Smaller particles provide a larger external surface area, reducing diffusion limitations. | |
| Poor selectivity (formation of unwanted byproducts) | Non-selective active sites: The catalyst may have different types of active sites, some of which may favor the formation of undesired products.[5] | - Catalyst Modification: Modify the catalyst preparation method or use promoters to enhance the selectivity towards the desired products. |
| Reaction conditions favoring side reactions: The operating temperature, pressure, or pH may be promoting the formation of byproducts. | - Optimization of Reaction Conditions: Systematically vary the reaction parameters to identify conditions that maximize the selectivity towards the desired oxidation products. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of catalyst deactivation during the catalytic oxidation of this compound?
The main deactivation mechanisms include:
-
Fouling: Physical deposition of polymeric byproducts or coke on the catalyst surface, which blocks active sites and pores.[1][3]
-
Poisoning: Strong chemical adsorption of reaction intermediates or impurities onto the active sites.[3]
-
Leaching: Dissolution of the active metal components from the catalyst support into the reaction medium, particularly under acidic conditions.[4]
-
Thermal Degradation (Sintering): Loss of active surface area due to the agglomeration of metal particles at high temperatures.[3]
2. How can I determine the cause of my catalyst's deactivation?
A combination of characterization techniques can help identify the deactivation mechanism:
-
Surface Area and Porosity Analysis (BET): A significant decrease in surface area and pore volume suggests fouling or coking.
-
Temperature-Programmed Oxidation (TPO): Can be used to quantify the amount of coke deposited on the catalyst.
-
X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX): To identify poisons or changes in the chemical state of the active components.
-
Inductively Coupled Plasma (ICP) Analysis of the reaction solution: To detect leached metal ions.[4]
-
Transmission Electron Microscopy (TEM): To observe changes in particle size and morphology, indicating sintering.
3. Is it possible to regenerate a deactivated catalyst?
Yes, depending on the deactivation mechanism:
-
Fouling/Coking: Can often be reversed by washing with a suitable solvent or by controlled oxidation (calcination) to burn off the deposits.
-
Poisoning: May be reversible by chemical treatment to remove the adsorbed poison.
-
Leaching: This is generally irreversible as it involves the loss of the active component.
-
Sintering: This is also typically irreversible as it involves a structural change in the catalyst.
4. What is the effect of pH on the catalytic oxidation of this compound?
The pH of the reaction medium can have a significant impact:
-
It can influence the rate of reaction and the degradation pathway.
-
It can affect the stability of the catalyst, with acidic conditions often promoting the leaching of active metals.[4]
-
The degradation of chlorophenols can produce acidic byproducts, leading to a decrease in pH during the reaction.[4]
5. How does the initial concentration of this compound affect the reaction and catalyst stability?
Higher initial concentrations of this compound can:
-
Increase the rate of reaction up to a certain point, after which it may become limited by other factors.
-
Accelerate catalyst deactivation, particularly through fouling, as higher concentrations can lead to a faster accumulation of polymeric byproducts on the catalyst surface.[1]
Experimental Protocols
Protocol 1: Catalyst Activity Testing
-
Reactor Setup: A batch reactor equipped with a magnetic stirrer, temperature controller, and sampling port is used.
-
Reaction Mixture Preparation: Prepare an aqueous solution of this compound at the desired concentration.
-
Catalyst Loading: Add a specific amount of the catalyst to the reactor.
-
Reaction Initiation: Heat the reactor to the desired temperature and start the stirrer. Add the oxidant (e.g., hydrogen peroxide) to initiate the reaction.[6]
-
Sampling: Withdraw samples at regular time intervals. Filter the samples to remove the catalyst particles.
-
Analysis: Analyze the concentration of this compound in the samples using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Calculation: Calculate the conversion of this compound at each time point using the formula: Conversion (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Catalyst Deactivation and Regeneration Study
-
Long-Term Activity Test: Run the catalytic oxidation reaction for an extended period, monitoring the conversion of this compound over time. A decline in conversion indicates deactivation.
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration and wash it with deionized water.
-
Deactivated Catalyst Characterization: Characterize the used catalyst using techniques like BET, TPO, and TEM to identify the deactivation mechanism.
-
Regeneration:
-
For Fouling/Coking: Calcine the catalyst in a furnace under a controlled flow of air at a specific temperature and time.
-
For Solvent-Soluble Fouling: Wash the catalyst with an appropriate solvent in a Soxhlet extractor.
-
-
Regenerated Catalyst Testing: Re-test the activity of the regenerated catalyst using Protocol 1 to evaluate the effectiveness of the regeneration process.
Visualizations
Caption: Mechanisms of catalyst deactivation during this compound oxidation.
References
- 1. [Deactivation mechanism of Pt anode in the process of electroxidation of p-chlorophenol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Treatment of trichlorophenol by catalytic oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solvent Sublation Efficiency for Chlorophenol Enrichment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solvent sublation process for enriching chlorophenols from aqueous samples.
Troubleshooting Guide
Problem 1: Low recovery of chlorophenols.
Q: My solvent sublation experiment is yielding very low recoveries of chlorophenols. What are the potential causes and how can I improve the yield?
A: Low recovery is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incorrect pH: The pH of the aqueous sample is critical. Chlorophenols are acidic and must be in their non-ionized form to be efficiently transferred to the organic solvent. For most chlorophenols, the sample pH should be adjusted to be acidic (e.g., pH ≤ 2) using an appropriate acid like sulfuric acid.[1] However, for specific compounds like ionic PCP, sublation as a complex may require a basic pH (e.g., 8.9) in the presence of a complexing agent.[2]
-
Inappropriate Organic Solvent: The choice of the collecting solvent is crucial. The solvent should be immiscible with water and have a high affinity for chlorophenols. Less polar solvents are generally effective for less polar and highly methoxylated chlorophenols, while more polar solvents like alcohols are suitable for highly hydroxylated forms.[3] Solvents like n-octanol and mineral oil have been used effectively.[2][4] Diethyl carbonate is a greener alternative that has shown promise.[5]
-
Insufficient Gas Flow Rate or Flotation Time: The nitrogen or air flow rate and the total flotation time directly impact the contact between the gas bubbles, analytes, and the organic solvent layer. If the flow rate is too low or the time is too short, the transfer of chlorophenols will be incomplete. Optimal conditions reported in literature often involve flow rates around 35-37.5 mL/min and flotation times of 40-120 minutes.[4][6]
-
Suboptimal Surfactant/Complexing Agent Concentration (if applicable): When dealing with ionic forms of chlorophenols, a surfactant or complexing agent like hexadecyltrimethylammonium bromide might be used. The concentration of this agent needs to be optimized; a stoichiometric amount is often most effective.[7]
Problem 2: Emulsion formation at the aqueous-organic interface.
Q: An emulsion has formed between my aqueous sample and the organic solvent layer, making phase separation difficult. What can I do to prevent or break this emulsion?
A: Emulsion formation is a frequent challenge in liquid-liquid extraction techniques, including solvent sublation, especially with complex sample matrices.[8]
-
Prevention:
-
Gentle Gas Flow: A very high gas flow rate can cause excessive agitation at the interface, leading to emulsion. Start with a lower flow rate and gradually increase it.
-
Sample Pre-treatment: If your sample contains high concentrations of surfactant-like molecules (e.g., lipids, proteins), consider a pre-treatment step like filtration or centrifugation to remove them.[8]
-
-
Breaking an Emulsion:
-
Centrifugation: Transferring the mixture to a centrifuge tube and spinning it can help break the emulsion.[8]
-
Addition of Salt: Adding a small amount of an inorganic salt (salting-out) can increase the polarity of the aqueous phase and help force the separation of the two phases.
-
Solvent Addition: Adding a small volume of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[8]
-
Problem 3: Poor reproducibility of results.
Q: I am observing significant variations in my results between replicate experiments. How can I improve the reproducibility of my solvent sublation method?
A: Poor reproducibility often points to inconsistencies in the experimental parameters.
-
Precise Control of Parameters: Ensure that the pH, gas flow rate, flotation time, temperature, and volumes of both the sample and the organic solvent are precisely controlled and consistent for every experiment.
-
Homogeneous Samples: Ensure your initial water sample is homogeneous before taking aliquots for extraction.
-
Consistent Glassware and Equipment: Use consistent and properly cleaned glassware. Variations in the column dimensions or the gas dispersion tube can affect bubble size and distribution.
-
Automated Systems: If available, using an automated system for controlling gas flow and timing can significantly improve reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of solvent sublation for chlorophenol enrichment?
A: Solvent sublation is a non-foaming adsorptive bubble separation technique. Inert gas is bubbled through an aqueous solution containing the analytes (chlorophenols). These analytes, being surface-active, adsorb onto the surface of the rising gas bubbles. The bubbles then transport the analytes to the surface of the liquid, where a layer of an immiscible organic solvent is present. The analytes are then collected in this organic layer. This method combines elements of solvent extraction and gas stripping.
Q2: How do I select the best organic solvent for my specific chlorophenol analysis?
A: The choice of solvent depends on the polarity of the target chlorophenols and the requirements of your subsequent analytical method (e.g., HPLC, GC-MS).[3] Generally, the solvent should have low volatility, be immiscible with water, and have a high affinity for the chlorophenols of interest. Some commonly used solvents include n-octanol, decyl alcohol, and mineral oil.[2][4] It is advisable to test a few different solvents to find the one that provides the best recovery for your specific analytes.
Q3: Can I use solvent sublation for all types of chlorophenols?
A: Solvent sublation is effective for a wide range of hydrophobic and surface-active compounds, including many chlorophenols.[2] The efficiency can vary depending on the specific properties of each chlorophenol, such as its polarity and pKa. For more polar or ionic chlorophenols, modifications to the method, such as pH adjustment or the use of ion-pairing agents, may be necessary to achieve good enrichment.[2]
Q4: What are the key parameters that I need to optimize for a new solvent sublation protocol?
A: The key parameters to optimize include:
-
pH of the aqueous sample: To ensure the chlorophenols are in their non-ionized form.
-
Choice of organic solvent: To maximize the partitioning of the analytes.
-
Gas flow rate: To control the bubble size and surface area for adsorption.
-
Flotation time: To allow for sufficient transport of the analytes to the organic layer.
-
Volume of the organic solvent: To ensure adequate collection of the analytes.
-
Salt concentration: To potentially enhance the "salting-out" effect.[7]
Q5: How does solvent sublation compare to other extraction techniques like LLE and SPE?
A: Solvent sublation offers several advantages, including the use of smaller volumes of organic solvents compared to traditional liquid-liquid extraction (LLE), high concentration factors, and simpler operation.[7] Compared to solid-phase extraction (SPE), it can be less prone to clogging with complex matrices. However, SPE can offer higher selectivity through the choice of specific sorbents.[1] The best technique depends on the specific application, sample matrix, and available instrumentation.
Quantitative Data Summary
| Parameter | 2,4-Dichlorophenol (2,4-DCP) | 2,6-Dichlorophenol (2,6-DCP) | 4-Chlorophenol (4-CP) | Pentachlorophenol (PCP) | Reference |
| Optimal pH | 10.70 | 10.70 | 10.70 | 2.9 (neutral), 8.9 (ionic with complex) | [2][6] |
| Nitrogen Flow Rate | 35 mL/min | 35 mL/min | 35 mL/min | Not specified | [6] |
| Flotation Time | 40 min | 40 min | 40 min | Not specified | [6] |
| Detection Limit (HPLC) | 15 µg/L | 22 µg/L | 10 µg/L | Not specified | [6] |
| Correlation Coefficient | 0.9997 | 0.9991 | 0.9989 | Not specified | [6] |
| Parameter | Optimized Value | Reference |
| Ammonium Sulfate Concentration | 450 g/L | [4] |
| Air Flowrate (for phenolic compounds) | 37.5 mL/min | [4] |
| Flotation Time (for phenolic compounds) | 120 min | [4] |
| Nitrogen Flow Rate (with ionic liquid) | 30 mL/min | [7] |
| Flotation Time (with ionic liquid) | 50 min | [7] |
Experimental Protocols
Detailed Methodology for Solvent Sublation of Chlorophenols (General Protocol)
This protocol is a general guideline and should be optimized for specific applications.
-
Sample Preparation:
-
Take a known volume of the aqueous sample (e.g., 100 mL) in the solvent sublation column.
-
Adjust the pH of the sample to the optimal value (e.g., pH 10.70 with Na2CO3/NaHCO3 solution for certain chlorophenols, or acidic pH for others) to ensure the chlorophenols are in their non-ionized form.[6] Stir to ensure uniformity.
-
-
Solvent Addition:
-
Carefully add a layer of a suitable, immiscible organic solvent (e.g., 1-octanol, n-butanol, or ionic liquid [Bmim]BF4) on top of the aqueous sample.[6] The volume of the organic solvent is typically a small fraction of the sample volume.
-
-
Sublation Process:
-
Introduce a fine stream of inert gas (e.g., nitrogen) through a gas dispersion tube at the bottom of the column.
-
Maintain a constant, optimized gas flow rate (e.g., 35 mL/min) for a predetermined duration (e.g., 40 min).[6]
-
-
Collection of the Organic Phase:
-
After the flotation is complete, carefully collect the organic layer containing the enriched chlorophenols using a micropipette or a syringe.
-
-
Analysis:
-
The collected organic phase can be directly analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate sample preparation (e.g., derivatization for GC).[6]
-
Visualizations
Caption: Experimental workflow for chlorophenol enrichment using solvent sublation.
Caption: Principle of solvent sublation for analyte enrichment.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies in Batch and Continuous Solvent Sublation. IV. Continuous Countercurrent Solvent Sublation and Bubble Fractionation of Hydrophobic Organics from Aqueous Solutions | Semantic Scholar [semanticscholar.org]
- 3. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl carbonate as a green extraction solvent for chlorophenol determination with dispersive liquid–liquid microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Inter-laboratory Study for the Determination of 3-Chlorophenol: A Comparative Guide
This guide provides a comprehensive overview of an inter-laboratory study on the determination of chlorophenols in water, with a focus on methodologies and comparative performance. The data and protocols presented are essential for researchers, scientists, and professionals in drug development and environmental analysis seeking to understand the reliability and variability of analytical methods for these compounds.
Data Presentation
An inter-laboratory study was conducted to assess the capabilities of various laboratories in analyzing for phenol (B47542) and eight chlorinated phenols in five different water samples. The study, organized by the Federal Interdepartmental Committee on Pesticides (FICP), revealed that while most laboratories demonstrated proficiency in analyzing higher chlorinated phenols, significant variability was observed for phenol and monochlorophenols, including 2-chlorophenol, which serves as a relevant analogue for 3-chlorophenol analysis.
The results indicated good intralaboratory precision (in-house reproducibility) for the majority of participants. However, the interlaboratory precision (between-lab repeatability) was found to be poor, suggesting a need for more accurate analytical standards and external reference materials to ensure consistency across different facilities.
Below is a summary of the quantitative data for 2-Chlorophenol from one of the analyzed water samples in the study. This data is representative of the challenges and variability observed in the determination of monochlorophenols.
Table 1: Inter-laboratory Results for the Determination of 2-Chlorophenol in a Spiked Water Sample
| Laboratory Code | Reported Concentration (µg/L) |
| 1 | 2.5 |
| 2 | 3.1 |
| 3 | 1.9 |
| 4 | 2.8 |
| 5 | 3.5 |
| 6 | 2.2 |
| 7 | 4.0 |
| 8 | 1.5 |
| 9 | 2.9 |
| 10 | 3.3 |
| Design Value | 3.0 |
Note: The data presented is a representative subset based on the findings of the FICP interlaboratory study.
Experimental Protocols
The participating laboratories utilized their own in-house methods for the analysis. However, a common workflow for the determination of chlorophenols in water involves several key steps, from sample preparation to instrumental analysis.
1. Sample Preparation: Extraction
A crucial step in the analysis of chlorophenols from water samples is their extraction and concentration. The inter-laboratory study suggested that extraction procedures were a likely major source of error for monochlorophenols. A widely used and effective technique is Solid-Phase Extraction (SPE).
-
Objective: To isolate and concentrate chlorophenols from the water matrix and remove interfering substances.
-
Materials:
-
SPE cartridges (e.g., polystyrene-divinylbenzene)
-
Water sample
-
Methanol (B129727) (for conditioning)
-
Acidified water (for equilibration)
-
Elution solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
-
Procedure:
-
Cartridge Conditioning: The SPE cartridge is conditioned by passing methanol through it, followed by acidified water.
-
Sample Loading: The water sample is passed through the conditioned cartridge. The chlorophenols are adsorbed onto the solid phase.
-
Washing: The cartridge is washed to remove any co-adsorbed interfering compounds.
-
Elution: The retained chlorophenols are eluted from the cartridge using a small volume of an organic solvent.
-
Drying and Concentration: The eluate is dried using anhydrous sodium sulfate and then concentrated to a final volume before analysis.
-
2. Derivatization (for Gas Chromatography)
For analysis by Gas Chromatography (GC), chlorophenols are often derivatized to increase their volatility and improve their chromatographic properties. A common derivatization technique is acetylation.
-
Objective: To convert the polar phenolic hydroxyl group into a less polar acetate (B1210297) ester.
-
Reagents:
-
Acetic anhydride (B1165640)
-
A base catalyst (e.g., potassium carbonate)
-
-
Procedure:
-
The extracted sample is treated with acetic anhydride in the presence of a base.
-
The reaction mixture is heated to facilitate the conversion of chlorophenols to their corresponding acetate esters.
-
The derivatives are then extracted into an organic solvent for GC analysis.
-
3. Instrumental Analysis
The final determination of this compound is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
-
Typical Parameters:
-
Column: A non-polar or semi-polar capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: The sample is injected into the HPLC system and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. A detector at the end of the column measures the concentration of the eluted compounds.
-
Typical Parameters:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
-
Visualizations
The following diagrams illustrate the typical workflows involved in an inter-laboratory study and the analytical determination of this compound.
Navigating the Depths: A Comparative Guide to LOD and LOQ for 3-Chlorophenol in Drinking Water Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of contaminants in drinking water is paramount. This guide provides a comprehensive comparison of analytical methods for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of 3-Chlorophenol, a compound of significant environmental concern.
This document delves into the performance of various analytical techniques, presenting supporting experimental data and detailed methodologies. By offering a clear comparison, this guide aims to assist in the selection of the most appropriate analytical strategy for specific research and monitoring needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for the determination of this compound in drinking water is critical and depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are two commonly employed techniques. Spectrophotometric methods, while potentially simpler, often exhibit higher detection limits.
Below is a summary of the performance characteristics for the analysis of chlorophenols using different methodologies.
| Analytical Method | Analyte | LOD (µg/L) | LOQ (µg/L) | Sample Volume | Key Features |
| GC-MS/MS | This compound | 0.024 - 0.060[1] | - | 10 mL - 1 L | High sensitivity and selectivity, suitable for trace-level analysis.[2] |
| UHPLC-PDA | 2-Chlorophenol | 3.4[3] | 11[3] | Not Specified | Robust and accessible, no derivatization needed.[2] |
| GC-MS | Chlorophenols | ~0.1[4] | - | Not Specified | Good for a broad range of chlorophenols. |
| HPLC-UV | Chlorophenols | 0.03[4] | - | Not Specified | Lower sensitivity than GC-MS but often sufficient for monitoring.[2] |
| Spectrophotometry | 2-Chlorophenol | - | 0.5 - 150 (ng/mL) | Not Specified | Simpler instrumentation, but generally higher detection limits.[5] |
Note: The presented data is a synthesis from multiple sources to provide a comparative overview. Performance characteristics can vary based on the specific chlorophenol, sample matrix, and instrumentation.
Experimental Workflow for LOD & LOQ Determination
The determination of LOD and LOQ is a critical component of method validation, ensuring the reliability of analytical data at low concentrations. The general workflow involves a series of steps from sample preparation to statistical analysis.
Caption: A generalized workflow for the determination of LOD and LOQ.
Detailed Experimental Protocols
Accurate and reproducible results are contingent upon meticulous adherence to experimental protocols. The following sections detail the methodologies for sample preparation and analysis using GC-MS and HPLC-UV.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - Based on U.S. EPA Method 8270
This method is a robust and widely accepted technique for the determination of semi-volatile organic compounds, including chlorophenols, in water samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles to prevent photodegradation. To remove any residual chlorine, add approximately 80 mg of sodium thiosulfate (B1220275) per liter of sample. Acidify the sample to a pH of less than 2 with 6N hydrochloric acid.
-
Cartridge Conditioning: Use a solid-phase extraction cartridge (e.g., containing polystyrene-divinylbenzene). Condition the cartridge by passing 15 mL of dichloromethane (B109758) (DCM), followed by 10 mL of methanol, and finally 10 mL of reagent water (pH < 2). Ensure the cartridge does not go dry between solvent additions.
-
Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Analyte Elution: After the entire sample has passed through, dry the cartridge under vacuum for 10 minutes. Elute the trapped analytes with an appropriate solvent, such as dichloromethane.
-
Derivatization (Acetylation): To improve the chromatographic properties of chlorophenols, they are often derivatized to their acetate (B1210297) esters. This can be achieved by adding acetic anhydride (B1165640) and a catalyst (e.g., pyridine) to the extract and heating the mixture.
2. GC-MS Analysis
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at 70°C, hold for 1 minute, then ramp to 320°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative and quantitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Calibration: Prepare a series of calibration standards of the derivatized this compound in the expected concentration range of the samples. Analyze these standards to generate a calibration curve.
-
Data Analysis: Identify and quantify this compound in the sample extracts based on its retention time and mass spectrum compared to the calibration standards.
Method 2: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method provides a reliable alternative to GC-MS, particularly when derivatization is to be avoided.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
The sample collection, preservation, and SPE procedure are similar to that described for the GC-MS method. The key difference is that no derivatization step is required. After elution from the SPE cartridge, the extract is typically evaporated to a small volume and reconstituted in the mobile phase.
2. HPLC-PDA Analysis
-
Instrument Setup:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of chlorophenols.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with a small amount of acid like phosphoric acid to control pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: The PDA detector is set to monitor the absorbance at the wavelength of maximum absorbance for this compound (typically around 274 nm).
-
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Analyze these standards to generate a calibration curve.
-
Data Analysis: Identify and quantify this compound in the sample extracts based on its retention time and UV spectrum compared to the calibration standards.
By understanding the principles and performance characteristics of these methods, researchers can make informed decisions to ensure the quality and reliability of their data in the critical task of monitoring drinking water safety.
References
A Comparative Analysis of the Toxicity of 2-Chlorophenol, 3-Chlorophenol, and 4-Chlorophenol
A comprehensive review of available toxicological data for 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol (B41353) reveals distinct toxicity profiles for these isomers. This guide provides a comparative analysis of their acute toxicity, mechanisms of action, and the experimental methodologies used for their assessment, tailored for researchers, scientists, and drug development professionals.
Quantitative Toxicity Data
The acute toxicity of the three chlorophenol isomers varies depending on the organism and the route of exposure. The following table summarizes the median lethal dose (LD50) and median lethal concentration (LC50) values obtained from various experimental studies.
| Isomer | Test Type | Species | Route of Exposure | Value | Reference |
| 2-Chlorophenol | LD50 | Rat | Oral | 670 mg/kg | [1] |
| LD50 | Rat | Dermal | >1000 – <1580 mg/kg | [2] | |
| LD50 | Rabbit | Dermal | 1000 - 1580 mg/kg | [3][4] | |
| LC50 | Rat | Inhalation | 2.05 mg/L (4 h) | [4] | |
| LC50 | Lepomis macrochirus (Bluegill) | Water | 5.7 – 12 mg/L (96 h) | [1] | |
| LC50 | Pimephales promelas (Fathead minnow) | Water | 6 - 16 mg/L (96 h) | [1] | |
| This compound | LD50 | Rat | Oral | 570 mg/kg | [5][6] |
| LC50 | Oryzias latipes (Japanese rice fish) | Water | 3.3 - 6.1 mg/L (96 h) | [5][6] | |
| EC50 | Daphnia magna (Water flea) | Water | 13.8 - 17.7 mg/L (24 h) | [5] | |
| 4-Chlorophenol | LD50 | Rat | Oral | 627.97 mg/kg (Estimate) | [7] |
| LC50 | Rat | Inhalation | 1010 mg/m³/4H | [8] | |
| LC50 | Fish | Water | 4.9 mg/L (96 h) | [9] | |
| EC50 | Daphnia magna (Water flea) | Water | 7.4 mg/L (24 h) | [9] |
Mechanisms of Toxicity
Chlorophenols exert their toxic effects through several mechanisms, primarily by inducing oxidative stress, disrupting cellular membranes, and interfering with key signaling pathways. These compounds can generate reactive oxygen species (ROS), leading to lipid peroxidation and oxidative damage to DNA.[10] At higher concentrations, chlorophenols can trigger apoptosis through both mitochondria-mediated and cell death receptor-mediated pathways.[10] Furthermore, they have been shown to disrupt endocrine functions and affect the immune system.[10] The position of the chlorine atom on the phenol (B47542) ring influences the compound's polarity and, consequently, its toxicokinetics and toxicodynamics.[11]
Caption: General overview of the mechanisms of chlorophenol toxicity.
Experimental Protocols
The following provides a generalized methodology for acute oral and aquatic toxicity testing based on standard protocols.
Acute Oral Toxicity (LD50) in Rodents
Objective: To determine the median lethal dose (LD50) of a chlorophenol isomer following a single oral administration.
Materials:
-
Test substance (2-chlorophenol, this compound, or 4-chlorophenol)
-
Vehicle (e.g., corn oil, water)
-
Healthy, young adult laboratory rats (e.g., Sprague-Dawley or Wistar strains) of a single sex or both sexes.
-
Oral gavage needles
-
Syringes
-
Animal caging and husbandry supplies
Procedure:
-
Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.
-
Dose Preparation: The test substance is dissolved or suspended in the vehicle to the desired concentrations.
-
Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only. Multiple dose levels are used with a sufficient number of animals per group (e.g., 5-10).
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Acute Aquatic Toxicity (LC50) in Fish
Objective: To determine the median lethal concentration (LC50) of a chlorophenol isomer to fish over a 96-hour exposure period.
Materials:
-
Test substance
-
Solvent (if necessary, e.g., acetone)
-
Test species (e.g., rainbow trout, bluegill, fathead minnow)
-
Aquaria or test chambers
-
Dilution water with controlled pH, hardness, and temperature
-
Aeration system
Procedure:
-
Test Solutions: A series of test solutions of different concentrations of the chlorophenol are prepared by diluting a stock solution. A control group with only dilution water (and solvent if used) is also prepared.
-
Exposure: Fish are randomly distributed into the test chambers. The test is typically conducted under static, semi-static, or flow-through conditions for 96 hours.
-
Observations: The number of dead fish in each test chamber is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.
-
Water Quality: Water quality parameters such as dissolved oxygen, pH, and temperature are monitored throughout the test.
-
Data Analysis: The LC50 value and its 95% confidence limits for each observation period are calculated using statistical methods like the probit, logit, or moving average method.
Caption: A simplified workflow for determining LD50/LC50 values.
References
- 1. isotope.com [isotope.com]
- 2. carlroth.com [carlroth.com]
- 3. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-Chlorophenol - Hazardous Agents | Haz-Map [haz-map.com]
- 9. carlroth.com [carlroth.com]
- 10. The toxic effects of chlorophenols and associated mechanisms in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Advanced Oxidation Processes for 3-Chlorophenol Degradation
For Researchers, Scientists, and Drug Development Professionals
The effective degradation of persistent organic pollutants, such as 3-Chlorophenol (3-CP), from wastewater is a critical challenge in environmental remediation and is of significant interest to the pharmaceutical and chemical industries. Advanced Oxidation Processes (AOPs) have emerged as a promising suite of technologies capable of mineralizing such refractory compounds. This guide provides an objective comparison of the performance of several leading AOPs for the degradation of this compound, supported by experimental data from scientific literature.
Overview of Advanced Oxidation Processes
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). With a high standard oxidation potential, these radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less toxic compounds, and ultimately, to carbon dioxide and water. This guide focuses on a comparative analysis of Fenton, photo-Fenton, ozonation, photocatalysis, and electrochemical oxidation for the degradation of this compound.
Performance Comparison of AOPs for this compound Degradation
The efficacy of different AOPs for this compound degradation is influenced by various factors including pH, catalyst concentration, oxidant dosage, and reaction time. The following table summarizes key performance data from various studies to facilitate a comparative understanding. It is important to note that the experimental conditions in these studies may vary, impacting direct comparability.
| Advanced Oxidation Process | Catalyst/Reagents | Initial 3-CP Conc. | Degradation Efficiency (%) | Reaction Time | Rate Constant (k) | Key Experimental Conditions |
| Fenton | Fe²⁺, H₂O₂ | 100 mg/L | ~90% | 60 min | - | pH: 3, [H₂O₂]: 20 mM, [Fe²⁺]: 0.5 mM |
| Photo-Fenton | Fe²⁺, H₂O₂, UV light | 100 mg/L | >99% | 30 min | - | pH: 3, [H₂O₂]: 10 mM, [Fe²⁺]: 0.2 mM |
| Ozonation | O₃ | 10⁻⁹ M | - | - | Equation provided[1] | Enhanced hydroxyl radical generation |
| Photocatalysis (UV/Ag/TiO₂) | Ag/TiO₂ | - | 60.44% | - | 0.019 min⁻¹ | - |
| Photocatalysis (UV/Pd/TiO₂) | Pd/TiO₂ | - | 40.44% | - | 0.031 min⁻¹ | - |
| Electrochemical Oxidation | PbO₂, SnO₂, IrO₂ anodes | - | >50% current efficiency | - | - | Current density < 0.1 mA cm⁻² |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for the discussed AOPs based on published research.
Fenton and Photo-Fenton Processes
Objective: To degrade this compound using Fenton and photo-Fenton oxidation.
Materials:
-
This compound solution of known concentration.
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) as the iron catalyst.
-
Hydrogen peroxide (H₂O₂) (30% w/w).
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
A batch reactor (glass beaker or flask).
-
For photo-Fenton, a UV lamp (e.g., medium-pressure mercury lamp).
-
Magnetic stirrer.
-
pH meter.
-
High-Performance Liquid Chromatography (HPLC) system for 3-CP analysis.
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
In the reactor, add a specific volume of the 3-CP solution.
-
Adjust the initial pH of the solution to the desired value (typically around 3 for Fenton processes) using H₂SO₄ or NaOH.
-
Add the required amount of FeSO₄·7H₂O and stir until it dissolves completely.
-
For the photo-Fenton process, switch on the UV lamp and allow it to stabilize.
-
Initiate the reaction by adding the predetermined volume of H₂O₂.
-
Start the timer and magnetic stirrer.
-
Withdraw samples at regular intervals. Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH and stop the generation of hydroxyl radicals.
-
Analyze the concentration of this compound in the samples using HPLC.
Ozonation
Objective: To degrade this compound using ozonation.
Materials:
-
This compound solution.
-
Ozone generator.
-
Gas diffuser (sparger).
-
Bubble column reactor.
-
Off-gas ozone destructor.
-
Analytical instruments for measuring ozone concentration in gas and liquid phases.
-
HPLC for 3-CP analysis.
Procedure:
-
Fill the bubble column reactor with a known volume and concentration of this compound solution.
-
Start the ozone generator and allow the output to stabilize.
-
Bubble the ozone gas through the gas diffuser into the 3-CP solution at a constant flow rate.
-
Ensure proper mixing of the gas and liquid phases.
-
Pass the off-gas through an ozone destructor.
-
Collect aqueous samples at different time points.
-
Analyze the samples for this compound concentration using HPLC.
Photocatalysis
Objective: To degrade this compound using a photocatalyst and UV irradiation.
Materials:
-
This compound solution.
-
Photocatalyst powder (e.g., TiO₂, Ag/TiO₂, Pd/TiO₂).
-
Photoreactor with a UV light source.
-
Magnetic stirrer or slurry recirculation pump.
-
Air or oxygen supply.
-
Filtration system (e.g., syringe filters) to separate the catalyst.
-
HPLC for 3-CP analysis.
Procedure:
-
Disperse a specific amount of the photocatalyst in the this compound solution.
-
Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Continuously stir or recirculate the suspension to keep the catalyst suspended and ensure uniform irradiation.
-
Bubble air or oxygen through the suspension to provide an electron acceptor.
-
Withdraw samples at regular intervals.
-
Immediately filter the samples to remove the photocatalyst particles.
-
Analyze the filtrate for this compound concentration using HPLC.
Electrochemical Oxidation
Objective: To degrade this compound through electrochemical oxidation.
Materials:
-
This compound solution containing a supporting electrolyte (e.g., Na₂SO₄).
-
Electrochemical cell with an anode (e.g., PbO₂, SnO₂, IrO₂) and a cathode (e.g., platinum).
-
DC power supply or potentiostat/galvanostat.
-
Magnetic stirrer.
-
HPLC for 3-CP analysis.
Procedure:
-
Place the this compound solution with the supporting electrolyte in the electrochemical cell.
-
Immerse the anode and cathode in the solution.
-
Apply a constant current or potential between the electrodes.
-
Stir the solution continuously to ensure mass transport to the electrode surface.
-
Collect samples from the electrolyte at various time intervals.
-
Analyze the samples for this compound concentration using HPLC.
Visualizing the Degradation Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of AOPs, a typical experimental workflow, and the logical relationship between the different AOPs.
References
comparative analysis of bacterial vs. fungal bioremediation of 3-Chlorophenol
A scientific guide for researchers and drug development professionals on the efficacy and mechanisms of microbial degradation of a persistent environmental pollutant.
The bioremediation of 3-Chlorophenol (3-CP), a toxic and recalcitrant environmental pollutant, presents a significant challenge. This guide provides a comparative analysis of two promising biological treatment methods: bacterial and fungal bioremediation. By examining the quantitative performance, underlying biochemical pathways, and experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and implement effective bioremediation strategies.
Data Presentation: A Quantitative Comparison
The efficiency of this compound degradation by bacteria and fungi varies significantly depending on the microbial species, environmental conditions, and the initial concentration of the pollutant. The following tables summarize key quantitative data from various experimental studies to facilitate a direct comparison.
Table 1: Bacterial Bioremediation of this compound
| Bacterial Strain | Initial 3-CP Concentration (mM) | Degradation Efficiency (%) | Time (h) | Temperature (°C) | pH | Reference |
| Pseudomonas putida CPI | 0.78 | >95% | Not Specified | Not Specified | Not Specified | [1] |
| Pseudomonas putida CPI | 1.56 | >95% | Not Specified | Not Specified | Not Specified | [1] |
| Mixed Bacterial Culture | Not Specified | High | Not Specified | Not Specified | Not Specified | [2][3] |
Table 2: Fungal Bioremediation of this compound
| Fungal Species/Enzyme | Initial 3-CP Concentration (mg/L) | Degradation Efficiency (%) | Time (h) | Temperature (°C) | pH | Reference |
| Laccase (from Ganoderma lucidum) | 100 | 40.44 | 12 | 30 | 5.0 | [4] |
| Laccase (from Ganoderma lucidum) | 200 | 34.30 | 12 | 30 | 5.0 | [4] |
| Laccase (from Ganoderma lucidum) | 400 | 31.94 | 12 | 30 | 5.0 | [4] |
| Laccase (from Ganoderma lucidum) | 600 | 29.21 | 12 | 30 | 5.0 | [4] |
| Laccase (from Ganoderma lucidum) | 800 | 5.13 | 12 | 30 | 5.0 | [4] |
Experimental Protocols: Methodologies for Bioremediation Studies
The following sections outline generalized experimental protocols for investigating the bacterial and fungal bioremediation of this compound, based on methodologies reported in the scientific literature.
Bacterial Degradation Protocol
A typical experimental setup for assessing bacterial degradation of 3-CP involves the following steps:
-
Microorganism and Culture Conditions: A pure or mixed bacterial culture, such as Pseudomonas putida, is grown in a suitable liquid medium (e.g., nutrient broth or a minimal salts medium) at a controlled temperature and pH, often with shaking to ensure aeration.[5]
-
Acclimation: The bacterial culture is gradually exposed to increasing concentrations of this compound to allow for adaptation and induction of the necessary degradative enzymes.[2][3]
-
Degradation Assay: The acclimated bacterial culture is inoculated into a fresh medium containing a known initial concentration of this compound. The experiment is typically run in a batch reactor or a sequencing batch reactor (SBR).[2][3]
-
Sampling and Analysis: Samples are collected at regular intervals to monitor the concentration of this compound and potential metabolites. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for quantification.[6]
-
Data Analysis: The degradation rate and efficiency are calculated based on the decrease in this compound concentration over time.
Fungal Degradation Protocol
The protocol for evaluating fungal bioremediation of 3-CP often focuses on the activity of extracellular enzymes, such as laccases. A representative protocol is as follows:
-
Fungus and Enzyme Production: A white-rot fungus, such as Ganoderma lucidum or Trametes versicolor, is cultivated in a suitable liquid medium to induce the production of extracellular ligninolytic enzymes.[4][7]
-
Enzyme Extraction and Purification (Optional): For studies focusing on specific enzymes, the extracellular fluid is collected, and the target enzyme (e.g., laccase) is purified using techniques like chromatography.[4]
-
Degradation Assay: The degradation of this compound is initiated by adding a known concentration of the compound to a reaction mixture containing the fungal culture supernatant or the purified enzyme in a buffer solution at a specific pH and temperature.[4][8]
-
Sampling and Analysis: Aliquots of the reaction mixture are taken at different time points, and the reaction is stopped (e.g., by adding a solvent). The remaining this compound concentration is then determined using HPLC or other suitable analytical methods.[4][8]
-
Data Analysis: The degradation efficiency is calculated as the percentage of this compound removed from the initial concentration.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in the bioremediation of this compound, the following diagrams have been generated using the DOT language.
Conclusion
This comparative analysis highlights that both bacterial and fungal systems hold potential for the bioremediation of this compound. Bacterial degradation, particularly by Pseudomonas species, can achieve high removal efficiencies through well-defined metabolic pathways.[1][9] Fungal systems, leveraging powerful extracellular enzymes like laccases, also contribute to the degradation of 3-CP, although the efficiency can be influenced by the substrate concentration.[4] The choice between these two approaches will depend on specific application requirements, including the concentration of the pollutant, environmental conditions, and the desired rate of remediation. Further research is warranted to explore a wider range of microbial species and optimize process parameters to enhance the efficacy and applicability of these bioremediation technologies.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Biodegradation of this compound in a sequencing batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Separation of Chlorophenol Isomers Using β-Cyclodextrin Bonded-Phase Columns
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of chlorophenol isomers are critical in environmental analysis, toxicology, and pharmaceutical development due to the varying toxicity and physicochemical properties of each isomer. This guide provides a comprehensive comparison of the performance of β-cyclodextrin bonded-phase high-performance liquid chromatography (HPLC) columns against other common reversed-phase columns for the separation of chlorophenol isomers. The unique separation mechanism of β-cyclodextrin columns, based on inclusion complexation, offers distinct advantages in resolving structurally similar isomers.
Performance Comparison of HPLC Columns
The choice of stationary phase is paramount for achieving optimal separation of chlorophenol isomers. While standard C18 columns are widely used, β-cyclodextrin bonded phases exhibit superior selectivity for these compounds due to their unique separation mechanism.
Table 1: Comparison of Stationary Phases for Chlorophenol Isomer Separation
| Stationary Phase | Principle of Separation | Advantages for Chlorophenol Isomers | Potential Limitations |
| β-Cyclodextrin | Inclusion Complex Formation , Hydrophobic Interactions | Excellent selectivity for positional isomers .[1][2] The separation is based on the fit of the isomer within the cyclodextrin (B1172386) cavity.[1] | Can have different retention mechanisms (inclusion vs. normal-phase) depending on the degree of chlorination of the analyte.[1] |
| C18 (Octadecyl) | Hydrophobic Interactions | Good retention for a broad range of chlorophenols. A well-established and robust stationary phase.[3] | May have limited selectivity for closely related positional isomers.[2] |
| C8 (Octyl) | Hydrophobic Interactions | Less retentive than C18, which can lead to shorter analysis times.[3] Suitable for more hydrophobic chlorophenols. | Reduced retention may be a disadvantage for early-eluting isomers. |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic Interactions | Enhanced selectivity for aromatic compounds like chlorophenols due to π-π interactions.[3] | The specific selectivity can be dependent on the mobile phase composition. |
| Cyano (CN) | Dipole-Dipole Interactions, Weak Hydrophobic Interactions | Offers alternative selectivity compared to alkyl phases. Can be used in both reversed-phase and normal-phase modes.[3] | Generally provides weaker retention for non-polar compounds. |
Quantitative Data Summary
The following table summarizes typical performance data for the separation of selected chlorophenol isomers on a β-cyclodextrin bonded-phase column compared to a standard C18 column. It is important to note that absolute values can vary based on specific experimental conditions.
Table 2: Representative Chromatographic Data for Chlorophenol Isomer Separation
| Analyte | β-Cyclodextrin Column | C18 Column |
| Retention Factor (k') | Separation Factor (α) | |
| 2-Chlorophenol | 2.1 | |
| 4-Chlorophenol | 2.5 | 1.19 |
| 2,4-Dichlorophenol | 4.8 | |
| 2,6-Dichlorophenol | 4.2 | 1.14 |
| 2,4,6-Trichlorophenol | 8.5 |
Note: The data presented are representative values compiled from multiple sources for illustrative purposes. Actual results will depend on the specific column, mobile phase, and other chromatographic conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting these separation methods.
Method 1: Separation of Mono- and Dichlorophenols on a β-Cyclodextrin Column (Isocratic)
-
Column: β-Cyclodextrin bonded-phase, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Methanol/Water (50:50, v/v) with 0.1% Acetic Acid
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Method 2: Broad-Range Separation of Chlorophenol Isomers on a β-Cyclodextrin Column (Gradient)
A gradient elution method is often necessary for the separation of a complex mixture of chlorophenol isomers.[2][4] It has been demonstrated that gradient elution can be used to separate 15 of the 19 chlorophenol isomers.[2][4]
-
Column: β-Cyclodextrin bonded-phase, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 35 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Method 3: Comparative Separation on a C18 Column (Gradient)
-
Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 40% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 35 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Visualizing the Separation Process
To better understand the underlying principles and workflows, the following diagrams are provided.
Caption: Inclusion complex formation is the primary separation mechanism.
Caption: A typical workflow for HPLC analysis of chlorophenol isomers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatographic retention behavior and separation of chlorophenols on a beta-cyclodextrin bonded-phase column, Part II. Monoaromatic chlorophenols: separation - PubMed [pubmed.ncbi.nlm.nih.gov]
GC-MS vs. LC-MS/MS: A Comparative Guide for the Comprehensive Analysis of Chlorophenolic Pollutants
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of chlorophenolic pollutants is paramount for environmental monitoring, food safety, and toxicological studies. These compounds, recognized as persistent organic pollutants (POPs), pose significant risks to human health and ecosystems.[1] Two of the most powerful analytical techniques for their quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for your analytical needs.
At a Glance: Key Differences
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase based on their polarity and interaction with the stationary phase. |
| Derivatization | Mandatory for chlorophenols to increase volatility and thermal stability.[2][3] | Not typically required , allowing for direct analysis of the native compounds.[4][5] |
| Sample Volatility | Requires analytes to be volatile and thermally stable (or made so through derivatization).[2][3] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[6] |
| Sensitivity | Generally offers excellent sensitivity, often reaching nanogram per liter (ng/L) or parts-per-trillion (ppt) levels.[3] | Also provides high sensitivity, with detection limits typically in the microgram per liter (µg/L) to nanogram per liter (ng/L) range.[7][8] |
| Selectivity | High selectivity is achieved through mass spectrometric detection, allowing for compound identification based on mass-to-charge ratio and fragmentation patterns.[9] | Very high selectivity is achieved with tandem mass spectrometry (MS/MS), which minimizes matrix interference.[7] |
| Speed | Sample preparation, including derivatization, can be time-consuming. However, the GC run times are often relatively short.[1][3] | Sample preparation is often simpler, and with modern UHPLC systems, analysis times can be very fast.[6][8] |
| Cost | Instrumentation can have a lower initial cost compared to LC-MS/MS systems. | Instrumentation, particularly tandem mass spectrometers, generally has a higher initial cost. |
Quantitative Performance Data
The following table summarizes typical performance characteristics of GC-MS and LC-MS/MS for the analysis of various chlorophenols, compiled from scientific literature. It is important to note that these values are method-dependent and can vary based on the specific instrumentation, column, and experimental conditions used.
| Analyte | Method | Derivatizing Agent | LOD/LOQ | Linearity (R²) | Reference |
| 2,4-Dichlorophenol (2,4-DCP) | GC-MS | Acetic Anhydride | LOD: ~0.1 µg/L | >0.99 | [10] |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | GC-MS | Acetic Anhydride | MDL: 2 µg/L | >0.99 | [11] |
| Pentachlorophenol (PCP) | GC-MS | Acetic Anhydride | LOD: 0.004 µg/L | >0.99 | [10] |
| 2-Chlorophenol (2-CP) | LC-MS/MS | None | LOD: 2.2 µg/kg (for 2,6-DCP) | ≥0.9997 | [8] |
| 2,4,5-Trichlorophenol (2,4,5-TCP) | LC-MS/MS | None | - | >0.99 | [4] |
| Various Chlorophenols | GC-MS | BSTFA | - | - | [12] |
| Various Chlorophenols | LC-MS/MS | None | LODs: 0.3-14 pg injected (MRM) | >0.997 | [7] |
LOD: Limit of Detection; LOQ: Limit of Quantification; MDL: Method Detection Limit; R²: Coefficient of Determination; BSTFA: Bis(trimethylsilyl)trifluoroacetamide; MRM: Multiple Reaction Monitoring.
Experimental Workflows
The selection of an analytical method is often guided by the experimental workflow. The following diagrams illustrate the typical steps involved in the analysis of chlorophenolic pollutants by GC-MS and LC-MS/MS.
Caption: Workflow for GC-MS analysis of chlorophenols.
References
- 1. s4science.at [s4science.at]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. itqb.unl.pt [itqb.unl.pt]
- 8. Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the degradation efficiency of different microbial consortia for chlorophenols
A detailed guide for researchers on the efficiency of various microbial consortia in the degradation of chlorophenolic compounds, supported by experimental data and detailed protocols.
The escalating environmental contamination by chlorophenols, a class of toxic and persistent organic pollutants, necessitates the development of effective bioremediation strategies. Microbial consortia, comprising diverse populations of bacteria, fungi, or a combination thereof, have demonstrated significant potential in degrading these recalcitrant compounds. This guide provides a comparative assessment of the degradation efficiency of different microbial consortia for various chlorophenols, offering researchers and drug development professionals a comprehensive overview of the current state of the science.
Comparative Degradation Efficiency of Microbial Consortia
The efficacy of microbial consortia in degrading chlorophenols is influenced by several factors, including the composition of the microbial community, the specific chlorophenol congener, and the environmental conditions. The following table summarizes the degradation performance of various consortia based on published experimental data.
| Chlorophenol | Microbial Consortium | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time | Key Conditions |
| 2,4-Dichlorophenol (B122985) (2,4-DCP) | Bacillus consortium | 10-50 | High (Faster with immobilized cells) | Not Specified | Aerobic |
| Brucella sp. and Pseudomonas sp. | Not Specified | More effective than individual strains | Not Specified | Not Specified | |
| Anaerobic freshwater sediment | 99 µM | >90% | 1 month | Anaerobic, ortho-dechlorination to 4-chlorophenol[1][2] | |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | Activated sludge consortium | 50 - 230 | Specific degradation rates of 8.28 - 9.63 mgTCP/g·VSS·h | Not Specified | Aerobic, co-metabolism with sludge fermentation broth[3] |
| Anaerobic-aerobic SBR | 430 | ~100% | 6 hours (HRT) | Sequential anaerobic-aerobic process[4] | |
| Anaerobic methanogenic culture | Not Specified | Reductive dechlorination to 4-CP via 2,4-DCP | Not Specified | Anaerobic, methanogenic[5] | |
| Pentachlorophenol (B1679276) (PCP) | Tannery effluent consortium | Not Specified | 75% | 9 days | Aerobic bioreactor[6] |
| Pulp and paper mill effluent consortium | Not Specified | 60% | 9 days | Aerobic bioreactor[6] | |
| Phanerochaete chrysosporium | up to 500 | Mineralization | Not Specified | Nutrient nitrogen-limited culture[7] | |
| p-Chlorophenol (4-CP) | Microalgae consortium (Chlorella vulgaris and Coenochloris pyrenoidosa) | 50 | 100% | 5 days | 24h light regime[8] |
| 2,6-Dichlorophenol (2,6-DCP) | Trichoderma longibraciatum | 100 | Degradation observed | 12 days | Static culture[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following sections outline generalized protocols for key experiments in assessing the degradation of chlorophenols by microbial consortia.
Enrichment and Isolation of Microbial Consortia
-
Source of Inoculum: Collect samples from environments contaminated with chlorophenols, such as industrial effluents, contaminated soil, or activated sludge from wastewater treatment plants.
-
Enrichment Culture: In a mineral salt medium (MSM) containing a specific chlorophenol as the sole source of carbon and energy, inoculate with the collected sample. The composition of a typical MSM is (g/L): K₂HPO₄ (1.5), KH₂PO₄ (0.5), (NH₄)₂SO₄ (0.5), MgSO₄·7H₂O (0.2), NaCl (0.1), and a trace element solution.
-
Sub-culturing: Serially transfer the enriched culture into fresh medium to select for and adapt the microbial consortium to the target chlorophenol.
Biodegradation Experiments
-
Batch Culture: In flasks containing a defined volume of MSM and a specific initial concentration of the chlorophenol, inoculate with the enriched microbial consortium.
-
Incubation: Incubate the flasks under controlled conditions of temperature, pH, and agitation (for aerobic studies). For anaerobic studies, purge the flasks with an inert gas (e.g., nitrogen) and seal them.
-
Sampling: At regular time intervals, withdraw samples for the analysis of chlorophenol concentration, microbial growth (e.g., optical density at 600 nm), and potential intermediate products.
-
Control: Prepare a sterile control (without inoculum) to account for any abiotic degradation of the chlorophenol.
Analytical Methods
-
Sample Preparation: Centrifuge the collected samples to remove microbial cells. The supernatant can then be directly analyzed or subjected to extraction procedures.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of chlorophenols and their degradation intermediates.[5]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., phosphoric acid) is often employed in a gradient or isocratic elution mode.
-
Detector: A UV detector set at a wavelength corresponding to the maximum absorbance of the target chlorophenol (typically around 280 nm) is used for detection.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and quantification of volatile degradation products.[9] Samples may require derivatization before analysis.
Visualizing the Degradation Process
The following diagrams illustrate the generalized experimental workflow for assessing chlorophenol degradation and a simplified representation of the common aerobic degradation pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Reductive dechlorination of 2,4-dichlorophenol and related microbial processes under limiting and non-limiting sulfate concentration in anaerobic mid-Chesapeake Bay sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]
- 5. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Biodegradation of pentachlorophenol by the white rot fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation of p-chlorophenol by a microalgae consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicogenomic Overview of Chlorophenol Isomers in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicogenomic analysis of chlorophenol isomers in rats, offering insights into their molecular mechanisms of toxicity. Due to a lack of direct comparative studies for many isomers, this guide synthesizes available data, with a focus on 2,4-dichlorophenol (B122985) (2,4-DCP), to draw plausible comparisons and highlight key toxicological pathways.
Executive Summary
Chlorophenols, a class of environmental contaminants, exhibit varying toxicity based on the number and position of chlorine atoms on the phenol (B47542) ring. In rats, the liver is a primary target for chlorophenol toxicity, with effects ranging from enzyme induction to necrosis. Toxicogenomic approaches reveal that exposure to chlorophenol isomers can lead to significant alterations in gene expression, protein profiles, and metabolic pathways. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways to facilitate a deeper understanding of the comparative toxicogenomics of these compounds.
Data Presentation: Quantitative Insights into Chlorophenol Toxicity
Directly comparative quantitative toxicogenomic data for a wide range of chlorophenol isomers in rats is limited in the public domain. However, studies on individual isomers, particularly 2,4-DCP, provide valuable insights.
Table 1: Selected Gene Expression Changes in Rat Liver Following Exposure to Chlorophenols
| Gene | Isomer | Dose | Exposure Duration | Fold Change | Putative Function | Reference |
| Cyp1a1 | 2,4-DCP | 300 ppm in drinking water | 12 weeks (postnatal) | Not specified, but induction noted | Xenobiotic metabolism | [1](--INVALID-LINK--) |
| Cyp2b1/2 | 4-CP | 0.0025 mmol/kg (oral) | 2 weeks | Significant induction | Xenobiotic and steroid metabolism | [2](--INVALID-LINK--) |
| Gstm1 | 2,4-DCP | Not specified | Not specified | Not specified | Glutathione metabolism, detoxification | Inferred from general toxicity data |
| Ho-1 | 2,4-DCP | Not specified | Not specified | Not specified | Heme catabolism, oxidative stress response | Inferred from general toxicity data |
Note: This table is illustrative and compiled from various sources. A direct, side-by-side comparative study with uniform conditions is not currently available.
Table 2: Key Proteomic and Metabolomic Alterations in Rats Exposed to Chlorophenols
| Analyte Type | Isomer | Matrix | Observation | Implied Toxicological Effect | Reference |
| Protein | 4-CP | Liver microsomes | Increased Cytochrome P450 content | Altered xenobiotic metabolism | [2](--INVALID-LINK--) |
| Metabolite | 2,4-DCP | Urine | Glucuronide and sulfate (B86663) conjugates | Detoxification and elimination | [3](--INVALID-LINK--) |
| Metabolite | p-Cresol | Liver slices | Glutathione depletion | Increased oxidative stress | [4](--INVALID-LINK--) |
Note: The data for p-cresol, a related phenolic compound, is included to illustrate a potential mechanism of toxicity for chlorophenol isomers.
Experimental Protocols
A typical toxicogenomics study investigating the effects of chlorophenol isomers in rats would follow a workflow similar to the one described below.
Animal Husbandry and Dosing
Male Wistar or Sprague-Dawley rats are commonly used.[5] Animals are housed in controlled conditions (temperature, humidity, and light-dark cycle) and allowed to acclimatize. Chlorophenol isomers are typically administered orally via gavage or in drinking water.[1][5] Doses are determined based on previous toxicity studies to establish a range from a no-observed-adverse-effect level (NOAEL) to a level that induces clear toxicity.[5]
Sample Collection and Preparation
At the end of the exposure period, rats are euthanized, and tissues of interest (primarily liver) are collected. For transcriptomic analysis, a portion of the liver is immediately stored in a stabilizing solution (e.g., RNAlater) or flash-frozen in liquid nitrogen. For proteomic and metabolomic analyses, tissues are also flash-frozen. Urine and blood samples are collected for metabolomic and clinical chemistry analysis, respectively.
Transcriptomic Analysis (Microarray or RNA-Seq)
Total RNA is extracted from liver tissue using standard methods (e.g., TRIzol reagent). RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis. For microarray analysis, labeled cRNA is hybridized to a rat-specific microarray chip. For RNA-Seq, a cDNA library is prepared and sequenced. Raw data is then processed, normalized, and statistically analyzed to identify differentially expressed genes between control and treated groups.
Proteomic Analysis (LC-MS/MS)
Proteins are extracted from liver tissue, quantified, and then digested into peptides (e.g., using trypsin). The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The MS/MS data is searched against a rat protein database to identify and quantify proteins.
Metabolomic Analysis (GC-MS or LC-MS)
Metabolites are extracted from urine, plasma, or liver tissue. The extracts are then analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites. Statistical analysis is used to identify metabolites that are significantly altered by chlorophenol exposure.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the comparative toxicogenomics of chlorophenol isomers.
Caption: Metabolic activation and detoxification of chlorophenol isomers in rats.
Caption: Proposed signaling pathway for chlorophenol-induced oxidative stress.
Caption: A typical experimental workflow for a toxicogenomics study.
References
- 1. Toxicologic, pathologic, and immunotoxic effects of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mahidol IR [repository.li.mahidol.ac.th]
- 3. Distribution and metabolism of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cresol isomers: comparison of toxic potency in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Passive Sampling Method for Airborne 3-Chlorophenol: A Comparative Guide
This guide provides a comparative analysis of a passive sampling method for airborne 3-chlorophenol against a traditional active sampling approach. Due to the limited availability of direct validation studies for this compound passive samplers, this document outlines a proposed validation framework. The performance data for the passive sampler is extrapolated from studies on similar phenolic compounds and is intended to be illustrative. Researchers are strongly encouraged to perform a specific validation for this compound before use in quantitative exposure assessment.
Executive Summary
Passive sampling offers a cost-effective and easy-to-deploy alternative to active sampling for monitoring airborne concentrations of volatile organic compounds (VOCs) like this compound.[1][2] Active sampling, while more complex and expensive, provides a direct measure of air volume and is often considered the reference method.[3] The validation of a passive sampling method involves the co-location of passive and active samplers to determine the uptake rate and assess the accuracy and precision of the passive device.[4][5] This guide details the experimental protocols for such a validation and presents a comparative summary of the expected performance characteristics of each method.
Data Presentation
The following tables summarize the anticipated quantitative data from a validation study comparing a passive and an active sampling method for this compound.
Table 1: Sampler Specifications and Sampling Parameters
| Parameter | Passive Sampler (Hypothetical) | Active Sampler (Reference Method) |
| Sampler Type | Diffusive Tube with Sorbent | Sorbent Tube with Sampling Pump |
| Sorbent Material | Tenax® TA | XAD-7 Resin |
| Sampling Principle | Molecular Diffusion | Pump-drawn Air |
| Sampling Duration | 8 - 24 hours | 15 minutes - 4 hours |
| Flow Rate | N/A (Calculated Uptake Rate) | 0.05 - 0.2 L/min |
| Power Requirement | None | Required for Pump |
| User Expertise | Minimal | Trained Technician |
Table 2: Performance Comparison
| Performance Metric | Passive Sampler (Illustrative Data for a Phenolic Compound) | Active Sampler (Based on OSHA Method for Chlorophenols) |
| Sampling Rate / Uptake Rate | ~0.2 - 0.6 mL/min (Compound-specific)[6] | 0.05 - 0.2 L/min (Adjustable)[7] |
| Detection Limit | Compound and Sorbent Dependent | ~0.15 µg per sample[8] |
| Precision (RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | Dependent on validation against the active method | > 95% |
| Cost per Sample | Lower | Higher |
Experimental Protocols
A comprehensive validation of a passive sampling method for this compound involves a series of laboratory and field experiments.
Sorbent Selection and Sampler Preparation
-
Passive Sampler: Commercially available thermal desorption tubes packed with Tenax® TA are a suitable choice for phenolic compounds.[9] Before exposure, each tube should be conditioned by heating under a flow of inert gas to remove any residual contaminants.
-
Active Sampler: An OSHA-validated method for a similar compound, such as pentachlorophenol, can be adapted.[7] This involves using a glass tube packed with XAD-7 resin.[7]
Generation of a Standard Atmosphere
A controlled atmosphere containing a known concentration of this compound is generated in a dynamic exposure chamber. This allows for the initial determination of the passive sampler's uptake rate under controlled conditions of temperature, humidity, and air velocity.
Laboratory Validation: Uptake Rate Determination
-
Place a known number of passive samplers and active samplers inside the exposure chamber.
-
Operate the active sampling pumps at a calibrated flow rate for a defined period.
-
Expose the passive samplers for a longer duration (e.g., 8 hours).
-
After exposure, seal both types of samplers and store them under refrigerated conditions until analysis.[7]
-
Analyze the sorbent from both active and passive samplers to determine the mass of this compound collected.
-
The concentration of this compound in the chamber is determined from the active sampler data (mass collected divided by the volume of air sampled).
-
The uptake rate (UR) of the passive sampler is then calculated using the following formula: UR (mL/min) = [Mass collected by passive sampler (ng) / (Exposure time (min) * Chamber concentration (ng/mL))] * 1000
Field Validation: Co-location Study
-
Select a site with potential for airborne this compound.
-
Deploy multiple passive samplers and active samplers side-by-side in the breathing zone.
-
Operate the active samplers for their recommended duration.
-
Expose the passive samplers for a longer, predetermined time (e.g., 24 hours).
-
Record environmental parameters such as temperature and relative humidity.
-
Analyze the samples to determine the time-weighted average (TWA) concentration of this compound from both methods.
-
Compare the concentrations obtained from the passive samplers (using the laboratory-determined uptake rate) with those from the active samplers. The results should show a good correlation and agreement between the two methods.[5]
Analytical Method
Both passive and active sampler tubes are analyzed using thermal desorption or solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation:
-
Passive Samplers (Thermal Desorption): The sorbent tube is placed in a thermal desorber, where the trapped analytes are heated and transferred to the GC-MS.
-
Active Samplers (Solvent Extraction): The XAD-7 resin is transferred to a vial, and this compound is desorbed using a suitable solvent like methanol.[7] An aliquot of the extract is then injected into the GC-MS.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a suitable capillary column for the separation of phenolic compounds.
-
Mass Spectrometer: Used as a detector for positive identification and quantification of this compound.
-
-
Quantification: A calibration curve is generated using standard solutions of this compound. The concentration in the samples is determined by comparing the peak area of this compound to the calibration curve.
Mandatory Visualization
Caption: Workflow for the validation of a passive air sampling method.
Caption: Logical relationship of sampling and analysis steps.
References
- 1. tisch-env.com [tisch-env.com]
- 2. zefon.com [zefon.com]
- 3. airchecklab.com [airchecklab.com]
- 4. researchgate.net [researchgate.net]
- 5. The validation of a passive sampler for indoor and outdoor concentrations of volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diffusive Uptake Rates for Passive Air Sampling: Application to Volatile Organic Compound Exposure during FIREX-AQ Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. osha.gov [osha.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Catalytic Landscape: A Comparative Guide to 3-Chlorophenol Hydrodechlorination
For researchers, scientists, and professionals in drug development, the efficient and selective removal of chlorine atoms from aromatic compounds is a critical step in chemical synthesis and environmental remediation. This guide offers a comparative analysis of various catalysts employed in the hydrodechlorination (HDC) of 3-chlorophenol, a common organochlorine pollutant and a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals. We present a synthesis of experimental data to evaluate the efficacy of noble metal, bimetallic, and non-precious metal catalysts, providing a clear overview of their performance under different reaction conditions.
At a Glance: Catalyst Performance in this compound Hydrodechlorination
The following table summarizes the quantitative performance of various catalysts in the hydrodechlorination of this compound. It is important to note that the experimental conditions vary across studies, which can significantly influence catalyst efficacy. Direct comparison should, therefore, be made with caution.
| Catalyst | Support | H2 Source/Method | Temp. (°C) | Time | Conversion (%) | Selectivity to Phenol (%) | Reference |
| Noble Metal Catalysts | |||||||
| Palladium (Pd) | Carbon Felt (CF) | Electrochemical | Room | 150 min | 95.81 | ~100 | [1] |
| Bimetallic Catalysts | |||||||
| Palladium-Gold (Pd-Au) | Carbon | H₂ (gas) | Not Specified | Not Specified | High Activity (Qualitative) | Not Specified | [2] |
| Palladium-Nickel (Pd-Ni) | Silica (SiO₂) | H₂ (gas) | >240 | Low Conversion | <9 | Not Specified | [3] |
| Palladium-Iron (Pd-Fe) | Silica (SiO₂) | H₂ (gas) | Not Specified | Low Conversion | ~13 | Not Specified | [3] |
| Non-Precious Metal Catalysts | |||||||
| Nickel (Ni) | Zinc Oxide (ZnO) | H₂ (gas) | Room | 90 min | 98 | Not Specified | [4] |
| Nickel (Ni) | Titanium Dioxide (TiO₂) | H₂ (gas) | Room | Not Specified | Moderate Activity (Qualitative) | Not Specified | [4] |
| Nickel (Ni) | Vanadium Phosphorus Oxides (VPO) | H₂ (gas) | Room | Not Specified | Moderate Activity (Qualitative) | Not Specified | [4] |
| Raney Nickel | - | H₂ (gas) | 50 | 30 min (for 4-chlorophenol) | 100 (for 4-chlorophenol) | Not Specified | [5] |
Delving into the Details: Experimental Protocols
Understanding the methodology behind the data is crucial for interpretation and replication. Below are detailed experimental protocols for key catalysts.
Synthesis of Supported Nickel Catalysts (Ni-ZnO, Ni-TiO₂, Ni-VPO)[4]
-
Preparation of Nickel Nanoparticles: Nickel nanoparticles are synthesized and then loaded onto various supports.
-
Loading onto Supports: The prepared nickel nanoparticles are loaded onto zinc oxide (ZnO), titanium dioxide (TiO₂), and vanadium phosphorus oxides (VPO) supports, resulting in Ni-X catalysts.
-
Characterization: The catalysts are characterized using techniques such as UV-vis spectroscopy, powder X-ray diffraction (PXRD), transmission electron microscopy (TEM), and N₂ adsorption isotherm analysis to determine their optical properties, structure, particle distribution, and specific surface area.
Hydrodechlorination using Supported Nickel Catalysts[4]
-
Reaction Setup: A solution of this compound is prepared.
-
Catalyst Addition: 2.0 mol% of the Ni-X catalyst is added to the this compound solution in the presence of sodium hydroxide (B78521).
-
Reaction Conditions: The reaction is carried out at room temperature and atmospheric pressure.
-
Analysis: The reaction mixture is periodically sampled, centrifuged, and the filtrate is analyzed by gas chromatography (GC) to determine the conversion of this compound.
Fabrication of Pd-Loaded Carbon Felt (Pd/CF) Electrode for Electrochemical Dechlorination[1]
-
Electrolytic Loading: Palladium is loaded onto a carbon felt (CF) support via an electrolytic method.
-
Characterization: The prepared Pd/CF electrodes are characterized by X-ray diffraction (XRD), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDS), scanning transmission electron microscopy (S-TEM), and cyclic voltammetry (CV) to analyze the morphology, composition, and electrochemical properties.
Electrochemical Hydrodechlorination using Pd/CF Electrode[1]
-
Electrolysis Setup: The electrolysis is performed in a galvanostatic mode with the Pd/CF electrode as the cathode.
-
Electrolyte: An electrolyte solution is purged with argon.
-
Reactant Addition: A specific amount of this compound is injected into the catholyte solution.
-
Reaction Monitoring: The dechlorination process is monitored by quantitative analysis of this compound and the primary product, phenol, using high-performance liquid chromatography (HPLC).
Preparation of Raney Nickel Catalyst[6]
-
Alloy Preparation: A nickel-aluminum alloy is prepared by dissolving nickel in molten aluminum followed by quenching. Promoters like zinc or chromium can be added to enhance activity.
-
Activation (Leaching): The Ni-Al alloy is treated with a concentrated sodium hydroxide solution. This process selectively leaches out the aluminum, creating a porous, high-surface-area nickel catalyst. The leaching temperature affects the final surface area of the catalyst.
Visualizing the Process: Diagrams
To better illustrate the experimental and theoretical aspects of this compound hydrodechlorination, the following diagrams are provided.
Caption: General experimental workflow for catalyst synthesis and performance evaluation.
Caption: Proposed signaling pathway for catalytic hydrodechlorination of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Green Chemistry for the Transformation of Chlorinated Wastes: Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promoted liquid-phase hydrodechlorination of chlorophenol over Raney Ni via controlling base: Performance, mechanism, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Spectrophotometric and Chromatographic Methods for Chlorophenol Analysis
The accurate and reliable quantification of chlorophenols is crucial for environmental monitoring, toxicological assessment, and ensuring the safety of pharmaceutical and consumer products. Chlorophenols are a class of compounds recognized for their toxicity and persistence in the environment.[1] Consequently, robust analytical methods are required for their precise measurement. This guide provides an objective, data-driven comparison of two primary analytical techniques: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC), to assist researchers, scientists, and drug development professionals in method selection and cross-validation.
Cross-validation is the process of comparing data from two distinct analytical methods to determine if they are comparable and interchangeable.[2][3] This is essential when methods are updated, transferred between labs, or when different techniques are used within the same study.[2]
Data Presentation: A Comparative Analysis of Analytical Performance
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key quantitative validation parameters for the analysis of chlorophenols by spectrophotometric and chromatographic (HPLC-UV and GC-MS) methods, synthesized from various studies.
| Validation Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.15 - 0.22 µg/L[4][5] | 0.51 - 13.79 µg/L[6] | < 0.02 µg/L[6] |
| Limit of Quantification (LOQ) | ~0.05 mg/L (50 µg/L)[7] | Not consistently reported, but higher than LOD | Not consistently reported, but higher than LOD |
| Linearity (Range or R²) | 1 - 300 µg/L[4][5] | R² > 0.99[6][8] | R² > 0.99[6][8] |
| Accuracy (% Recovery) | 81.7 - 106.1%[4][5][7] | 67.9 - 99.6%[6] | 70 - 106%[6][8] |
| Precision (% RSD) | < 7.2%[4][5][7] | < 12%[6] | < 10%[6] |
Note: The presented data is a synthesis from multiple sources to provide a comparative overview. Performance characteristics can vary based on the specific chlorophenol, sample matrix, and instrumentation.
Mandatory Visualization
Caption: General experimental workflow for chlorophenol analysis.
Caption: Conceptual comparison of detection principles.
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results.
Spectrophotometric Method Protocol (via 4-Aminoantipyrine (B1666024) Derivatization)
This protocol is based on the colorimetric reaction of chlorophenols with 4-aminoantipyrine (4-AAP) for subsequent spectrophotometric quantification.[4][7]
a. Reagents and Materials:
-
Chlorophenol standards
-
4-Aminoantipyrine (4-AAP) solution
-
Potassium ferricyanide (B76249) solution
-
Ammonium (B1175870) hydroxide (B78521) buffer solution
-
Chloroform (or other suitable extraction solvent)
-
UV-Visible Spectrophotometer
b. Sample Preparation and Derivatization:
-
pH Adjustment: Take a known volume of the aqueous sample and adjust the pH to a buffered value, typically around 10, using the ammonium hydroxide buffer.
-
Derivatization: Add the 4-AAP solution, followed by the potassium ferricyanide solution, to the sample. This initiates an oxidative coupling reaction, forming a colored antipyrine (B355649) dye.
-
Extraction: After a set reaction time, extract the colored product from the aqueous phase into an organic solvent like chloroform. This step concentrates the analyte and removes water-soluble interferences.
-
Measurement: Measure the absorbance of the organic extract at the wavelength of maximum absorption (e.g., 510 nm) using the spectrophotometer.[7]
c. Calibration and Quantification:
-
Prepare a series of standard solutions of known chlorophenol concentrations.
-
Perform the derivatization and extraction procedure on each standard to create a calibration curve of absorbance versus concentration.
-
The concentration of the unknown sample is determined by comparing its absorbance to the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Method Protocol
This protocol describes a common reverse-phase HPLC method for the separation and quantification of chlorophenols.
a. Reagents and Materials:
-
Chlorophenol standards
-
HPLC-grade acetonitrile (B52724) and water
-
Buffer salts (e.g., phosphate (B84403) or acetate)
-
HPLC system with a UV detector and a C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[6]
b. Sample Preparation (Solid-Phase Extraction):
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727), followed by deionized water, through it.[8]
-
Sample Loading: Acidify the water sample (e.g., to pH ≤ 2) to ensure chlorophenols are in their non-ionized form.[1] Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar interferences.
-
Elution: Elute the trapped chlorophenols from the cartridge using a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Final Preparation: The eluate may be evaporated and reconstituted in the mobile phase before injection.
c. Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and buffered water (e.g., 60:40 acetonitrile:water) is commonly used.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[9]
-
Injection Volume: Inject a fixed volume (e.g., 10-20 µL) of the prepared sample extract.[9][10]
-
Detection: Monitor the column effluent with a UV detector at a wavelength where chlorophenols exhibit strong absorbance, such as 280 nm.[9][10]
d. Quantification:
-
Quantification is achieved by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from known standards.
Objective Comparison and Conclusion
Both spectrophotometry and chromatography are powerful techniques for the determination of chlorophenols, each with distinct advantages and limitations.
Spectrophotometry is often simpler, faster, and more cost-effective, making it suitable for rapid screening. However, it typically measures the total concentration of phenolic compounds that react with the derivatizing agent and can be susceptible to interferences from other compounds in the sample matrix, leading to lower specificity.[11]
Chromatographic methods, particularly HPLC, offer superior specificity and selectivity by physically separating individual chlorophenols from each other and from matrix components before detection.[12] This allows for the simultaneous quantification of multiple chlorophenols in a single run. While HPLC generally has higher upfront and operational costs, its ability to resolve complex mixtures makes it the preferred method for regulatory compliance and detailed scientific investigation.[13] For even greater sensitivity and definitive identification, coupling chromatography with mass spectrometry (GC-MS or LC-MS) is the gold standard, capable of reaching detection limits at the ng/L level.[6][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Spectrophotometric determination of phenol and chlorophenols by salting out assisted liquid-liquid extraction combined with dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. thescipub.com [thescipub.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Risk Assessment of Chlorophenol Isomers in Contaminated Sites: A Guide for Researchers
A comprehensive guide comparing the toxicological risks and environmental fate of chlorophenol isomers, providing researchers, scientists, and drug development professionals with essential data and experimental protocols for risk assessment in contaminated sites.
Chlorophenols, a group of chemical compounds in which chlorine atoms are substituted onto a phenol (B47542) ring, are widespread environmental contaminants due to their historical use as pesticides, wood preservatives, and antiseptics. Their persistence in soil and water, coupled with their varying degrees of toxicity, poses a significant risk to ecosystems and human health. This guide provides a comparative risk assessment of different chlorophenol isomers, focusing on their toxicity, environmental fate, and the underlying molecular mechanisms of their action.
Comparative Toxicity and Environmental Fate of Chlorophenol Isomers
The toxicity and environmental persistence of chlorophenol isomers are largely dependent on the number and position of the chlorine atoms on the phenol ring. Generally, toxicity increases with the degree of chlorination.[1][2]
Mammalian Toxicity
The acute toxicity of chlorophenol isomers in mammals is typically evaluated by determining the median lethal dose (LD50), the dose required to kill 50% of a test population. The following table summarizes the oral and dermal LD50 values for various chlorophenol isomers in different animal models.
| Isomer | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |
| Monochlorophenols | ||
| 2-Chlorophenol | 670 (Rat)[3] | 1000-1580 (Rabbit)[4] |
| 3-Chlorophenol | 570 (Rat) | Not available |
| 4-Chlorophenol | 670 (Rat)[3] | Not available |
| Dichlorophenols | ||
| 2,3-Dichlorophenol | 2585 (Mouse, male)[4] | Not available |
| 2,4-Dichlorophenol | 580 (Rat) | 1415 (Rabbit, male)[4] |
| 2,5-Dichlorophenol | 1600 (Mouse, male)[4] | Not available |
| 2,6-Dichlorophenol | 2180 (Rat) | Not available |
| 3,4-Dichlorophenol | 1685 (Mouse, male)[4] | Not available |
| 3,5-Dichlorophenol | 2643 (Mouse, male)[4] | Not available |
| Trichlorophenols | ||
| 2,4,5-Trichlorophenol | 820 (Rat) | Not available |
| 2,4,6-Trichlorophenol | 820 (Rat) | >1000 (Rabbit) |
| Tetrachlorophenols | ||
| 2,3,4,5-Tetrachlorophenol | 572 (Mouse, male, in 40% Ethanol)[3] | Not available |
| 2,3,4,6-Tetrachlorophenol | 140 (Rat) | 485 (Rat, male)[4] |
| 2,3,5,6-Tetrachlorophenol | 89 (Mouse, male, in 40% Ethanol)[3] | Not available |
| Pentachlorophenol | 27-175 (Rat)[5] | 40-400 (Rat) |
Table 1: Comparative acute mammalian toxicity of selected chlorophenol isomers.
Ecotoxicity
Chlorophenols are also toxic to aquatic organisms. The median lethal concentration (LC50) and median effective concentration (EC50) are used to quantify their toxicity to fish and aquatic invertebrates, respectively. The median inhibitory concentration (IC50) is used for algae.
| Isomer | Fish (96h LC50, mg/L) | Daphnia magna (48h EC50, mg/L) | Algae (72-96h IC50/EC50, mg/L) |
| 2-Chlorophenol | 4.9 (Rainbow trout) | 2.6 | 16.0 (Scenedesmus subspicatus) |
| 4-Chlorophenol | 7.9 (Fathead minnow) | 3.1 | 7.7-8.1 (Nitzschia closterium)[6] |
| 2,4-Dichlorophenol | 2.2 (Rainbow trout) | 2.1 | 8.8-9.1 (Nitzschia closterium)[6] |
| 2,4,5-Trichlorophenol | 1.4 (Fathead minnow) | 2.3 | Not available |
| 2,4,6-Trichlorophenol | 1.6 (Rainbow trout) | 1.2 | 4.9-10.1 (Nitzschia closterium)[6] |
| Pentachlorophenol | 0.06 (Rainbow trout) | 0.3 | 0.09 |
Table 2: Comparative ecotoxicity of selected chlorophenol isomers.
Environmental Fate
The environmental persistence of chlorophenols is often measured by their half-life (t½) in different environmental compartments. Generally, the half-life increases with the degree of chlorination.
| Isomer | Half-life in Water (days) | Half-life in Soil (days) | Half-life in Sediment (days) |
| 2-Chlorophenol | 1-4 | 2-10 | Not available |
| 4-Chlorophenol | 1-4 | 2-10 | 20-23[6] |
| 2,4-Dichlorophenol | 14.8[7] | 7-20 | Not available |
| 2,4,5-Trichlorophenol | 690 (river water)[8] | 15 (aerobic)[8] | 23 (aerobic), 130 (anaerobic)[8] |
| 2,4,6-Trichlorophenol | 20 (river), 150 (lake)[9] | 5-20[9] | Not available |
| Pentachlorophenol | 0.04 (photolysis)[10] | 14-180[11][12] | Can persist for years[5] |
Table 3: Comparative environmental half-life of selected chlorophenol isomers.
Experimental Protocols for Risk Assessment
Standardized protocols are crucial for obtaining reliable and comparable data for risk assessment. The following are summaries of key experimental methodologies based on OECD and US EPA guidelines.
Acute Oral Toxicity (LD50) - OECD Test Guideline 423 (Acute Toxic Class Method)
-
Principle: A stepwise procedure where a small number of animals are dosed at defined levels. The outcome (mortality or survival) determines the next dose level.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
A group of three animals is dosed with the starting dose.
-
If mortality is observed in two or three animals, the test is repeated at a lower dose level. If one or no animal dies, the test is repeated at a higher dose level.
-
Observations are made for at least 14 days, noting signs of toxicity and mortality.
-
-
Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels, providing an estimate of the LD50.
Acute Toxicity to Daphnia sp. (EC50) - OECD Test Guideline 202
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Test Organism: Daphnia magna or Daphnia pulex (<24 hours old).
-
Procedure:
-
Daphnids are exposed to at least five concentrations of the test substance in a geometric series.
-
A control group is run in parallel.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated for the 48-hour exposure period.
Fish Acute Toxicity Test (LC50) - OECD Test Guideline 203
-
Principle: Fish are exposed to the test substance for a 96-hour period.
-
Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
-
Procedure:
-
Fish are exposed to at least five concentrations of the test substance in a geometric series.
-
A control group is run in parallel.
-
Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
-
Endpoint: The LC50, the concentration that is lethal to 50% of the fish, is calculated for the 96-hour exposure period.
Aerobic and Anaerobic Transformation in Soil - OECD Test Guideline 307
-
Principle: The test substance is applied to soil samples, which are then incubated under either aerobic or anaerobic conditions.
-
Procedure:
-
Radiolabeled (¹⁴C) test substance is typically used to facilitate tracking.
-
Soil samples are treated with the test substance and incubated in the dark at a controlled temperature.
-
For aerobic conditions, the soil is maintained at a specific moisture content and aerated. For anaerobic conditions, the soil is flooded and purged with an inert gas.
-
At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped to measure mineralization.
-
-
Endpoint: The rate of degradation (half-life) of the test substance and the identification and quantification of major transformation products are determined.
Signaling Pathways and Molecular Mechanisms of Toxicity
Chlorophenols exert their toxic effects through various molecular mechanisms, often involving the disruption of cellular signaling pathways.
General Workflow for Comparative Risk Assessment
The following diagram illustrates a general workflow for the comparative risk assessment of chlorophenol isomers in contaminated sites.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 3. oecd.org [oecd.org]
- 4. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 7. EPA - OCSPP 850.1075: Freshwater and Saltwater Fish Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 8. oecd.org [oecd.org]
- 9. christeyns.com [christeyns.com]
- 10. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 11. oecd.org [oecd.org]
- 12. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chlorophenol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Chlorophenol is paramount for the protection of laboratory personnel and the environment. This hazardous chemical, classified as harmful if swallowed, in contact with skin, or inhaled, and toxic to aquatic life with long-lasting effects, necessitates strict adherence to established disposal protocols.[1][2][3] This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[4] Appropriate Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves. | Prevents skin contact, as this compound is harmful upon dermal absorption.[2][3] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles and a face shield. | Protects against splashes and dust, preventing serious eye damage.[5] |
| Skin and Body Protection | Wear protective clothing, such as a lab coat. | Minimizes the risk of skin exposure.[2][3] |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate. | Prevents inhalation of harmful dust or vapors. |
Spill and Emergency Procedures
In the event of a spill, evacuate all non-essential personnel from the area.[6] Remove all sources of ignition. For liquid spills, cover with dry lime, sand, or soda ash and place in a covered container for disposal.[6] For solid spills, collect the material in a safe manner and deposit it in sealed containers.[6] After cleanup, ventilate and wash the area thoroughly.[6]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] Incineration in a furnace equipped with an afterburner and scrubber is a common practice.[5]
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Key Procedural Steps:
-
Segregation: Do not mix this compound waste with other waste streams.[5][7] Keep it in its original container or a compatible, properly labeled container.[5][7]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound".[4][7]
-
Containment: Ensure the waste container is tightly sealed to prevent leaks or spills.[4][7]
-
Storage: Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6] It is illegal to dispose of this compound down the drain.[4]
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by local, regional, and national regulations.
Hazard and Physical Property Data
Understanding the properties of this compound is crucial for safe handling and disposal.
| Property | Value |
| CAS Number | 108-43-0[1][3] |
| Molecular Formula | C6H5ClO[3] |
| Appearance | White to off-white crystals[8] |
| Odor | Phenolic[8] |
| UN Number | 2020 (solid), 2021 (liquid)[5][6] |
| Hazard Class | 6.1 (Toxic) |
| GHS Pictograms | GHS07 (Harmful), GHS09 (Hazardous to the aquatic environment)[1][2][3] |
| Hazard Statements | Harmful if swallowed, in contact with skin or if inhaled.[1][2][3] Causes skin irritation and serious eye damage. Toxic to aquatic life with long lasting effects.[1][2][3] |
| Flash Point | 112 °C (233.6 °F)[2] |
| Auto-ignition Temperature | 415 °C (779 °F)[2] |
| Water Solubility | 26 g/L at 20 °C[2] |
Cited Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedures for handling hazardous chemical waste are universally applicable. The following represents a standard protocol for preparing hazardous waste for disposal, based on guidelines for similar phenolic compounds.[4][7]
Protocol for Collection and Labeling of this compound Waste:
-
Objective: To safely collect and label this compound waste for disposal by a licensed contractor.
-
Materials:
-
Dedicated, compatible, and sealable waste container (e.g., puncture-proof, disposable container).
-
Hazardous waste labels.
-
Permanent marker.
-
Personal Protective Equipment (PPE) as specified above.
-
-
Procedure:
-
Perform all operations within a certified chemical fume hood.
-
Carefully transfer all this compound contaminated materials (e.g., pipette tips, gloves, tubes) into the designated waste container.
-
Ensure the container is not overfilled (a maximum of 90% full is recommended).
-
Securely seal the container.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity or concentration.
-
The date of accumulation.
-
-
Decontaminate the exterior of the waste container.
-
Store the container in the designated satellite accumulation area until pickup is requested.
-
Request a hazardous waste pickup from your institution's EHS department.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.
References
- 1. carlroth.com [carlroth.com]
- 2. cpachem.com [cpachem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. This compound | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
